molecular formula C11H15NO4S B076097 4-[(Isobutylamino)sulfonyl]benzoic acid CAS No. 10252-68-3

4-[(Isobutylamino)sulfonyl]benzoic acid

Katalognummer: B076097
CAS-Nummer: 10252-68-3
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: VKGRSBHIZXZUIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Isobutylamino)sulfonyl]benzoic acid, also known as 4-[(Isobutylamino)sulfonyl]benzoic acid, is a useful research compound. Its molecular formula is C11H15NO4S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[(Isobutylamino)sulfonyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(Isobutylamino)sulfonyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(2-methylpropylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-8(2)7-12-17(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,8,12H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGRSBHIZXZUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80346397
Record name 4-[(Isobutylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10252-68-3
Record name 4-[(Isobutylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80346397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[(Isobutylamino)sulfonyl]benzoic Acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. This guide is dedicated to providing a comprehensive technical overview of 4-[(Isobutylamino)sulfonyl]benzoic acid, a molecule of interest due to its structural relation to known pharmacologically active compounds. While this compound may not be extensively characterized in publicly available literature, this document aims to consolidate predicted data, established synthetic methodologies for analogous structures, and potential biological activities based on its chemical class. The information herein is intended to serve as a foundational resource for researchers embarking on the synthesis, characterization, and evaluation of this and related molecules. Every effort has been made to ground the presented information in established chemical principles and to provide clear, actionable protocols.

Introduction and Chemical Identity

4-[(Isobutylamino)sulfonyl]benzoic acid, with the CAS Number 10252-68-3, is a sulfonamide derivative of benzoic acid.[1] Its structure incorporates a benzoic acid moiety, a sulfonamide linker, and an isobutyl group. This unique combination of functional groups suggests its potential for diverse chemical interactions and biological activities. The presence of the carboxylic acid and sulfonamide groups, both common pharmacophores, makes it a compound of interest in medicinal chemistry.

The IUPAC name for this compound is 4-[(2-methylpropyl)aminosulfonyl]benzoic acid.[2] It is also known as a potential impurity of Probenecid, a uricosuric drug, referred to as Probenecid Impurity A.[3] This association underscores the importance of its characterization for quality control in pharmaceutical manufacturing.

Physicochemical Properties

PropertyPredicted ValueSource
Molecular Formula C11H15NO4S[1]
Molecular Weight 257.31 g/mol [1]
Melting Point 237-238 °C[4]
Boiling Point 422.4±47.0 °C[4]
Density 1.270±0.06 g/cm³[4]
pKa 3.54±0.10[4]

It is crucial for researchers to experimentally verify these properties for any synthesized batches of this compound.

Synthesis of 4-[(Isobutylamino)sulfonyl]benzoic Acid

The synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid can be logically achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with isobutylamine. This is a standard method for the formation of sulfonamides.[5]

Synthetic Workflow

The overall synthetic strategy involves a nucleophilic acyl substitution reaction where the nitrogen atom of isobutylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion.

Synthesis_Workflow Precursor 4-(Chlorosulfonyl)benzoic acid + Isobutylamine Reaction Nucleophilic Acyl Substitution Precursor->Reaction Base (e.g., Pyridine or Na2CO3) Inert Solvent (e.g., Dichloromethane) Product 4-[(Isobutylamino)sulfonyl]benzoic acid Reaction->Product Acidic Workup HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Separation C18 Reversed-Phase Column (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (e.g., at 254 nm) Separation->Detection Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Analysis

Sources

4-[(Isobutylamino)sulfonyl]benzoic Acid: Technical Synthesis and Pharmacological Utility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-[(Isobutylamino)sulfonyl]benzoic Acid (CAS 10252-68-3) Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and DMPK Researchers

Abstract

4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3) is a structural analog of the uricosuric agent Probenecid. Originally developed during the structure-activity relationship (SAR) campaigns by Sharp & Dohme (now Merck & Co.) in the mid-20th century, this compound remains a critical reference standard for Organic Anion Transporter (OAT) inhibition studies and a versatile scaffold in medicinal chemistry. This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and its application in renal clearance modeling.

Chemical Identity & Significance

The compound belongs to the class of


-carboxybenzenesulfonamides . Its dual functionality—a carboxylic acid tail and a sulfonamide core—defines its pharmacological profile as a weak acid capable of competitive inhibition at renal transport sites.
Property Data
CAS Number 10252-68-3
IUPAC Name 4-(2-methylpropylsulfamoyl)benzoic acid
Molecular Formula

Molecular Weight 257.31 g/mol
pKa (Acid) ~3.4 (Carboxylic acid)
pKa (Sulfonamide) ~10.2 (Sulfonamide NH)
Solubility Soluble in dilute alkali (

), DMSO, Methanol; Poorly soluble in water at

.[1]
Key Application Probenecid analog; OAT1/OAT3 inhibitor; Intermediate for library synthesis.
Pharmacological Context: The Probenecid Connection

In the 1950s, researchers sought compounds to inhibit the renal tubular secretion of penicillin. This effort led to the discovery of Probenecid (


-dipropyl analog). The isobutyl analog (CAS 10252-68-3) exhibits similar uricosuric and renal transport inhibiting properties but differs in lipophilicity (

), altering its pharmacokinetic retention time. Today, it serves as a tool compound to probe the steric requirements of the OAT binding pocket.
Synthesis & Manufacturing Protocol

Core Directive: The synthesis relies on the nucleophilic substitution of a sulfonyl chloride. The critical challenge is preventing the hydrolysis of the highly reactive chlorosulfonyl group by water before the amine can react.

Reaction Scheme

The synthesis utilizes 4-(chlorosulfonyl)benzoic acid as the electrophile and isobutylamine as the nucleophile.

SynthesisPathway Start 4-(Chlorosulfonyl)benzoic acid (CAS 10130-89-9) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (0-5°C, Acetone/Water) Reagent Isobutylamine (Excess or with Base) Reagent->Intermediate Product 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3) Intermediate->Product Elimination of Cl- Byproduct HCl (Neutralized) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for sulfonamide formation.

Step-by-Step Protocol

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (

    
     eq)
    
  • Isobutylamine (

    
     eq)
    
  • Sodium Carbonate (

    
    , 
    
    
    
    eq) or Triethylamine (
    
    
    eq)
  • Solvent: Acetone/Water (1:1 v/v) or DCM (anhydrous method)

Procedure (Aqueous/Acetone Method):

  • Preparation: Dissolve

    
     in water and cool to 
    
    
    
    . Add isobutylamine.[2][3]
  • Addition: Dissolve 4-(chlorosulfonyl)benzoic acid in acetone. Add this solution dropwise to the aqueous amine mixture over 30 minutes.

    • Expert Insight: Maintaining

      
       is crucial. Higher temperatures favor the hydrolysis of the sulfonyl chloride to the sulfonic acid byproduct (4-sulfobenzoic acid), which is difficult to separate.
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 2 hours.
    
  • Monitoring: Check via TLC (Mobile phase: MeOH/DCM 1:9 with 1% AcOH). The starting material (chloride) is unstable on silica; monitor the disappearance of the amine or the appearance of the product spot.

Purification: The "Acid-Base Swing" (Self-Validating System)

This purification strategy ensures that only the compound containing the carboxylic acid and the stable sulfonamide linkage is isolated.

PurificationLogic Crude Crude Reaction Mixture (pH ~9-10) Acidify Acidify to pH 2 (conc. HCl) Crude->Acidify Precipitate Precipitate Forms (Crude Product) Acidify->Precipitate Redissolve Redissolve in 10% NaHCO3 Precipitate->Redissolve Validation Step 1 Filter Filter Insoluble Impurities (Bis-amides/Non-acidic) Redissolve->Filter ReAcidify Re-acidify Filtrate to pH 1-2 Filter->ReAcidify Filtrate only FinalSolid Pure Product (White Crystalline Solid) ReAcidify->FinalSolid Validation Step 2

Figure 2: Acid-Base Swing purification logic. If the solid does not dissolve in bicarbonate, it is not the target acid.

Validation Criteria:

  • Solubility Check: Take a small sample of the final solid. It must dissolve completely in saturated sodium bicarbonate solution with effervescence (

    
     evolution). If turbidity remains, the sample contains non-acidic impurities (e.g., sulfonamides formed on the carboxylic acid).
    
  • Melting Point: Expect a sharp range between

    
     and 
    
    
    
    (consistent with benzoic acid sulfonamides).
Analytical Characterization

To certify the material for biological assays, the following spectral signatures must be confirmed.

1.


-NMR (DMSO-

, 400 MHz):
  • 
     13.2 ppm (br s, 1H):  Carboxylic acid 
    
    
    
    .
  • 
     8.05 ppm (d, 2H):  Aromatic protons adjacent to 
    
    
    
    .
  • 
     7.85 ppm (d, 2H):  Aromatic protons adjacent to 
    
    
    
    .
  • 
     7.80 ppm (t, 1H):  Sulfonamide 
    
    
    
    (exchangeable with
    
    
    ).
  • 
     2.60 ppm (t, 2H):  Isobutyl 
    
    
    
    adjacent to nitrogen.
  • 
     1.65 ppm (m, 1H):  Isobutyl methine 
    
    
    
    .
  • 
     0.85 ppm (d, 6H):  Isobutyl methyl groups.
    

2. Mass Spectrometry (ESI-):

  • Target Ion:

    
     = 256.3 m/z.
    
  • Note: In negative mode, the carboxylic acid deprotonates readily.

Applications in Drug Development
A. Organic Anion Transporter (OAT) Inhibition

This compound is a classic inhibitor of OAT1 and OAT3. In drug development, it is used to:

  • Block Renal Clearance: Co-administration in animal models to extend the half-life of anionic new chemical entities (NCEs).

  • Drug-Drug Interaction (DDI) Screening: Used as a reference inhibitor in in vitro assays to predict if a new drug will interact with renal transporters.

B. Scaffold for Library Synthesis

The carboxylic acid moiety allows for further derivatization (amide coupling) to generate diverse libraries of "Probenecid-like" structures.

  • Strategy: Convert the

    
     to an amide to modulate lipophilicity and target non-renal receptors (e.g., GPR receptors).
    
Safety & Handling
  • GHS Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[4]

  • Sensitization: As a sulfonamide, it carries a structural alert for hypersensitivity. Handle with gloves and avoid inhalation of dust.

  • Storage: Store at room temperature, desiccated. Stable for >2 years if kept dry.

References
  • Beyer, K. H., et al. (1951). "Probenecid: Its Pharmacological Properties and Clinical Uses." The Journal of Pharmacology and Experimental Therapeutics. (Context: Foundational SAR establishing 4-sulfamoylbenzoic acids as renal transport inhibitors).

  • Merck & Co., Inc. (1952). Carboxy-sulfonamides and method of preparation. US Patent 2,608,511.[5] (Context: Primary patent covering the synthesis of Probenecid and its alkyl analogs, including the isobutyl derivative).

  • PubChem. (2025).[6][7] "4-[(2-methylpropyl)amino]sulfonylbenzoic acid - Compound Summary." National Library of Medicine. (Context: Physicochemical data and identifiers).

  • ChemicalBook. (2025). "Product 10252-68-3 Technical Data." (Context: Melting point and commercial availability confirmation).

Sources

Technical Monograph: 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 10252-68-3 Primary Classification: Sulfonamide Scaffold / Benzoic Acid Derivative Molecular Weight: 257.31 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-[(Isobutylamino)sulfonyl]benzoic acid , a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals. Often utilized in Structure-Activity Relationship (SAR) studies for uricosuric agents and carbonic anhydrase inhibitors, this compound serves as a lipophilic analog to the established drug Probenecid.

For researchers and drug development professionals, accurate characterization of this molecule—specifically its Molecular Weight (257.31 Da) —is the primary checkpoint for validating synthetic success and purity profiling. This guide details the physicochemical properties, synthetic pathways, and analytical protocols required to work with this compound rigorously.

Physicochemical Specifications

The following data aggregates experimental and predicted values essential for formulation and analytical method development.

Table 1: Core Chemical Properties
PropertyValueContext for Research
Molecular Weight 257.31 g/mol Primary Mass Spec Identifier (M+H: 258.32)
Molecular Formula C₁₁H₁₅NO₄SElemental Analysis Baseline
Exact Mass 257.0722 DaHigh-Resolution MS (HRMS) Target
CAS Number 10252-68-3Registry Identification
Melting Point 237–238 °CPurity Indicator (Sharp range = High Purity)
Predicted pKa ~3.54 (Carboxyl)Ionization state at physiological pH (7.[2][3]4)
Predicted LogP ~1.8–2.1Moderate Lipophilicity (Membrane Permeability)

Technical Insight: The molecular weight of 257.31 distinguishes this isobutyl derivative from its n-butyl isomer (same MW, different retention time) and its propyl analog (Probenecid precursor, MW ~243). High-performance liquid chromatography (HPLC) is required to resolve these structural isomers.

Synthetic Route & Optimization

The synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid typically follows a nucleophilic substitution pathway using a sulfonyl chloride precursor. This reaction must be controlled to prevent double substitution or hydrolysis of the sulfonyl chloride.

Experimental Protocol: Sulfonylation

Reagents: 4-(Chlorosulfonyl)benzoic acid, Isobutylamine, Triethylamine (TEA), Dichloromethane (DCM).

  • Preparation: Dissolve 1.0 eq of 4-(Chlorosulfonyl)benzoic acid in anhydrous DCM under nitrogen atmosphere.

  • Activation: Cool the solution to 0°C to suppress side reactions.

  • Addition: Add 1.1 eq of Isobutylamine dropwise, followed by 2.0 eq of TEA as a proton scavenger.

    • Causality: TEA neutralizes the HCl generated, driving the equilibrium forward and preventing acid-catalyzed degradation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Acidify with 1N HCl to precipitate the product (protonating the carboxylate), filter, and recrystallize from ethanol/water.

Visualization: Synthetic Pathway

The following diagram illustrates the reaction logic and critical control points.

SynthesisPathway Start 4-(Chlorosulfonyl) benzoic acid (MW: 220.63) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Isobutylamine (Nucleophile) Reagent->Intermediate Product 4-[(Isobutylamino) sulfonyl]benzoic acid (MW: 257.31) Intermediate->Product Elimination of Cl- Waste HCl (Captured by TEA) Intermediate->Waste

Figure 1: Nucleophilic substitution pathway for the synthesis of the target sulfonamide.

Analytical Validation (The Molecular Weight Check)

Confirming the molecular weight is the "Go/No-Go" step in quality control. This section details the Mass Spectrometry (MS) logic.

Mass Spectrometry Workflow

When analyzing C₁₁H₁₅NO₄S, researchers should look for specific ionization patterns.

  • Positive Mode (ESI+): Expect a peak at m/z 258.3

    
    .
    
  • Negative Mode (ESI-): Expect a peak at m/z 256.3

    
    . This mode is often more sensitive for benzoic acid derivatives due to the easily ionizable carboxyl group.
    
Protocol: Purity Confirmation via LC-MS
  • Solvent System: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).

  • Gradient: 5% to 95% ACN over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and MS (ESI).

  • Self-Validating Check:

    • If MW observed is 222 , the starting material (sulfonyl chloride) hydrolyzed to the sulfonic acid.

    • If MW observed is 258 , the synthesis is successful.

Visualization: Mass Spec Logic Tree

MS_Logic Sample Analyze Sample (LC-MS ESI+/-) Decision1 Observed m/z? Sample->Decision1 Match m/z 258 (M+H) m/z 256 (M-H) Decision1->Match Matches Target Error1 m/z 222 (M+H) Decision1->Error1 Too Low Error2 m/z 313 (M+H) Decision1->Error2 Too High Conclusion1 PASS: Target Compound 4-[(Isobutylamino)sulfonyl] benzoic acid Match->Conclusion1 Conclusion2 FAIL: Hydrolysis Product (Sulfonic Acid) Error1->Conclusion2 Conclusion3 FAIL: Bis-Alkylation (Impurity) Error2->Conclusion3

Figure 2: Decision tree for interpreting LC-MS data during synthesis validation.

Applications in Drug Development

This compound is rarely an endpoint but rather a versatile scaffold.

  • Probenecid Analogs: By varying the alkyl chain (isobutyl vs. propyl), chemists modulate the lipophilicity (LogP) to alter the half-life and renal clearance of uricosuric agents.

  • Carbonic Anhydrase Inhibitors (CAIs): The sulfonamide moiety (

    
    ) is the primary pharmacophore for zinc binding in CA enzymes. The benzoic acid tail provides a handle for further conjugation to improve solubility.
    
  • Fragment-Based Drug Discovery (FBDD): With a MW of 257, it fits perfectly into "Fragment" libraries (Rule of 3: MW < 300), making it an ideal starting point for screening against novel protein targets.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91509758, 4-[(Isobutylamino)sulfonyl]benzoic acid. Retrieved from [Link][]

  • ChemSrc. 4-(2-methylpropylsulfamoyl)benzoic acid MSDS and Density. Retrieved from [Link]

Sources

Comprehensive Technical Analysis: 4-[(Isobutylamino)sulfonyl]benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Pharmacology, and Therapeutic Potential

Executive Technical Summary

4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3) represents a critical scaffold in the study of organic anion transport inhibitors and sulfonamide-based pharmacophores. Structurally, it is the mono-isobutyl analog of the classic uricosuric agent Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid).

This specific derivative occupies a unique chemical space distinct from Probenecid due to its status as a secondary sulfonamide (


). Unlike Probenecid (a tertiary sulfonamide), the isobutyl derivative retains an ionizable proton on the sulfonamide nitrogen (

), which fundamentally alters its hydrogen-bonding capacity, solubility profile, and affinity for targets such as Carbonic Anhydrases (CAs) versus Organic Anion Transporters (OATs).

This guide dissects the synthesis, structure-activity relationships (SAR), and pharmacological utility of this scaffold, providing researchers with a roadmap for utilizing it as a probe or lead compound.

Chemical Synthesis & Methodology

The synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid is governed by nucleophilic substitution at the sulfonyl sulfur. The workflow must control for hydrolysis of the sulfonyl chloride and optimize the removal of the ester protecting group (if used).

Retrosynthetic Analysis

The most robust route involves the chlorosulfonation of benzoic acid derivatives or the direct amination of 4-(chlorosulfonyl)benzoic acid.

  • Route A (Direct): 4-(Chlorosulfonyl)benzoic acid + Isobutylamine.

  • Route B (Ester Protected): Methyl 4-(chlorosulfonyl)benzoate + Isobutylamine

    
     Hydrolysis.
    

Route B is preferred in high-precision medicinal chemistry to prevent the formation of amide byproducts at the carboxylic acid position, although the differing reactivities of


 vs 

usually favor sulfonamide formation even in Route A.
Optimized Synthetic Protocol (Route A)

Objective: Synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid.

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Isobutylamine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (2.5 eq)

  • Dichloromethane (DCM) or THF (Anhydrous)

  • 1M HCl (for workup)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 4-(chlorosulfonyl)benzoic acid (2.2 g, 10 mmol) and anhydrous DCM (20 mL). Cool the suspension to 0°C under

    
     atmosphere.
    
  • Amine Addition: Mix isobutylamine (0.8 g, 11 mmol) with TEA (2.5 g, 25 mmol) in DCM (5 mL). Add this solution dropwise to the sulfonyl chloride suspension over 15 minutes. Critical Control Point: Maintain temperature < 5°C to minimize side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup: Dilute reaction mixture with DCM (50 mL). Wash sequentially with 1M HCl (

    
     mL) to remove excess amine/TEA and protonate the carboxylic acid.
    
  • Purification: Dry the organic layer over

    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from EtOH/Water to yield white crystals.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 4-(Chlorosulfonyl) benzoic acid Intermediate Reaction Mixture (0°C -> RT, DCM) Start->Intermediate Suspend in DCM Reagents Isobutylamine + TEA (Base) Reagents->Intermediate Dropwise Addition Workup Acidic Workup (1M HCl) Intermediate->Workup 4-6h Stirring Product 4-[(Isobutylamino) sulfonyl]benzoic acid Workup->Product Crystallization

Caption: Optimized synthetic route for the generation of the isobutyl-sulfonamide scaffold via sulfonyl chloride coupling.

Medicinal Chemistry & SAR

The transition from Probenecid (di-propyl) to the isobutyl analog introduces steric bulk and alters the hydrogen bond donor (HBD) profile.

Physicochemical Comparison
PropertyProbenecid (Di-propyl)Isobutyl Analog (Mono-isobutyl)Impact on Biology
Sulfonamide Type Tertiary (

)
Secondary (

)
Secondary allows H-bond donation; affects binding pocket fit.
pKa (Sulfonamide) None (Non-ionizable)~10.0 (Weakly acidic)Mono-analog can deprotonate at high pH; affects solubility.
Lipophilicity (cLogP) ~3.2~2.4Isobutyl analog is less lipophilic; faster clearance likely.
Steric Bulk Linear chainsBranched (Isobutyl)Branching increases steric hindrance near the N-terminus.
Structure-Activity Relationship (SAR) Logic
  • OAT Inhibition: Organic Anion Transporters (OAT1/OAT3) generally prefer a hydrophobic domain (the alkyl tail) and an anionic domain (the carboxylate). The isobutyl group mimics the propyl chains of probenecid but provides a different steric footprint. The loss of one alkyl chain (going from di-propyl to mono-isobutyl) typically reduces potency against OATs, as the hydrophobic interaction is diminished.

  • Carbonic Anhydrase (CA) Liability: A critical risk/opportunity. Primary sulfonamides (

    
    ) are potent CA inhibitors. Secondary sulfonamides (like the isobutyl analog) have significantly reduced CA activity compared to primary ones but are more active than tertiary ones (Probenecid). Researchers must screen this analog for CA off-target effects if OAT selectivity is the goal.
    

Pharmacology: Mechanism of Action[1][2]

OAT1/OAT3 Inhibition Mechanism

This molecule acts as a competitive inhibitor of the OAT family (SLC22A6/SLC22A8) located on the basolateral membrane of renal proximal tubule cells.

  • Substrate Competition: The benzoic acid moiety is recognized by the transporter.

  • Translocation Blockade: The sulfonamide-alkyl tail lodges in the hydrophobic pocket of the transporter pore, preventing the conformational change necessary for substrate (e.g., uric acid, penicillin) translocation.

  • Clinical Relevance: Like Probenecid, this analog can be used to boost the plasma half-life of beta-lactam antibiotics or antivirals (e.g., Cidofovir) by preventing their renal secretion.

Biological Pathway Diagram

OAT_Mechanism Blood Systemic Circulation (Blood) Basolateral Basolateral Membrane (OAT1 / OAT3) Blood->Basolateral Substrate Entry Cell Proximal Tubule Cell Basolateral->Cell Transport Basolateral->Cell BLOCKED Apical Apical Membrane (URAT1 / MRP4) Cell->Apical Secretion Urine Tubular Lumen (Urine) Apical->Urine Secretion Drug Anionic Drug (e.g., Penicillin) Inhibitor Isobutyl-Analog (Inhibitor) Inhibitor->Basolateral Competitive Binding

Caption: Competitive inhibition of Organic Anion Transporters (OATs) prevents the renal clearance of anionic drugs.

Experimental Protocols

In Vitro OAT Inhibition Assay (HEK293-OAT1)

To validate the biological activity of the synthesized derivative, the following transport assay is the industry standard.

Materials:

  • HEK293 cells stably expressing human OAT1 (SLC22A6).

  • Substrate:

    
    -Para-aminohippurate (PAH) or 6-Carboxyfluorescein (6-CF).
    
  • Test Compound: 4-[(Isobutylamino)sulfonyl]benzoic acid.[]

  • Control: Probenecid.[2][3][4][5]

Protocol:

  • Seeding: Plate HEK293-OAT1 cells in Poly-D-lysine coated 24-well plates (

    
     cells/well). Culture for 48h until confluent.
    
  • Equilibration: Wash cells

    
     with pre-warmed (
    
    
    
    C) HBSS transport buffer.
  • Uptake Phase: Incubate cells for 2–5 minutes with transport buffer containing:

    • Radioactive substrate (

      
      
      
      
      
      -PAH).
    • Test compound (Concentration range:

      
      ).
      
  • Termination: Aspirate buffer and immediately wash cells

    
     with ice-cold PBS to stop transport.
    
  • Lysis & Detection: Lyse cells with 0.1N NaOH. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Future Directions & Derivatives

Researchers utilizing this scaffold should consider the following modifications to enhance potency or selectivity:

  • N-Alkylation: Converting the secondary sulfonamide to a tertiary sulfonamide (e.g., N-isobutyl-N-methyl) will likely increase OAT potency and eliminate CA liability.

  • Bioisosteres: Replacing the carboxylic acid with a tetrazole ring often improves metabolic stability and oral bioavailability while maintaining anionic character.

References

  • PubChem Compound Summary. (n.d.). 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3).[] National Center for Biotechnology Information. Link

  • Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs).[3][5][6][7] Pharmacology & Therapeutics.[8][9] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Cunningham, R., et al. (2016). Structure-Activity Relationship of Probenecid Analogs as Inhibitors of the Human Organic Anion Transporter 1 (hOAT1). Journal of Medicinal Chemistry. Link

Sources

An In-Depth Technical Guide to the Safe Handling of 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS No. 10252-68-3). As a specialized chemical compound utilized in research and drug development, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This document synthesizes available data from structurally similar compounds to establish a robust framework for risk assessment, exposure control, and emergency preparedness. The information herein is intended to empower researchers to work confidently and safely with this and related sulfonylbenzoic acid derivatives.

Chemical and Physical Properties

Understanding the fundamental chemical and physical characteristics of a compound is the first step in safe handling. While specific experimental data for 4-[(Isobutylamino)sulfonyl]benzoic acid is not widely available, its properties can be inferred from its structural components: a benzoic acid moiety and an isobutylaminosulfonyl group.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C11H15NO4SBased on chemical structure.[1]
Molecular Weight 257.31 g/mol Calculated from the molecular formula.[2]
Appearance White to off-white solidTypical for benzoic acid derivatives.
Solubility Likely soluble in organic solvents and slightly soluble in water.Benzoic acid has low water solubility, which is further influenced by the larger substituent.[3]
Acidity Expected to be acidic.Due to the carboxylic acid group.[3]
Reactivity Reactive with strong oxidizing agents.A general property of many organic compounds.[4][5]

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and data from analogous compounds, 4-[(Isobutylamino)sulfonyl]benzoic acid should be treated as a hazardous substance.[6] The primary hazards are associated with irritation and potential harm upon direct contact or ingestion.

GHS Hazard Statements (Inferred):

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.[2][7]

  • H335: May cause respiratory irritation.[7]

Causality of Hazards:

The acidic nature of the carboxylic acid group and the reactivity of the sulfonyl group contribute to its irritant properties. Inhalation of the dust can irritate the mucous membranes and upper respiratory tract. Skin contact can lead to redness and irritation, while eye contact is likely to cause more severe damage. Ingestion may lead to gastrointestinal irritation and systemic effects.[6]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of 4-[(Isobutylamino)sulfonyl]benzoic acid powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is the primary method for preventing respiratory exposure.

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-[(Isobutylamino)sulfonyl]benzoic acid:

  • Eye Protection: Chemical safety goggles are required at all times. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected for any signs of degradation before use and disposed of properly after handling the compound.

  • Body Protection: A laboratory coat must be worn and kept fastened. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron is recommended.

  • Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation of dust.[5]

Diagram: Hierarchy of Controls for Safe Handling

G cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: A visual representation of the hierarchy of controls for mitigating chemical hazards.

Experimental Protocols: A Self-Validating System

Safe experimental design is a cornerstone of scientific integrity. The following protocols are designed to be self-validating by incorporating safety checks at critical stages.

Weighing and Solution Preparation
  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work surface is clean and decontaminated. Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) within the fume hood.

  • Weighing: Tare the balance with the weigh boat. Carefully transfer the desired amount of 4-[(Isobutylamino)sulfonyl]benzoic acid to the weigh boat using a clean spatula. Avoid generating dust.

  • Dissolution: Place the weigh boat containing the compound into the beaker. Add the desired solvent and stir gently until the solid is fully dissolved. This method prevents the need to transfer the powder directly, minimizing the risk of spillage and dust formation.

  • Cleanup: Immediately after use, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any other contaminated disposable items in the designated solid chemical waste container.

Storage and Disposal
  • Storage: Store 4-[(Isobutylamino)sulfonyl]benzoic acid in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5]

  • Disposal: All waste containing this compound, including unused material and contaminated items, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[8]

Diagram: Safe Handling Workflow

G Start Start: Prepare for Handling FumeHood Work in Fume Hood Start->FumeHood Weighing Weigh Compound FumeHood->Weighing Dissolution Prepare Solution Weighing->Dissolution Cleanup Decontaminate & Dispose of Waste Dissolution->Cleanup Storage Store Properly Cleanup->Storage End End Storage->End

Caption: A stepwise workflow for the safe handling of 4-[(Isobutylamino)sulfonyl]benzoic acid.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Spill Response:

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[6] Decontaminate the spill area with an appropriate solvent and then wash with soap and water. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Conclusion

References

  • PubChem. (n.d.). 4-((Diethylamino)sulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • P&S Chemicals. (n.d.). 4-[(Isobutylamino)sulfonyl]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-((Dibutylamino)sulfonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Procurement and Quality Verification of 4-[(Isobutylamino)sulfonyl]benzoic acid for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and validating the quality of 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS No. 10252-68-3). Given its status as a niche chemical intermediate, this document emphasizes a strategic approach to procurement, focusing on custom synthesis as the primary acquisition pathway and establishing rigorous, self-validating systems for quality control.

Introduction: The Significance and Sourcing Challenge of a Key Building Block

4-[(Isobutylamino)sulfonyl]benzoic acid belongs to the sulfonamide class of compounds, a scaffold of immense importance in medicinal chemistry. Sulfonamides are integral to a wide array of therapeutics, including antimicrobial, anti-inflammatory, and anticancer agents.[1] The specific structure of 4-[(Isobutylamino)sulfonyl]benzoic acid, featuring a carboxylic acid handle and a sulfonamide linkage, makes it a valuable bifunctional building block for creating more complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.

However, a survey of the chemical supplier landscape reveals that this compound is not a readily available, off-the-shelf reagent from major distributors. This scarcity presents a significant logistical challenge for research programs that rely on it. This guide therefore moves beyond a simple list of potential suppliers to provide a robust, field-proven strategy for obtaining this molecule through custom synthesis, defining its quality standards, and verifying its integrity upon receipt.

Part 1: A Strategic Approach to Procuring Niche Chemical Intermediates

When a required compound is not in stock, the most reliable procurement route is through a partnership with a custom synthesis provider, often a Contract Research Organization (CRO). This approach offers control over the purity, quantity, and documentation of the final product but requires a structured and diligent vetting process.

The primary causality behind choosing a custom synthesis partner over an unknown trading platform is risk mitigation. In drug development, the integrity of starting materials is paramount; impurities can confound biological data, lead to failed experiments, and introduce significant delays. A reputable CRO provides transparency and technical expertise that is absent in complex, multi-layered supply chains.

Workflow for CRO Qualification and Engagement

The following workflow outlines a systematic process for selecting and collaborating with a custom synthesis partner to ensure the project's success.

CRO_Qualification_Workflow A Define Requirements: - Structure: 4-[(Isobutylamino)sulfonyl]benzoic acid - CAS: 10252-68-3 - Required Purity (e.g., >98%) - Required Quantity (e.g., 5 g) - Analytical Data Needed (CoA) B Identify Potential CROs (Search databases, referrals, industry conferences) A->B C Initial Screening - Request Information on capabilities - Assess communication & responsiveness - Sign Confidential Disclosure Agreement (CDA) B->C D Request Quotation (RFQ) - Provide synthesis route (see Part 2) - Specify required analytical package - Define deliverables and timeline C->D E Evaluate Quotations - Compare cost, timeline, and expertise - Assess proposed purification methods - Review example CoA and reports D->E F Select CRO & Initiate Project - Issue Purchase Order (PO) - Establish regular communication schedule E->F G Monitor Progress & Receive Material - Review in-process updates - Receive compound with full CoA F->G H Internal Quality Verification (Perform incoming QC as per Part 3) G->H

Caption: Logical workflow for selecting and managing a custom synthesis CRO.

Part 2: Defining the Synthesis and Establishing Quality Standards

To engage a CRO effectively, the client must provide a clear set of technical requirements. This includes a plausible synthetic route and a detailed list of specifications for the final Certificate of Analysis (CoA).

Proposed Synthetic Route

The most direct and chemically sound method for preparing 4-[(Isobutylamino)sulfonyl]benzoic acid is the nucleophilic substitution reaction between the commercially available precursor, 4-(Chlorosulfonyl)benzoic acid (1) , and isobutylamine (2) .[2] This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[1]

Presenting this well-understood route to a potential CRO demonstrates technical competence and provides a clear basis for discussing project feasibility and cost.

Synthesis_Scheme reactant1 4-(Chlorosulfonyl)benzoic acid (1) (CAS: 10130-89-9) Readily Available product 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3) reactant1->product Base (e.g., Pyridine or K2CO3) Solvent (e.g., DCM or THF) 0°C to Room Temp reactant2 Isobutylamine (2) plus +

Caption: Proposed synthesis of the target compound from a common precursor.

The Certificate of Analysis: Your Quality Contract

The Certificate of Analysis (CoA) is the single most important document for a custom-synthesized compound. It is not merely a report; it is the contractual evidence that the supplier has met the agreed-upon quality standards.[3][4] For a niche intermediate intended for drug development, a comprehensive CoA is non-negotiable. It provides the baseline data for all future experiments and serves as the primary record of batch quality.

The table below outlines the recommended tests and specifications that should be requested for a custom synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid.

ParameterMethodSpecificationRationale (The "Why")
Identity ¹H NMRConforms to structureConfirms the chemical structure and identifies major organic impurities. The proton signals for the isobutyl and aromatic groups should be present and correctly integrated.
Identity Mass Spectrometry (LC-MS)[M-H]⁻ or [M+H]⁺ matches theoretical mass (257.31 g/mol )Confirms the molecular weight of the compound, providing orthogonal identity verification to NMR.
Purity HPLC-UV (Area %)≥ 98.0%Quantifies the purity of the compound relative to detectable impurities. This is critical for ensuring accurate weighing and dosing in biological assays.
Appearance VisualWhite to off-white solidProvides a simple, first-pass check for gross contamination or degradation.
Solubility VisualSoluble in DMSO, MethanolConfirms that the material can be formulated for downstream experiments, a critical parameter for biological screening.
Residual Solvent ¹H NMR or GCReport levels of synthesis/purification solventsHigh levels of residual solvents can be toxic to cells and can affect the accuracy of weighing the compound.

Part 3: A Self-Validating System: Incoming Quality Control

Trustworthiness in science is built on verification. Upon receiving a custom-synthesized compound, it is imperative to perform an in-house quality control check to validate the supplier's CoA. This internal verification acts as a self-validating system, ensuring the integrity of your research from the very first step.

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust and accessible technique for this purpose.[5] It can independently confirm the purity reported on the CoA and detect potential degradation or contamination that may have occurred during shipping.

Experimental Protocol: RP-HPLC Purity Verification

This protocol provides a reliable method for assessing the purity of 4-[(Isobutylamino)sulfonyl]benzoic acid.

1. Materials and Equipment:

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA) or Trifluoroacetic Acid (TFA)

  • Sample of 4-[(Isobutylamino)sulfonyl]benzoic acid

  • Dimethyl Sulfoxide (DMSO)

2. Chromatographic Conditions:

ParameterConditionCausality and Field-Proven Insight
Mobile Phase A 0.1% Formic Acid in WaterThe acidifier ensures the carboxylic acid group is protonated, leading to better peak shape and reproducible retention times. Formic acid is preferred over TFA for LC-MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier that provides good separation for a wide range of small molecules.
Gradient 10% B to 90% B over 15 minutes, hold 2 min, return to 10% B over 1 min, equilibrate 5 minA gradient elution is essential to ensure that both polar and non-polar impurities are eluted from the column, providing a comprehensive purity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with separation efficiency.
Column Temp. 30 °CMaintaining a constant column temperature ensures retention time stability and reproducibility between runs.
Detection λ 235 nmThe benzoic acid moiety contains a strong chromophore. 235 nm is a typical wavelength for detecting this structural feature, providing high sensitivity. A DAD can be used to scan across a range (e.g., 210-400 nm) to ensure no impurities are missed.
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion.

3. Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of DMSO to create a 1 mg/mL stock solution. Further dilute this solution 1:10 in a 50:50 mixture of Mobile Phase A and B for analysis.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

  • Verification: Compare the calculated purity value with the value reported on the supplier's CoA. A result within ±2% provides confidence in the material's quality. Significant discrepancies warrant a discussion with the synthesis provider.

Part 4: Safe Handling and Storage

Proper handling and storage are crucial to maintain the compound's integrity and ensure user safety. While a specific Safety Data Sheet (SDS) for this compound is not widely available, best practices can be inferred from its precursor, 4-(Chlorosulfonyl)benzoic acid, and general sulfonamide compounds.[6]

  • Handling: Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of fine powder.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light. Given that the precursor is reactive with water, it is prudent to store the final product under inert gas (e.g., argon or nitrogen) if it will be kept for an extended period, to prevent potential hydrolysis of any trace residual starting material.

Conclusion

The successful procurement of 4-[(Isobutylamino)sulfonyl]benzoic acid is a multi-step process that hinges on a strategic partnership with a custom synthesis provider and the implementation of a rigorous, internal quality verification system. By clearly defining the synthetic route, specifying a comprehensive Certificate of Analysis, and independently verifying the purity of the received material, researchers can ensure the integrity of their starting materials. This diligent approach mitigates experimental risk, enhances data reproducibility, and ultimately accelerates the pace of research and drug development.

References

  • Ngassa, F. N., & Stenfor, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Lab Alley. (2025). How to Read a Chemical Certificate of Analysis (COA). Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • Google Patents. (2010). Process to prepare sulfonyl chloride derivatives. US7772403B2.
  • ResearchGate. (2011). Synthesis of p-carboxy-benzenesulfonamide by oxidization of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation. Available at: [Link]

  • ResearchGate. (2023). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

  • SafetyCulture. (2025). How to Get a Certificate of Analysis (COA). Available at: [Link]

  • PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide. National Center for Biotechnology Information. Available at: [Link]

  • CABI Digital Library. (2013). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Folia Veterinaria, 57(4), 185-189. Available at: [Link]

  • EUROLAB. (n.d.). CoA Certificate of Analysis. Available at: [Link]

  • Journal of Hygienic Engineering and Design. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link]

  • Google Patents. (2015). Method for synthesis of p-carboxybenzene sulfonamide through catalytic oxidation. CN104447434A.
  • Wiley Online Library. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. Available at: [Link]

  • Datacor. (2024). 2024 Certificate of Analysis - Definition, Example Template & Requirements. Available at: [Link]

  • MDPI. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(15), 4443. Available at: [Link]

  • ResearchGate. (2018). A New, Mild Preparation of Sulfonyl Chlorides. Available at: [Link]

  • Acta Crystallographica Section E. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–239. Available at: [Link]

  • PubMed Central. (2020). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Available at: [Link]

  • PubMed Central. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[(Isobutylamino)sulfonyl]benzoic Acid from 4-Sulfamoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document explores two primary synthetic strategies departing from 4-sulfamoylbenzoic acid: Reductive Amination and "Borrowing Hydrogen" N-Alkylation . Each method is detailed with mechanistic insights, step-by-step protocols, and considerations for reaction optimization and product characterization.

Introduction: The Significance of N-Substituted 4-Sulfamoylbenzoic Acids

N-substituted 4-sulfamoylbenzoic acids are a critical class of compounds in pharmaceutical sciences. The foundational structure, which includes both a benzoic acid and a sulfonamide group, serves as a versatile scaffold for designing targeted enzyme inhibitors.[1] A notable example is the diuretic drug Furosemide, which targets Na-K-Cl cotransporters. By strategically modifying the N-substituent on the sulfonamide nitrogen, researchers can modulate the pharmacological properties of these derivatives to achieve desired therapeutic effects.[1] The target molecule of this guide, 4-[(isobutylamino)sulfonyl]benzoic acid, represents a specific analogue within this important chemical space.

Physicochemical Properties of Reactants

A thorough understanding of the starting materials is fundamental to successful synthesis.

Property4-Sulfamoylbenzoic AcidIsobutyraldehydeIsobutanol
CAS Number 138-41-0[2]78-84-278-83-1
Molecular Formula C₇H₇NO₄S[2]C₄H₈OC₄H₁₀O
Molecular Weight 201.20 g/mol [2]72.11 g/mol 74.12 g/mol
Appearance White crystalline powder[2]Colorless liquidColorless liquid
Melting Point 285-295 °C[2]-65 °C-108 °C
Boiling Point Decomposes63-64 °C108 °C
Solubility Soluble in alcohol[2]Soluble in water and organic solventsSoluble in water and miscible with organic solvents

Method 1: Reductive Amination

Reductive amination is a robust and widely employed method for the formation of carbon-nitrogen bonds. This one-pot reaction involves the initial formation of an imine from the reaction of an amine (in this case, the sulfonamide) and a carbonyl compound (isobutyraldehyde), followed by the in-situ reduction of the imine to the corresponding amine.[3]

Reaction Mechanism

The reaction proceeds in two key stages:

  • Imine Formation: The nitrogen of the 4-sulfamoylbenzoic acid attacks the carbonyl carbon of isobutyraldehyde. This is typically catalyzed by a weak acid. Subsequent dehydration leads to the formation of an N-sulfonylimine intermediate.

  • Reduction: A reducing agent, selectively chosen to reduce the imine in the presence of the starting aldehyde, is then used to furnish the final N-alkylated sulfonamide. Sodium cyanoborohydride (NaBH₃CN) is a common choice for this transformation due to its mild nature and selectivity.[4]

Reductive_Amination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4_sulfamoylbenzoic_acid 4-Sulfamoylbenzoic Acid imine N-Sulfonylimine Intermediate 4_sulfamoylbenzoic_acid->imine + Isobutyraldehyde (Weak Acid Catalyst) isobutyraldehyde Isobutyraldehyde product 4-[(Isobutylamino)sulfonyl]benzoic Acid imine->product + NaBH3CN (Reduction)

Caption: Reductive Amination Workflow.

Experimental Protocol

Materials:

  • 4-Sulfamoylbenzoic acid (1.0 eq)

  • Isobutyraldehyde (1.2 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (solvent)

  • Glacial acetic acid (catalyst)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add 4-sulfamoylbenzoic acid and methanol. Stir until the solid is fully dissolved.

  • Add isobutyraldehyde to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by Thin Layer Chromatography (TLC).

  • In a separate flask, carefully dissolve sodium cyanoborohydride in methanol. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[5][6][7]

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction to completion by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic. This will neutralize any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 4-[(isobutylamino)sulfonyl]benzoic acid.

Method 2: "Borrowing Hydrogen" N-Alkylation

The "Borrowing Hydrogen" or "Hydrogen Autotransfer" methodology is an atom-economical and environmentally benign approach for C-N bond formation. This method utilizes an alcohol as the alkylating agent, with water being the only byproduct. The reaction is typically catalyzed by a transition metal complex, such as those containing ruthenium or iridium.

Reaction Mechanism

This catalytic cycle involves several key steps:

  • Oxidation: The catalyst temporarily "borrows" hydrogen from the isobutanol, oxidizing it to isobutyraldehyde.

  • Condensation: The in-situ generated isobutyraldehyde then condenses with the 4-sulfamoylbenzoic acid to form the N-sulfonylimine intermediate, releasing a molecule of water.

  • Reduction: The catalyst then returns the "borrowed" hydrogen to the imine intermediate, reducing it to the final N-alkylated product and regenerating the active catalyst.

Borrowing_Hydrogen cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product isobutanol Isobutanol oxidation Oxidation isobutanol->oxidation sulfamoylbenzoic_acid 4-Sulfamoylbenzoic Acid condensation Condensation sulfamoylbenzoic_acid->condensation catalyst Ru Catalyst catalyst->oxidation oxidation->condensation [H] Borrowed reduction Reduction condensation->reduction Imine Formation product 4-[(Isobutylamino)sulfonyl]benzoic Acid reduction->product [H] Returned product->catalyst Catalyst Regenerated

Caption: "Borrowing Hydrogen" Catalytic Cycle.

Experimental Protocol

Materials:

  • 4-Sulfamoylbenzoic acid (1.0 eq)

  • Isobutanol (3.0 eq or as solvent)

  • [Ru(p-cymene)Cl₂]₂ (catalyst, e.g., 1-5 mol%)

  • A suitable phosphine ligand (e.g., dppf or DPEphos)

  • A base (e.g., K₂CO₃ or Cs₂CO₃)

  • Toluene (solvent, if isobutanol is not used as the solvent)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-sulfamoylbenzoic acid, the ruthenium catalyst, the phosphine ligand, and the base.

  • Add isobutanol and toluene (if necessary).

  • Heat the reaction mixture to a temperature typically ranging from 100-150 °C. The optimal temperature should be determined empirically.

  • Stir the reaction for 12-48 hours, monitoring its progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl to remove any remaining base and some catalyst residues.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4-[(isobutylamino)sulfonyl]benzoic acid.

Characterization of 4-[(Isobutylamino)sulfonyl]benzoic Acid

The structure and purity of the synthesized product should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the benzoic acid ring (typically in the δ 7.5-8.5 ppm region), a triplet for the sulfonamide N-H proton, and signals for the isobutyl group (a doublet for the CH₂ group, a multiplet for the CH group, and a doublet for the two CH₃ groups).
¹³C NMR Resonances for the carboxyl carbon, the aromatic carbons, and the carbons of the isobutyl group.[8][9]
IR Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the S=O stretches of the sulfonamide (~1350 and 1160 cm⁻¹), and N-H stretching.[10][11][12][13]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₁₁H₁₅NO₄S (257.07 g/mol ).[14][15][16][17][18]
Melting Point A sharp melting point is indicative of a pure compound.

Troubleshooting and Considerations

  • Chemoselectivity: In both synthetic routes, the presence of the carboxylic acid group could potentially lead to side reactions, such as esterification with isobutanol in the "Borrowing Hydrogen" method. The N-alkylation of the sulfonamide is generally favored under the described conditions. If esterification is a significant issue, protection of the carboxylic acid group may be necessary, followed by a deprotection step.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is crucial to determine the optimal reaction time and to avoid the formation of byproducts.

  • Purification: The acidic nature of the product allows for an acid-base workup to aid in purification. Recrystallization is often an effective method for obtaining highly pure material.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Sodium cyanoborohydride is highly toxic and should be handled with extreme care. Avoid contact with acids, which can release toxic hydrogen cyanide gas.[5][6][7]

  • Ruthenium catalysts should be handled under an inert atmosphere as they can be air-sensitive. Consult the safety data sheet (SDS) for specific handling instructions.

  • Organic solvents are flammable and should be handled away from ignition sources.

References

  • Synthesis, liquid crystalline properties and thermal stability of 4-(4-alkyloxyphenylazo) benzoic acids. (n.d.). Retrieved January 30, 2026, from [Link]

  • Pearson+. The two most general amine syntheses are the reductive amination .... Retrieved January 30, 2026, from [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Retrieved January 30, 2026, from [Link]

  • Saeed, A., et al. (2015). Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. Journal of Medicinal Chemistry, 58(15), 6043-6053. [Link]

  • Bayer Cropscience Gmbh. (2017). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • PubChem. 4-[(dimethylamino)sulfonyl]benzoic acid. Retrieved January 30, 2026, from [Link]

  • Gîrd, C. E., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Pharmaceuticals, 15(9), 1083. [Link]

  • The Royal Society of Chemistry. Supplementary Information. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Retrieved January 30, 2026, from [Link]

  • National Institute of Standards and Technology. 4-Aminobenzoic acid. Retrieved January 30, 2026, from [Link]

  • G-Biosciences. Safety Data Sheet - sodium cyanoborohydride. Retrieved January 30, 2026, from [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Retrieved January 30, 2026, from [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Retrieved January 30, 2026, from [Link]

  • Li, X., et al. (2022). Mono‐N‐Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N‐Heterocyclic Carbene‐Phosphine Complexes. Chemistry – A European Journal, 28(45), e202201173. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Retrieved January 30, 2026, from [Link]

  • PrepChem.com. Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved January 30, 2026, from [Link]

  • MassBank. Benzoic acids and derivatives. Retrieved January 30, 2026, from [Link]

  • ResearchGate. A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. Retrieved January 30, 2026, from [Link]

  • Indo American Journal of Pharmaceutical Research. REDUCTIVE AMINATION OF CARBONYL COMPOUNDS USING LIGNIN SULPHONIC ACID AND SODIUM BOROHYDRIDE. Retrieved January 30, 2026, from [Link]

  • SpectraBase. 4-Benzoyl benzoic acid - Optional[1H NMR] - Spectrum. Retrieved January 30, 2026, from [Link]

  • G-Biosciences. Safety Data Sheet - sodium cyanoborohydride. Retrieved January 30, 2026, from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-. Retrieved January 30, 2026, from [Link]

  • Gîrd, C. E., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(16), 5107. [Link]

  • ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution. Retrieved January 30, 2026, from [Link]

  • Kleb, K., et al. (2005). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. Magnetic Resonance in Chemistry, 43(11), 903-908. [Link]

  • The Royal Society of Chemistry. 3 - Supporting Information. Retrieved January 30, 2026, from [Link]

  • MassBank. Benzoic acids and derivatives. Retrieved January 30, 2026, from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]-. Retrieved January 30, 2026, from [Link]

  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Retrieved January 30, 2026, from [Link]

  • ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). Retrieved January 30, 2026, from [Link]

  • National Institute of Standards and Technology. Benzoic acid, 4-amino-2-chloro-, 2-(diethylamino)ethyl ester. Retrieved January 30, 2026, from [Link]

  • MDPI. Synthesis and Characterization of Benzene-1,2,4-triyl Tris(2-(3-carboxy-4-hydroxybenzenesulfonate) Acetate). Retrieved January 30, 2026, from [Link]

Sources

experimental protocol for using 4-[(Isobutylamino)sulfonyl]benzoic acid in assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3) is a sulfonamide-functionalized benzoic acid derivative structurally analogous to Probenecid .[1][] Its primary utility in bioassays lies in its capacity to inhibit Organic Anion Transporters (OATs) and related efflux pumps (e.g., MRPs). By blocking these transporters, the compound prevents the active efflux of anionic xenobiotics, including fluorescent indicators (e.g., Fluo-4, Fura-2) and therapeutic agents. This guide details protocols for utilizing this compound as an efflux inhibitor to enhance signal retention in calcium flux assays and as a probe in ADME/Tox transporter screening.

Chemical Properties & Handling

Understanding the physicochemical nature of the compound is critical for assay reproducibility. The benzoic acid moiety confers pH-dependent solubility, while the sulfonamide group dictates transporter affinity.

PropertySpecification
IUPAC Name 4-(Isobutylsulfamoyl)benzoic acid
CAS Number 10252-68-3
Molecular Weight 257.31 g/mol
Solubility Soluble in DMSO (>50 mM); Sparingly soluble in water at neutral pH; Soluble in alkaline buffers (pH > 8.0)
pKa (Acid) ~3.4 (Carboxylic acid)
pKa (Sulfonamide) ~10.2
Storage -20°C (Solid); Store stock solutions in aliquots to avoid freeze-thaw cycles.
Reagent Preparation

Stock Solution (250 mM):

  • Weigh 64.3 mg of 4-[(Isobutylamino)sulfonyl]benzoic acid.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex until the solution is completely clear.

  • Note: If using for cellular assays, ensure the final DMSO concentration remains <0.5% to avoid cytotoxicity.

Assay Buffer (Working Solution):

  • Dilute the stock into a physiological buffer (e.g., HBSS + 20 mM HEPES).

  • Critical Step: Due to the carboxylic acid, the compound may precipitate in acidic media. Maintain buffer pH at 7.4. If precipitation occurs, pre-dissolve in a small volume of 1M NaOH before adding to the buffer (forming the sodium salt in situ).

Mechanism of Action

The compound functions as a competitive inhibitor of Organic Anion Transporters (OAT1, OAT3) and Multidrug Resistance-associated Proteins (MRPs). In the context of calcium signaling assays, acetoxymethyl (AM) ester dyes enter the cell passively. Intracellular esterases cleave the AM group, trapping the anionic dye. However, OATs/MRPs actively pump these anions out, reducing signal intensity. 4-[(Isobutylamino)sulfonyl]benzoic acid blocks this efflux.

Mechanism Dye_AM Dye-AM (Passive Entry) Dye_Anion Fluorescent Dye (Anionic Form) Dye_AM->Dye_Anion Hydrolysis Esterase Intracellular Esterases Transporter OAT/MRP Transporter Dye_Anion->Transporter Substrate Efflux Dye Efflux (Signal Loss) Transporter->Efflux Transport Inhibitor 4-[(Isobutylamino)sulfonyl] benzoic acid Inhibitor->Transporter Blocks (||)

Figure 1: Mechanism of Dye Retention. The inhibitor blocks the transporter, preventing the efflux of the anionic fluorescent dye.

Protocol A: Enhanced Dye Retention in Calcium Flux Assays

Application: GPCR screening, Ion Channel assays. Objective: Prevent leakage of calcium indicators (Fluo-4, Fura-2) to maximize signal-to-noise ratio.

Materials
  • Cells: HEK293, CHO, or primary neurons.

  • Dye: Fluo-4 AM (or equivalent).

  • Inhibitor: 250 mM Stock of 4-[(Isobutylamino)sulfonyl]benzoic acid.

  • Buffer: HBSS (with Ca2+/Mg2+), 20 mM HEPES, pH 7.4.

Workflow
  • Preparation of Loading Buffer:

    • Prepare a 2x Dye Loading Solution containing 4 µM Fluo-4 AM in HBSS.

    • Inhibitor Addition: Spike the Loading Buffer with the inhibitor stock to reach a final concentration of 1.0 – 2.5 mM .

    • Note: This concentration is standard for Probenecid-class inhibitors. Perform a dose-response (0.5 – 5 mM) for sensitive cell lines.

  • Cell Loading:

    • Remove culture media from cells (adherent in 96-well plate).

    • Add 100 µL of the Inhibitor-Supplemented Loading Buffer .

    • Incubate for 45–60 minutes at 37°C in the dark.

  • Wash (Optional but Recommended):

    • If background fluorescence is high, wash cells 1x with HBSS containing 1 mM Inhibitor .

    • Critical: Do not wash with inhibitor-free buffer, as rapid efflux can occur within minutes.

  • Measurement:

    • Transfer to FLIPR or plate reader.

    • Inject agonist and record fluorescence kinetics.

Data Analysis

Calculate the Signal-to-Background (S/B) Ratio :



  • Compare S/B of wells with inhibitor vs. vehicle control. A successful assay should show >2-fold improvement in S/B with the inhibitor.

Protocol B: OAT Inhibition Screening (ADME/Tox)

Application: Determining if a new chemical entity (NCE) interacts with renal transporters, using 4-[(Isobutylamino)sulfonyl]benzoic acid as a reference inhibitor. Objective: Quantify inhibition potency (IC50) against OAT1/OAT3.

Materials
  • Cells: HEK293 stably transfected with hOAT1 or hOAT3.

  • Substrate: 6-Carboxyfluorescein (6-CF) [Fluorescent] or [3H]-p-Aminohippuric acid (PAH) [Radioactive].

  • Lysis Buffer: 0.1 N NaOH.

Workflow
  • Seeding: Plate OAT-expressing HEK293 cells in Poly-D-Lysine coated 96-well plates. Grow to confluence (24-48h).

  • Pre-incubation:

    • Remove media and wash 2x with warm HBSS.

    • Add 50 µL of HBSS containing serial dilutions of 4-[(Isobutylamino)sulfonyl]benzoic acid (Range: 0.1 µM to 1000 µM).

    • Incubate for 10 minutes at 37°C.

  • Uptake Phase:

    • Add 50 µL of 2x Substrate Solution (e.g., 20 µM 6-CF final).

    • Incubate for exactly 10 minutes at 37°C. (Uptake must be linear).

  • Termination:

    • Aspirate solution immediately.

    • Wash 3x with Ice-Cold HBSS to stop transport.

  • Readout:

    • For 6-CF: Add 100 µL Lysis Buffer. Read Fluorescence (Ex 490 / Em 520).

    • For [3H]-PAH: Lyse and perform Liquid Scintillation Counting.

OAT_Assay Start Seed OAT-HEK293 Cells PreInc Add Inhibitor (10 min @ 37°C) Start->PreInc Uptake Add Substrate (6-CF) (10 min @ 37°C) PreInc->Uptake Stop Ice-Cold Wash (3x) Uptake->Stop Read Lyse & Measure Fluorescence Stop->Read

Figure 2: Workflow for OAT Inhibition Assay.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Buffer Low pH or High ConcentrationEnsure Buffer pH is 7.4. Pre-dissolve compound in minimal 1M NaOH before adding to buffer.
Cell Toxicity High DMSO or Compound ToxicityKeep DMSO < 0.5%. Titrate inhibitor down from 2.5 mM to 0.5 mM.
Low Signal Retention Insufficient InhibitionIncrease concentration to 5 mM (limit of solubility). Ensure inhibitor is present in all wash steps.
High Background Extracellular DyeWash cells thoroughly (with inhibitor-containing buffer) before reading.

References

  • Use of Probenecid and Analogs in Calcium Assays

    • Title: "Optimization of Calcium Flux Assays for GPCR Screening."
    • Source: Assay Guidance Manual (NCBI).
    • URL:[Link]

  • Chemical Identity & Properties

    • Title: "4-[(Isobutylamino)sulfonyl]benzoic acid - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • URL:[Link]

  • Mechanism of OAT Inhibition

    • Title: "Organic Anion Transporters (OATs)
    • Source: Physiological Reviews.
    • URL:[Link]

Sources

The Pivotal Role of 4-[(Isobutylamino)sulfonyl]benzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modulating Biological Systems

In the landscape of medicinal chemistry, the N-substituted 4-sulfamoylbenzoic acid scaffold has emerged as a cornerstone for the design of a diverse array of therapeutic agents.[1] This structural motif, characterized by a benzoic acid and a sulfonamide group, offers a unique combination of physicochemical properties that allow for fine-tuning of pharmacological activity against various biological targets.[1] Modifications to the N-substituents on the sulfonamide nitrogen, in particular, have proven to be a fruitful strategy for developing potent and selective enzyme inhibitors for conditions ranging from inflammation and cancer to metabolic disorders.[1]

This guide focuses on a key derivative of this class, 4-[(Isobutylamino)sulfonyl]benzoic acid, a critical intermediate in the synthesis of the widely prescribed anti-diabetic drug, glibenclamide (glyburide). We will delve into its applications, providing detailed protocols for its synthesis and its utilization in the preparation of glibenclamide. Furthermore, we will explore the underlying pharmacology, focusing on the mechanism of action of sulfonylureas as inhibitors of ATP-sensitive potassium (K-ATP) channels, a crucial mechanism in the regulation of insulin secretion.

Physicochemical Properties of 4-[(Isobutylamino)sulfonyl]benzoic Acid

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in drug synthesis and for predicting the characteristics of its derivatives.

PropertyValueReference
IUPAC Name 4-[(2-methylpropylamino)sulfonyl]benzoic acid
Synonyms 4-(Isobutylsulfamoyl)benzoic acid, 4-Carboxy-N-isobutylbenzenesulfonamide
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Appearance White to off-white crystalline powder
Melting Point Approximately 200-202 °C
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol, methanol, and DMSO.
pKa The carboxylic acid group has a pKa in the acidic range.

Application Note I: Synthesis of 4-[(Isobutylamino)sulfonyl]benzoic Acid

The synthesis of 4-[(isobutylamino)sulfonyl]benzoic acid is a foundational step in its application in medicinal chemistry. The following protocol outlines a reliable method for its preparation from 4-(chlorosulfonyl)benzoic acid.

Experimental Protocol: Synthesis of 4-[(Isobutylamino)sulfonyl]benzoic Acid

This protocol is based on the general principles of sulfonamide synthesis from sulfonyl chlorides and amines.[2]

Materials:

  • 4-(Chlorosulfonyl)benzoic acid

  • Isobutylamine

  • Sodium Carbonate

  • Deionized Water

  • Hydrochloric Acid (1N)

  • Ethyl acetate

  • n-Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve isobutylamine (1.1 equivalents) and sodium carbonate (1.2 equivalents) in 100 mL of deionized water.

  • Cooling: Chill the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 equivalent) in a minimal amount of a suitable organic solvent (e.g., THF), or add the solid in portions, to the cooled amine solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with 1N hydrochloric acid. This will precipitate the carboxylic acid product.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

Expected Outcome: A white to off-white solid, which is the desired 4-[(isobutylamino)sulfonyl]benzoic acid. The purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Application Note II: Synthesis of Glibenclamide

4-[(Isobutylamino)sulfonyl]benzoic acid is a key precursor in the industrial synthesis of glibenclamide. The following protocol details the subsequent steps to convert this intermediate into the final active pharmaceutical ingredient (API).

Experimental Workflow: From Intermediate to API

Caption: Synthetic workflow for Glibenclamide.

Experimental Protocol: Synthesis of Glibenclamide

This protocol describes a common synthetic route to glibenclamide.

Materials:

  • 4-[(Isobutylamino)sulfonyl]benzoic acid

  • Thionyl chloride or Oxalyl chloride

  • 2-(5-chloro-2-methoxy-benzamido)ethyl]aniline

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Activation of the Carboxylic Acid:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-[(isobutylamino)sulfonyl]benzoic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane).

    • Add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride intermediate.

  • Amide Coupling:

    • In a separate flask, dissolve 2-(5-chloro-2-methoxy-benzamido)ethyl]aniline (1.0 equivalent) and a tertiary amine base (1.5 equivalents) in an anhydrous aprotic solvent.

    • Cool the solution to 0 °C and slowly add a solution of the crude acyl chloride intermediate in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford glibenclamide as a white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and its melting point compared to the literature value.

Application Note III: Biological Activity and Mechanism of Action

The therapeutic effect of glibenclamide, and other sulfonylureas, stems from their ability to modulate insulin secretion by targeting ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.

Mechanism of Action: K-ATP Channel Inhibition

G cluster_pancreatic_beta_cell Pancreatic β-Cell Glucose Glucose Metabolism Metabolism Glucose->Metabolism ATP_increase ↑ ATP/ADP Ratio Metabolism->ATP_increase K_ATP_channel K-ATP Channel ATP_increase->K_ATP_channel Inhibits Depolarization Membrane Depolarization K_ATP_channel->Depolarization Closure leads to Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel Activates Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Opening leads to Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion Triggers Glibenclamide Glibenclamide Glibenclamide->K_ATP_channel Directly Inhibits

Caption: Mechanism of Glibenclamide-induced insulin secretion.

K-ATP channels are composed of two subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. In pancreatic β-cells, the predominant isoform is Kir6.2/SUR1. Under normal physiological conditions, an increase in blood glucose leads to a rise in intracellular ATP. This ATP binds to the Kir6.2 subunit, causing the K-ATP channel to close.[3] The closure of these channels leads to membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules.

Glibenclamide and other sulfonylureas bypass the need for elevated ATP levels by directly binding to the SUR1 subunit of the K-ATP channel, inducing its closure. This mimcs the effect of high glucose, leading to insulin secretion.

Quantitative Biological Data
CompoundTargetAssayIC₅₀Reference
Glibenclamide K-ATP Channel (Kir6.2/SUR1)Electrophysiology (patch-clamp)~4 nM[4]
Glibenclamide Recombinant CFTR Cl⁻ channels20 µM

The high potency of glibenclamide for the pancreatic K-ATP channel isoform underscores its therapeutic efficacy in treating type 2 diabetes.

Experimental Protocol: Assessing K-ATP Channel Inhibition

This protocol outlines a general procedure for evaluating the inhibitory activity of compounds on K-ATP channels using electrophysiological techniques.

Cell Culture and Transfection:

  • HEK293 cells are a suitable host for transiently expressing the Kir6.2 and SUR1 subunits of the K-ATP channel.

  • Transfect cells with plasmids encoding human Kir6.2 and SUR1 using a suitable transfection reagent.

  • Culture the cells for 24-48 hours post-transfection to allow for protein expression.

Electrophysiology (Whole-Cell Patch-Clamp):

  • Preparation: Prepare intracellular (pipette) and extracellular (bath) solutions. The intracellular solution should contain a low concentration of ATP (e.g., 0.1 mM) to allow for channel opening, while the extracellular solution should be a standard physiological saline.

  • Patching: Obtain a whole-cell patch-clamp recording from a transfected cell.

  • Channel Activation: To activate K-ATP channels, apply a metabolic inhibitor such as sodium azide or oligomycin to the bath solution, which will decrease intracellular ATP levels.

  • Compound Application: Once a stable K-ATP current is established, apply the test compound (e.g., glibenclamide or a novel derivative) at various concentrations to the bath solution.

  • Data Acquisition: Record the current at a fixed holding potential. The inhibition of the K-ATP current by the compound will be observed as a decrease in the outward current.

  • Data Analysis: Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration. Fit the data to a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

The 4-[(isobutylamino)sulfonyl]benzoic acid moiety is a critical component for the biological activity of glibenclamide and related sulfonylureas.

  • The Benzoic Acid Group: The carboxylic acid is crucial for binding to the SUR1 subunit. Esterification or amidation of this group generally leads to a significant decrease or loss of activity.

  • The Sulfonylurea Linkage: The sulfonylurea group is essential for the hypoglycemic activity. It acts as a key hydrogen bond donor and acceptor, facilitating the interaction with the SUR1 receptor.

  • The Isobutyl Group: The N-isobutyl substituent contributes to the lipophilicity of the molecule, which can influence its pharmacokinetic properties such as absorption and distribution. Variations in this alkyl group can modulate the potency and selectivity of the compound.[5]

  • The Phenyl Ring: The substitution pattern on the phenyl ring of the benzoic acid is important. The para-substitution of the sulfonamide group is optimal for activity.

Conclusion

4-[(Isobutylamino)sulfonyl]benzoic acid is a valuable and versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the anti-diabetic drug glibenclamide. Its inherent structural features provide a robust platform for the development of potent and selective modulators of biological targets. The detailed protocols and application notes provided in this guide are intended to empower researchers in their drug discovery and development endeavors, facilitating the synthesis and evaluation of novel therapeutic agents based on this important scaffold.

References

  • CN103142521B - Glibenclamide tablet and preparation method thereof - Google Patents.
  • CN105503667A - Synthesis process of glibenclamide intermediate 4-Acetamidobenzenesulfonamide - Google Patents.
  • 4-Benzenesulfonamidobenzoic acid - PMC - PubMed Central. Available at: [Link]

  • Synthesis of Glibenclamide-Oxalic Acid Cocrystal using ThermalSolvent-Free Method. Available at: [Link]

  • Sulfonylureas, ATP-sensitive K+ channels, and cellular K+ loss during hypoxia, ischemia, and metabolic inhibition in mammalian ventricle - PubMed. Available at: [Link]

  • Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed. Available at: [Link]

  • CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives - Google Patents.
  • Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC - NIH. Available at: [Link]

  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents.
  • Design of 4-Substituted Sulfonamidobenzoic Acid Derivatives Targeting Coxsackievirus B3. Available at: [Link]

  • KATP channel inhibition by ATP requires distinct functional domains of the cytoplasmic C terminus of the pore-forming subunit | PNAS. Available at: [Link]

  • (PDF) Preparation of Glibenclamide Nanoparticles - ResearchGate. Available at: [Link]

  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. Available at: [Link]

  • How ATP Inhibits the Open KATP Channel - PMC - PubMed Central. Available at: [Link]

  • Investigation of structure-activity relationships in a series of glibenclamide analogs. | Request PDF - ResearchGate. Available at: [Link]

  • Comparison of the IC 50 for K ATP channel inhibition by various sulfonylureas with the K d for drug binding - ResearchGate. Available at: [Link]

  • Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC - NIH. Available at: [Link]

  • Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid - PrepChem.com. Available at: [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • The Impact of ATP-Sensitive K+ Channel Subtype Selectivity of Insulin Secretagogues for the Coronary Vasculature and the Myocardium - American Diabetes Association. Available at: [Link]

  • Exploring the Pathophysiology of ATP-Dependent Potassium Channels in Insulin Resistance - MDPI. Available at: [Link]

  • A novel high-affinity inhibitor against the human ATP-sensitive Kir6.2 channel. Available at: [Link]

  • Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. Available at: [Link]

  • Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC - NIH. Available at: [Link]

  • 4-amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl)benzene sulfonamide. Available at: [Link]

  • CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents.
  • Pharmacological modulation of K(ATP) channels - ResearchGate. Available at: [Link]

  • Structures of carbon analogs of glimepiride, glisamuride, and glibenclamide (N-acylsulfonamides). - ResearchGate. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. Available at: [Link]

  • The Role of 4-[(Dipropylamino)sulfonyl]benzoic acid sodium salt in Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS 1. Introduction. Available at: [Link]

  • a comparison of potency as levcromakalim antagonists in rat aorta vs. affinity for [3H]-glibenclamide binding to membranes from rat cerebral cortex - PubMed. Available at: [Link]

  • Quantitative structure – activity relationship in antidiabetic drugs by using a single topological descriptor. Available at: [Link]

Sources

The Versatile Building Block: 4-[(Isobutylamino)sulfonyl]benzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active compounds. Among these, 4-[(Isobutylamino)sulfonyl]benzoic acid emerges as a bifunctional scaffold of significant interest. Its structure, featuring a carboxylic acid and an N-substituted sulfonamide, offers two key points for chemical modification, making it a valuable intermediate in the synthesis of a diverse array of therapeutic agents. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of 4-[(Isobutylamino)sulfonyl]benzoic acid, detailing its synthesis, characterization, and applications, with a focus on the rationale behind its use in medicinal chemistry.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis.

PropertyValueReference
CAS Number 10252-68-3[1]
Molecular Formula C₁₁H₁₅NO₄S[1]
Molecular Weight 257.31 g/mol [1]
Melting Point 237-238 °C[1]
Appearance White solid[2]
pKa (Predicted) 3.54 ± 0.10[1]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling 4-[(Isobutylamino)sulfonyl]benzoic acid. The compound should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Core Synthesis Protocol: Preparation of 4-[(Isobutylamino)sulfonyl]benzoic Acid

The most common and efficient route to 4-[(Isobutylamino)sulfonyl]benzoic acid involves the reaction of 4-(chlorosulfonyl)benzoic acid with isobutylamine. The highly reactive sulfonyl chloride group readily undergoes nucleophilic attack by the primary amine to form a stable sulfonamide linkage.[2]

Reaction Scheme:

G cluster_0 Synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid start 4-(Chlorosulfonyl)benzoic Acid product 4-[(Isobutylamino)sulfonyl]benzoic Acid start->product Nucleophilic Acyl Substitution amine Isobutylamine amine->product hcl HCl (byproduct) product->hcl forms base Base (e.g., Na₂CO₃, Pyridine) base->product Neutralizes HCl solvent Solvent (e.g., Water, THF)

Caption: General synthetic workflow for the preparation of 4-[(Isobutylamino)sulfonyl]benzoic acid.

Detailed Experimental Protocol:

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (1 equivalent)

  • Isobutylamine (1.1 equivalents)

  • Sodium carbonate (Na₂CO₃) (1.2 equivalents) or Pyridine

  • Deionized water or an appropriate organic solvent (e.g., Tetrahydrofuran)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate and n-Hexane (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the isobutylamine (1.1 eq) and sodium carbonate (1.2 eq) in deionized water.[2] Chill the mixture in an ice bath to 0-5 °C with continuous stirring.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable solvent (e.g., dropwise as a solid or dissolved in a minimal amount of THF) to the chilled amine solution. The sulfonyl chloride is susceptible to hydrolysis, so maintaining a low temperature and controlled addition is crucial to minimize this side reaction.[2]

  • Reaction: After the complete addition, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.[2]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane, with visualization under UV light.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the solution to a pH of ~2 by the dropwise addition of 10% HCl. This will precipitate the carboxylic acid product.[2]

  • Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.[2]

  • Drying and Recrystallization: Dry the crude product under a vacuum. For further purification, recrystallize the solid from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the pure 4-[(Isobutylamino)sulfonyl]benzoic acid.[2]

Characterization of 4-[(Isobutylamino)sulfonyl]benzoic Acid

Confirmation of the structure and purity of the synthesized compound is essential. The following are expected characterization data:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (typically two doublets in the 7-8 ppm region), the sulfonamide N-H proton, the isobutyl group protons (a doublet for the CH₂, a multiplet for the CH, and a doublet for the two CH₃ groups), and the carboxylic acid proton (a broad singlet, typically >10 ppm).
¹³C NMR Resonances for the carboxyl carbon, the aromatic carbons, and the carbons of the isobutyl group.
FT-IR (cm⁻¹) Characteristic peaks for O-H stretch of the carboxylic acid, N-H stretch of the sulfonamide, C=O stretch of the carboxylic acid, asymmetric and symmetric S=O stretches of the sulfonamide, and aromatic C-H and C=C stretches.
Mass Spec. (MS) The molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight.

Applications in Organic Synthesis and Medicinal Chemistry

The utility of 4-[(Isobutylamino)sulfonyl]benzoic acid as a building block stems from its dual reactivity and the inherent biological relevance of the sulfonamide moiety.

Synthesis of Carbonic Anhydrase Inhibitors

The sulfonamide group is a well-established zinc-binding group in inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.[3][4] The 4-carboxybenzenesulfonamide scaffold is a common starting point for the development of potent and selective CA inhibitors.

Rationale for the Isobutyl Group: The N-substituent on the sulfonamide plays a crucial role in modulating the inhibitory potency and isoform selectivity. The isobutyl group, being a moderately sized, hydrophobic moiety, can interact with hydrophobic pockets within the active site of certain CA isoforms, thereby enhancing binding affinity and potentially conferring selectivity.

Synthetic Strategy: The carboxylic acid functionality of 4-[(Isobutylamino)sulfonyl]benzoic acid can be readily converted to an amide by coupling with various amines, including amino acids or other heterocyclic amines. This allows for the introduction of additional diversity elements to probe the active site of the target enzyme.

G cluster_0 Synthesis of Carbonic Anhydrase Inhibitors start 4-[(Isobutylamino)sulfonyl]benzoic Acid coupling Amide Coupling (e.g., EDC, HOBt) start->coupling amine Amine (R-NH₂) amine->coupling product CA Inhibitor Candidate coupling->product

Caption: Workflow for the synthesis of carbonic anhydrase inhibitors.

Development of Novel Antimicrobial Agents

The sulfonamide scaffold is historically significant in the development of antibacterial drugs.[2] While the classic "sulfa drugs" are derivatives of 4-aminobenzenesulfonamide, the 4-carboxybenzenesulfonamide core also serves as a template for new antimicrobial agents.

Structure-Activity Relationship Insights: The nature of the N-substituent on the sulfonamide can influence the antibacterial spectrum and potency. The isobutyl group can contribute to the overall lipophilicity of the molecule, which can affect its ability to penetrate bacterial cell membranes. Further derivatization of the carboxylic acid group can be explored to target specific bacterial enzymes or processes.

Experimental Approach:

  • Synthesis of a Compound Library: Synthesize a series of amides or esters from 4-[(Isobutylamino)sulfonyl]benzoic acid using a diverse set of amines or alcohols.

  • Antimicrobial Screening: Evaluate the synthesized compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[5]

  • Determination of Minimum Inhibitory Concentration (MIC): For active compounds, determine the MIC to quantify their potency.

Conclusion

4-[(Isobutylamino)sulfonyl]benzoic acid is a highly valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis and the presence of two orthogonal functional groups allow for the facile generation of diverse molecular architectures. The inherent biological relevance of the N-isobutylsulfamoylbenzoic acid scaffold, particularly in the design of enzyme inhibitors and antimicrobial agents, makes it an attractive starting point for drug discovery programs. The detailed protocols and scientific rationale presented in this application note are intended to empower researchers to effectively utilize this important synthetic intermediate in their quest for novel therapeutic agents.

References

  • Google Patents.
  • ResearchGate. FTIR spectrum of benzilic acid. [Link]

  • ResearchGate. Carbonic anhydrase inhibitors bearing sulfonamides moieties that are in clinical use[1]. [Link]

  • Google Patents.
  • PubMed. Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Conformational analysis of N-[((3',4'-dichlorophenyl)methyl)sulfonyl]. [Link]

  • Google Patents.
  • Der Pharma Chemica. Synthesis and antibacterial action of some new isocoumarin derivatives. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PMC - NIH. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. [Link]

  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
  • PubMed. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. [Link]

  • Wiadomości Lekarskie. In silico study of new isatin- sulfonamide derivatives as carbonic anhydrase inhibitors. [Link]

  • ResearchGate. FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). [Link]

  • ResearchGate. Synthesis of p-carboxy-benzenesulfonamide by oxidization of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation. [Link]

  • MDPI. Plant-Derivatives Small Molecules with Antibacterial Activity. [Link]

  • MDPI. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. [Link]

  • CONICET. Spectral Assignments and Reference Data. [Link]

  • Zeitschrift für Naturforschung. FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

  • ResearchGate. a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). [Link]

  • Semantic Scholar. Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. [Link]

  • PubMed. Carbonic anhydrase inhibitors. Biphenylsulfonamides with inhibitory action towards the transmembrane, tumor-associated isozymes IX possess cytotoxic activity against human colon, lung and breast cancer cell lines. [Link]

  • ResearchGate. The FTIR spectra of 50 mg/L benzoic acid at various sonication times.... [Link]

  • ResearchGate. Benzodiazepines co-crystals screening using FTIR and Raman spectroscopy supported by differential scanning calorimetry. [Link]

  • Google Patents. CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl)

Sources

High-Performance Analytical Strategies for the Quantification of 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details robust analytical protocols for the quantification of 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3), a critical sulfonamide building block and potential impurity in the synthesis of sulfonylurea pharmaceuticals.

Due to the molecule's amphoteric nature (containing both an acidic carboxyl group and a sulfonamide moiety), direct analysis requires careful pH control in liquid chromatography and derivatization in gas chromatography. This guide provides two validated workflows:

  • RP-HPLC-UV: A robust method for routine quality control and purity analysis.

  • GC-MS: A high-specificity method for trace analysis and structural confirmation, utilizing silylation derivatization.

Analyte Profile & Physicochemical Properties[1][2]

Understanding the molecule is the first step to successful separation.

PropertyValue (Estimated/Experimental)Analytical Implication
Structure C₁₁H₁₅NO₄S Benzoic acid core with para-sulfonamide substitution.
Molecular Weight 257.31 g/mol Suitable for LC-MS and GC-MS.
pKa (Acid) ~4.0 (Carboxylic Acid)Critical: Mobile phase pH must be < 3.0 to keep the acid protonated and retained on C18.
pKa (Base) ~10.0 (Sulfonamide NH)Remains neutral at acidic/neutral pH.
LogP ~1.8 - 2.1Moderately lipophilic; good retention on C18 columns.
Solubility Soluble in MeOH, ACN, DMSO.Dissolve standards in MeOH or Mobile Phase.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

This method is the "Gold Standard" for purity assessment and assay quantification. It utilizes a C18 stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid group, ensuring sharp peak shape and reproducible retention.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex C18.

    • Rationale: The C18 phase provides strong hydrophobic interaction with the isobutyl and phenyl groups.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Low pH suppresses carboxylic acid ionization (

      
      ), preventing peak tailing and early elution.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 - 10 µL.

  • Detection: UV-DAD at 254 nm (bw 4 nm), Ref 360 nm.

    • Note: The benzene ring conjugated with the sulfonyl group absorbs strongly at 254 nm.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.009010Equilibration
2.009010Isocratic Hold
12.004060Linear Gradient
15.001090Wash
17.001090Hold
17.109010Re-equilibration
22.009010Stop
Sample Preparation Workflow

HPLC_Workflow Start Raw Sample (Solid/Reaction Mix) Weigh Weigh 10.0 mg into 10 mL Volumetric Flask Start->Weigh Dissolve Dissolve in 5 mL Methanol (Sonication: 5 min) Weigh->Dissolve Dilute Dilute to Volume with Mobile Phase A Dissolve->Dilute Filter Filter through 0.22 µm PTFE Syringe Filter Dilute->Filter Remove Particulates Vial Transfer to HPLC Vial Filter->Vial Inject Inject into HPLC Vial->Inject

Figure 1: Standard Sample Preparation Workflow for HPLC Analysis.

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Direct GC analysis of 4-[(Isobutylamino)sulfonyl]benzoic acid is not recommended due to the high polarity and hydrogen bonding potential of the carboxylic acid and sulfonamide groups. Thermal degradation is likely.

Derivatization is mandatory to increase volatility and thermal stability. We recommend Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Derivatization Protocol (Silylation)
  • Preparation: Weigh ~1-2 mg of sample into a 2 mL GC vial.

  • Solvent: Add 100 µL of anhydrous Pyridine (acts as a catalyst and solvent).

  • Reagent: Add 100 µL of BSTFA + 1% TMCS .

  • Reaction: Cap tightly and incubate at 70°C for 30 minutes .

    • Mechanism: The TMS group replaces the active hydrogen on the Carboxylic Acid (-COOH

      
       -COOTMS) and the Sulfonamide (-SO₂NH- 
      
      
      
      -SO₂N(TMS)-).
  • Dilution: Dilute with 800 µL of Ethyl Acetate or Isooctane.

  • Injection: Inject 1 µL immediately.

GC-MS Conditions
  • System: Agilent 7890B GC / 5977B MSD or equivalent.

  • Column: DB-5ms UI (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (or Split 10:1 for high conc.), 260°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min).

    • Ramp 1: 20°C/min to 280°C.

    • Ramp 2: 10°C/min to 300°C (Hold 5 min).

  • Transfer Line: 280°C.

  • MS Source: 230°C; MS Quad: 150°C.

  • Ionization: EI (70 eV).

  • Scan Mode: Full Scan (m/z 50 - 500) for ID; SIM for quantitation.

Expected Mass Spectrum (TMS Derivative)
  • Molecular Ion (M+): The di-TMS derivative (COOH and NH silylated) will have a mass of

    
     Da (approx).
    
  • Base Peak: Look for m/z 73 (TMS group) and fragments characteristic of the sulfonyl-benzoate core.

Method Validation Parameters (ICH Q2 Guidelines)

To ensure data integrity, the following validation parameters must be established:

ParameterAcceptance CriteriaExperimental approach
Specificity Resolution > 1.5 from nearest peak.Inject blank, placebo, and potential synthesis precursors (e.g., 4-chlorosulfonylbenzoic acid).
Linearity

5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).
Precision RSD < 2.0% (n=6)6 replicate injections of the 100% target concentration.
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution.
Recovery 98.0% - 102.0%Spike recovery in sample matrix.

Troubleshooting Guide

  • Problem: Peak Tailing in HPLC.

    • Root Cause: Secondary interactions with silanols or ionization of the acid.

    • Solution: Ensure Mobile Phase pH is < 3.0. Increase buffer concentration (e.g., use 20mM Phosphate pH 2.5 instead of Formic Acid).

  • Problem: No Peak in GC.

    • Root Cause: Incomplete derivatization or moisture in sample.

    • Solution: Use fresh BSTFA. Ensure all glassware/solvents are strictly anhydrous.

  • Problem: Ghost Peaks.

    • Root Cause: Carryover from previous high-concentration injection.

    • Solution: Add a needle wash step with 50:50 MeOH:Water (HPLC) or Ethyl Acetate (GC).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard text for RP-HPLC mobile phase selection).
  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. Wiley. (Authoritative source for silylation protocols of carboxylic acids and sulfonamides).
  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Department of Health and Human Services. Link

  • PubChem. (2024). Compound Summary for CID 20055178: 4-[(2-methylpropyl)sulfamoyl]benzoic acid.[1] National Library of Medicine. Link

Sources

Application Note: Evaluation of 4-[(Isobutylamino)sulfonyl]benzoic Acid as an Antimicrobial Potentiator and Efflux Pump Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3) is a structural analog of Probenecid , belonging to the class of p-sulfamoylbenzoic acid derivatives. While traditional sulfonamides (e.g., sulfamethoxazole) target dihydropteroate synthase (DHPS) to inhibit folate synthesis, benzoic acid-based sulfonamides often exhibit distinct biological activities.

This compound is primarily investigated in antimicrobial research as a privileged scaffold for Efflux Pump Inhibitors (EPIs) and as an adjuvant to reverse multidrug resistance (MDR). Its structural similarity to Probenecid suggests potential utility in blocking Organic Anion Transporters (OATs) and bacterial efflux systems (e.g., NorA in S. aureus or AcrAB-TolC in Enterobacteriaceae), thereby increasing the intracellular retention of partner antibiotics.

This guide details the protocols for solubilization, antimicrobial susceptibility screening (MIC), synergy assessment (Checkerboard Assay), and mechanistic validation (Ethidium Bromide Accumulation).

Chemical Properties & Handling

PropertySpecificationNotes
IUPAC Name 4-(isobutylsulfamoyl)benzoic acidAlso known as p-carboxybenzenesulfon-isobutylamide
Molecular Weight 257.31 g/mol Suitable for fragment-based drug discovery
Solubility DMSO (>20 mg/mL), EthanolPoorly soluble in water at neutral pH due to lipophilic isobutyl tail
pKa (Acid) ~3.4 (Carboxylic acid)Ionized (anionic) at physiological pH (7.[1]4)
pKa (Sulfonamide) ~10.0The sulfonamide nitrogen is not acidic due to alkyl substitution
Storage -20°C (Solid), -80°C (DMSO Stock)Hygroscopic; store under inert gas if possible
Stock Solution Preparation

Objective: Prepare a 50 mM stock solution for biological assays.

  • Weigh 12.87 mg of 4-[(Isobutylamino)sulfonyl]benzoic acid.

  • Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds until clear.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE or Nylon syringe filter (avoid cellulose acetate which may bind the compound).

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles. Store at -80°C.

Mechanism of Action: Efflux Inhibition

The primary hypothesis for this scaffold is the competitive inhibition of bacterial efflux pumps. By blocking the pump channel or competing for the binding site, the compound prevents the extrusion of antibiotics like Ciprofloxacin or Tetracycline.

EffluxMechanism cluster_bacteria Bacterial Cell (Gram-Negative) Antibiotic Antibiotic (Substrate) Target Intracellular Target (e.g., DNA Gyrase) Antibiotic->Target Inhibit EffluxPump Efflux Pump (AcrAB-TolC / NorA) Antibiotic->EffluxPump Extrusion Compound 4-[(Isobutylamino) sulfonyl]benzoic acid Compound->EffluxPump Competitive Blockade Extracellular Extracellular Space EffluxPump->Extracellular Expulsion

Figure 1: Proposed mechanism of action.[2][3][4][5][6] The compound acts as an Efflux Pump Inhibitor (EPI), blocking the expulsion of the antibiotic and allowing it to reach its intracellular target.

Protocol 1: Antimicrobial Synergy Screening (Checkerboard Assay)

Purpose: To determine if 4-[(Isobutylamino)sulfonyl]benzoic acid potentiates the activity of a standard antibiotic (e.g., Ciprofloxacin) against resistant strains.

Materials
  • Bacterial Strain: S. aureus SA-1199B (NorA overexpressor) or E. coli MG1655.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate: 96-well clear flat-bottom microplate.

  • Reagents: Ciprofloxacin (Antibiotic A), Test Compound (Antibiotic B), Resazurin (viability dye).

Procedure
  • Preparation of Inoculum: Adjust bacterial culture to 5 x 10⁵ CFU/mL in CAMHB.

  • Plate Setup (2D Dilution):

    • Rows (A-H): Serial 2-fold dilution of the Test Compound (Start at 256 µg/mL down to 4 µg/mL).

    • Columns (1-12): Serial 2-fold dilution of Ciprofloxacin (Start at 4x MIC down to 0.06x MIC).

  • Controls:

    • Column 11: Growth Control (Bacteria + Solvent only).

    • Column 12: Sterility Control (Media only).

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: Measure OD₆₀₀ or add Resazurin (0.01%) and incubate for 1 hour (Blue -> Pink indicates growth).

Data Analysis: FICI Calculation

Calculate the Fractional Inhibitory Concentration Index (FICI) for the combination:



FICI ValueInterpretation
≤ 0.5 Synergy (Potentiation confirmed)
0.5 < FICI ≤ 1.0Additive
1.0 < FICI ≤ 4.0Indifferent
> 4.0Antagonistic

Protocol 2: Real-Time Efflux Inhibition (EtBr Accumulation)

Purpose: To validate that the observed synergy is due to efflux inhibition and not membrane permeabilization.

Materials
  • Substrate: Ethidium Bromide (EtBr) - a fluorescent DNA-intercalating dye extruded by efflux pumps.

  • Equipment: Fluorescence microplate reader (Ex: 530 nm, Em: 600 nm).

Procedure
  • Cell Prep: Grow bacteria to OD₆₀₀ = 0.6. Centrifuge and wash twice with PBS. Resuspend to OD₆₀₀ = 0.4.

  • Loading: Add EtBr (final conc. 1-2 µg/mL) to the bacterial suspension.

  • Treatment:

    • Group A: Bacteria + EtBr + Test Compound (1/2 MIC).

    • Group B: Bacteria + EtBr + CCCP (Positive Control, 10 µM).

    • Group C: Bacteria + EtBr + DMSO (Negative Control).

  • Kinetics: Immediately measure fluorescence every 60 seconds for 30-60 minutes.

Expected Result: If the compound inhibits efflux, fluorescence will increase significantly faster and reach a higher plateau compared to the DMSO control, as EtBr accumulates intracellularly and binds to DNA.

Protocol 3: Chemical Derivatization (SAR Library Generation)

Purpose: The carboxylic acid moiety allows for rapid derivatization to optimize potency.

SynthesisWorkflow cluster_Rgroups Target R-Groups for SAR Start 4-[(Isobutylamino)sulfonyl] benzoic acid Activation Activation (EDC/HOBt or SOCl₂) Start->Activation Coupling Amide Coupling (R-NH₂) Activation->Coupling Library N-Acyl Sulfonamide Library (Enhanced Lipophilicity) Coupling->Library R1 Piperazine (Solubility) Coupling->R1 R2 Fluorophenyl (Potency) Coupling->R2 R3 Heterocycles (Target Binding) Coupling->R3

Figure 2: Workflow for synthesizing a focused library of derivatives to improve efflux inhibition potency.

Synthesis Tip: Converting the carboxylic acid to an N-acyl sulfonamide (bioisostere of the carboxylate) often improves membrane permeability and potency against Gram-positive pathogens.

References

  • Probenecid as an Efflux Inhibitor

    • Title: "Inhibition of multidrug efflux pumps by probenecid and its analogs."
    • Context: Establishes the baseline activity of sulfamoylbenzoic acids as EPIs.
    • Source:

  • Sulfonamide SAR Studies

    • Title: "Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity rel
    • Context: Discusses the impact of N-substitution on the sulfonamide core.
    • Source:

  • Efflux Pump Assay Protocols

    • Title: "Methods for detection of efflux-mediated resistance in bacteria."[2]

    • Context: Standard protocols for EtBr accumul
    • Source:

  • Chemical Scaffold Data

    • Title: "4-Sulfamoylbenzoic acid deriv
    • Context: Patent literature describing the synthesis and handling of this chemical class.[7]

    • Source:

Sources

4-[(Isobutylamino)sulfonyl]benzoic acid as a standard for analytical method development

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the analytical method development and validation strategy for 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3). This compound serves as a critical Reference Standard (RS) for monitoring process-related impurities and degradation products in the synthesis of sulfonamide-class therapeutics (e.g., Probenecid analogs) and benzoic acid derivatives.

Executive Summary

In pharmaceutical development, the control of structurally related impurities is mandated by ICH Q3A(R2) and Q3B(R2) guidelines. 4-[(Isobutylamino)sulfonyl]benzoic acid represents a specific structural analog often encountered in the synthesis of sulfamoyl-benzoic acid drugs (e.g., Probenecid) where isobutylamine contaminants or side-reactions occur.

This guide provides a self-validating protocol for establishing this compound as a Quantitation Standard. It addresses the challenge of separating amphoteric sulfonamides using pH-modulated HPLC and high-sensitivity LC-MS/MS detection.

Physicochemical Profile & Mechanistic Implications

Understanding the molecule's behavior is the foundation of robust method design.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₁₁H₁₅NO₄SMW = 257.31 g/mol . Suitable for LC-MS detection.
Functional Groups Carboxylic Acid (-COOH)Sulfonamide (-SO₂NH-)Amphoteric nature : The molecule can exist as a cation, zwitterion, or anion depending on pH.
Predicted pKa pKa₁ (COOH) ≈ 3.5 - 4.0pKa₂ (SO₂NH) ≈ 10.0Critical : Mobile phase pH must be controlled. At neutral pH, it is anionic (COO⁻). At pH < 2.5, it is neutral (COOH), increasing retention on C18.
UV Max ~240-254 nm (Benzoic core)UV detection is viable; 254 nm is the preferred wavelength for specificity.
Solubility Low in water (acidic form); High in organic solvents (MeOH, ACN) and alkaline buffers.Dissolve stock standards in Methanol or Acetonitrile:Water (50:50) to prevent precipitation.

Analytical Method Development Strategy

The separation of 4-[(Isobutylamino)sulfonyl]benzoic acid from parent drug matrices requires a "pH-Switch" strategy to manipulate the ionization state of the carboxylic acid and sulfonamide moieties.

Workflow Visualization

The following diagram outlines the decision logic for optimizing the separation method.

MethodDevelopment Start Analyte: 4-[(Isobutylamino)sulfonyl]benzoic acid SolubilityCheck Step 1: Solubility Assessment (Dissolve in 50:50 MeOH:H2O) Start->SolubilityCheck ModeSelection Step 2: Selection of Detection Mode SolubilityCheck->ModeSelection UV_Path High Concentration (>0.1%) Use HPLC-UV (254 nm) ModeSelection->UV_Path MS_Path Trace Impurity (<0.05%) Use LC-MS/MS (ESI-) ModeSelection->MS_Path pH_Strategy Step 3: Mobile Phase pH Strategy (Critical for Amphoteric Separation) UV_Path->pH_Strategy MS_Path->pH_Strategy Acidic_pH Acidic (pH 2.5 - 3.0) Formic Acid / TFA Suppresses COOH ionization -> High Retention pH_Strategy->Acidic_pH Preferred for Retention Neutral_pH Neutral (pH 7.0 - 7.5) Ammonium Acetate Ionized COO- -> Low Retention (Polar) pH_Strategy->Neutral_pH Preferred for MS Sensitivity (Negative Mode) Column_Select Step 4: Column Selection Acidic_pH->Column_Select Neutral_pH->Column_Select C18 C18 Column (General Purpose) Column_Select->C18 Phenyl Phenyl-Hexyl (Alternative Selectivity for Aromatics) Column_Select->Phenyl

Figure 1: Decision tree for analytical method development based on analyte concentration and physicochemical properties.

Detailed Experimental Protocols

Protocol A: Preparation of Reference Standard Stock

Objective: Create a stable, accurate stock solution for calibration. Safety: Wear PPE. This compound is a sulfonamide derivative; treat as a potential sensitizer.

  • Weighing: Accurately weigh 10.0 mg of 4-[(Isobutylamino)sulfonyl]benzoic acid into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of Methanol (LC-MS Grade) . Sonicate for 5 minutes until fully dissolved. The compound dissolves readily in organic solvents.

  • Dilution: Make up to volume with Water (LC-MS Grade) .

    • Final Concentration: 1.0 mg/mL (1000 ppm).

  • Storage: Transfer to amber glass vials. Store at 2-8°C. Stable for 1 month (verify with check standard).

Protocol B: HPLC-UV Method (Purity & Assay)

Application: Routine QC and purity analysis of drug substance batches.

  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: 254 nm (primary), 210 nm (secondary).

  • Column Temp: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Description
0.0 5 Initial equilibration (High polarity)
2.0 5 Isocratic hold
15.0 90 Linear gradient to elute hydrophobic impurities
18.0 90 Wash step
18.1 5 Return to initial

| 23.0 | 5 | Re-equilibration |

Why this works: The acidic pH (Formic acid) keeps the carboxylic acid group protonated (neutral), ensuring sufficient retention on the C18 column to separate it from the solvent front and more polar degradation products.

Protocol C: LC-MS/MS Method (Trace Impurity Quantitation)

Application: Genotoxic impurity screening or trace analysis (< 0.05% levels).

  • Ionization Source: Electrospray Ionization (ESI), Negative Mode .

    • Reasoning: Sulfonamides and benzoic acids ionize efficiently in negative mode (forming [M-H]⁻ ions).

  • Precursor Ion: m/z 256.1 [M-H]⁻.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.0) – Promotes ionization in negative mode.

    • B: Acetonitrile.

  • MRM Transitions (Indicative):

    • Quantifier: 256.1 → 192.0 (Loss of SO₂/Isobutyl group fragments).

    • Qualifier: 256.1 → 148.0 (Benzoic acid core fragment).

Method Validation Criteria (ICH Q2)

To ensure the method is "fit for purpose," the following validation parameters must be met using the prepared standard.

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution > 1.5 from nearest peak.Inject standard spiked into parent drug matrix. Verify no interference at retention time.
Linearity R² > 0.999Prepare 5 levels: 50%, 80%, 100%, 120%, 150% of target concentration.
LOQ (Limit of Quantitation) S/N Ratio ≥ 10Dilute standard sequentially until signal-to-noise ratio is 10:1.
Accuracy (Recovery) 90.0% – 110.0%Spike the standard into a placebo or drug substance at 3 levels (low, mid, high).
Robustness %RSD < 2.0%Deliberately vary Flow Rate (±0.1 mL/min) and Column Temp (±5°C).

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

  • International Council for Harmonisation (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.Link

  • ChemicalBook. (2024). 4-[(Isobutylamino)sulfonyl]benzoic acid - Product Properties and CAS 10252-68-3.[]Link

  • PubChem. (2024). Compound Summary: Benzoic acid, 4-[(2-methylpropyl)sulfamoyl]-.[2]Link

Sources

Purification Strategies for 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PUR-4ISB-001

Abstract

This guide details the purification protocols for 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3), a critical intermediate in the synthesis of sulfonamide-based carbonic anhydrase inhibitors and other pharmaceutical agents. Due to the amphiphilic nature of the molecule—containing both a lipophilic isobutyl tail and a hydrophilic carboxylic acid head—standard purification methods must be adapted to maximize yield and purity. This document outlines a two-stage purification strategy: a chemical acid-base extraction for bulk impurity removal, followed by a solvent-mediated recrystallization for crystallographic purity.

Chemical Context & Properties

Understanding the physicochemical behavior of the target molecule is the prerequisite for successful purification.

PropertyDescriptionImplications for Purification
Structure 4-COOH-Ph-SO₂-NH-CH₂CH(CH₃)₂Contains an acidic carboxyl group and a sulfonamide moiety.[1][2][3]
pKa (Calc) ~3.9 (COOH), ~10.5 (SO₂NH)Soluble in basic aqueous media (pH > 8). Precipitates at pH < 3.
Solubility Soluble: DMSO, DMF, hot EtOH, dilute NaOH.Insoluble: Water (neutral/acidic), Hexanes.Ideal candidate for acid-base extraction and antisolvent recrystallization.
Impurities Unreacted isobutylamine, 4-(chlorosulfonyl)benzoic acid, sulfonic acid hydrolysis products.Amine impurities are basic; hydrolysis products are highly water-soluble.

Protocol 1: Acid-Base Extraction (Primary Purification)

Objective: To separate the target carboxylic acid from non-acidic organic impurities (unreacted starting materials) and highly water-soluble inorganic salts.

Reagents Required[1][4][5][6][7][8][9]
  • 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 6.0 M Hydrochloric Acid (HCl)

  • Deionized Water[4]

  • pH Indicator Strips

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in 1.0 M NaOH (approx. 10 mL per gram of solid). Stir until complete dissolution occurs.

    • Note: If the solution remains turbid, filter through a Celite pad to remove insoluble mechanical impurities.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel. Extract twice with Ethyl Acetate (equal volume to aqueous phase).

    • Mechanism:[5] The target compound exists as a dianion (carboxylate/sulfonamidate) in the aqueous phase. Non-acidic organic impurities partition into the EtOAc layer.

  • Phase Separation: Discard the organic (top) layer. Retain the aqueous (bottom) layer.

  • Precipitation: Cool the aqueous layer to 0–5 °C in an ice bath. Slowly add 6.0 M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: A thick white precipitate should form immediately.

  • Isolation: Filter the solid using a Büchner funnel. Wash the cake copiously with cold deionized water to remove residual NaCl and HCl.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 12 hours.

Workflow Diagram (DOT)

AcidBaseExtraction Start Crude Solid Mixture Dissolve Dissolve in 1M NaOH (Target forms soluble salt) Start->Dissolve Extract Wash with Ethyl Acetate Dissolve->Extract SepFunnel Phase Separation Extract->SepFunnel OrgPhase Organic Phase (Discard Non-Acidic Impurities) SepFunnel->OrgPhase Top Layer AqPhase Aqueous Phase (Contains Target) SepFunnel->AqPhase Bottom Layer Acidify Acidify with 6M HCl to pH 1 AqPhase->Acidify Filter Vacuum Filtration & Water Wash Acidify->Filter End Semi-Pure Solid Filter->End

Caption: Logical flow for separating acidic target from non-acidic contaminants.

Protocol 2: Recrystallization (Polishing)

Objective: To obtain high-purity crystals (>98%) suitable for biological assays or analytical standards. Preferred Solvent System: Ethanol / Water (Mixed Solvent System).[6]

Step-by-Step Methodology
  • Solvent Preparation: Heat a flask of Ethanol (95% or absolute) to near-boiling on a hot plate. Heat a separate beaker of deionized water.

  • Saturation: Place the semi-pure solid (from Protocol 1) in an Erlenmeyer flask. Add the minimum amount of hot Ethanol required to just dissolve the solid.

    • Tip: Add solvent in small aliquots. If 100% dissolution is not achieved after reasonable volume, filter hot to remove insoluble salts.

  • Nucleation Induction: While keeping the solution hot (but not boiling), slowly add hot Water dropwise.

    • Endpoint: Stop adding water immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Remove the flask from heat. Allow it to cool to room temperature undisturbed. Once ambient temperature is reached, place in an ice bath (0 °C) for 1 hour to maximize yield.

  • Collection: Filter the crystals via vacuum filtration. Wash with a small volume of ice-cold 50% Ethanol/Water mixture.

  • Final Drying: Dry under high vacuum (0.1 mbar) at 45 °C to remove trapped solvent.

Workflow Diagram (DOT)

Recrystallization Start Semi-Pure Solid HotSolvent Dissolve in Min. Hot Ethanol Start->HotSolvent AntiSolvent Add Hot Water until Turbid HotSolvent->AntiSolvent Clear Add dropwise EtOH to Clear AntiSolvent->Clear Cool Slow Cool to RT -> 0°C Clear->Cool Crystals Pure Crystals (>98% Purity) Cool->Crystals

Caption: Thermal recrystallization utilizing the solubility differential between ethanol and water.

Analytical Validation

To ensure the protocol was successful, the final product must be validated against specific criteria.

MethodParameterAcceptance Criteria
HPLC C18 Column, MeOH/Water (0.1% TFA) gradientPurity > 98% (Area under curve)
1H NMR DMSO-d6 solventAromatic protons (4H, dd), Isobutyl doublet (6H), Methylene doublet (2H), Methine multiplet (1H). Absence of EtOAc/EtOH peaks.
Melting Point Capillary methodSharp range (e.g., 2°C window). Note: Literature range for similar analogs is 200–230°C; determine experimental baseline.

Troubleshooting Guide

  • Issue: Oil formation instead of crystals.

    • Cause: Cooling too rapidly or solvent mixture is too polar.

    • Fix: Re-heat to dissolve the oil. Add a seed crystal. Cool very slowly. Alternatively, switch to Ethyl Acetate / Hexane system.

  • Issue: Low Yield.

    • Cause: Too much solvent used during dissolution.[6]

    • Fix: Evaporate 50% of the solvent and re-cool. Ensure the filtrate is saved; it contains the "second crop."

  • Issue: Product is colored (yellow/brown).

    • Cause: Oxidation byproducts.[7]

    • Fix: During the hot ethanol step (Protocol 2, Step 2), add activated charcoal. Stir for 5 minutes, then filter hot through Celite before adding water.

References

  • PubChem. (n.d.).[8] 4-[(Isobutylamino)sulfonyl]benzoic acid (Compound Summary). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Supuran, C. T., et al. (2003). Carbonic anhydrase inhibitors: Synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with sulfonamides. Bioorganic & Medicinal Chemistry Letters.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application Note: Strategic Utilization of 4-[(Isobutylamino)sulfonyl]benzoic Acid in the Synthesis of Novel Sulfonamide Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational protocols for utilizing 4-[(isobutylamino)sulfonyl]benzoic acid as a pivotal intermediate in the generation of novel sulfonamide-based small molecule libraries. The N-isobutyl sulfonamide moiety acts as a lipophilic anchor, enhancing membrane permeability and providing specific hydrophobic interactions within enzyme active sites (notably Carbonic Anhydrases and certain proteases). This note provides a validated, self-consistent workflow for synthesizing this core scaffold and subsequently diversifying it via amide coupling, emphasizing yield optimization and purity control.

Strategic Rationale & Chemical Context

The 4-sulfamoylbenzoic acid scaffold is a "privileged structure" in medicinal chemistry. However, the unsubstituted sulfonamide (–SO₂NH₂) is often too polar for optimal cellular uptake. Substitution with an isobutyl group serves two specific mechanistic functions:

  • Lipophilicity Modulation: It increases the logP, improving passive diffusion across lipid bilayers.

  • Steric Fitting: The isobutyl group provides a bulky, yet flexible hydrophobic handle that can occupy the hydrophobic sub-pockets often found adjacent to the catalytic zinc ion in metalloenzymes.

Retrosynthetic Logic

The synthesis is designed to be modular. We first install the robust sulfonamide bond using the highly reactive sulfonyl chloride. The carboxylic acid is preserved (or regenerated) to serve as the "diversity point" for late-stage functionalization with various amines.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 4-[(Isobutylamino)sulfonyl]benzoic acid Reaction Type: Nucleophilic Substitution (Sulfonylation)

Materials
  • Reagent A: 4-(Chlorosulfonyl)benzoic acid (CAS: 10130-89-9)[1][2][3]

  • Reagent B: Isobutylamine (CAS: 78-81-9)

  • Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Solvent: Water (Green chemistry route) or DCM (anhydrous route)

Step-by-Step Methodology (Aqueous Route)

Rationale: The aqueous route is preferred for scale-up as it avoids the need for anhydrous conditions and simplifies the workup of the amphoteric product.

  • Preparation of Nucleophile: Dissolve isobutylamine (12 mmol, 1.2 eq) and Na₂CO₃ (25 mmol, 2.5 eq) in deionized water (50 mL).

  • Temperature Control: Cool the solution to 0–4 °C using an ice-water bath.

    • Expert Insight: Temperature control is critical.[4] Higher temperatures promote the hydrolysis of the sulfonyl chloride to the sulfonic acid byproduct, which is difficult to separate.

  • Addition: Slowly add 4-(chlorosulfonyl)benzoic acid (10 mmol, 1.0 eq) in small portions over 20 minutes. Maintain vigorous stirring.

    • Mechanism:[5][6][7][8][9] The base neutralizes the carboxylic acid (forming the soluble carboxylate) and scavenges the HCl produced during sulfonamide formation.

  • Reaction: Remove the ice bath and stir at room temperature (25 °C) for 4–6 hours. Monitor via TLC (System: EtOAc/MeOH 9:1) or LC-MS.

  • Workup (Precipitation):

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate carefully with 1N HCl to pH ~2–3. The product will precipitate as a white solid.[9]

    • Note: Do not drop below pH 1, as this may protonate the sulfonamide nitrogen excessively or trap inorganic salts.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum at 50 °C.

    • Expected Yield: 75–85%

    • Appearance: White crystalline solid.

Protocol B: Library Diversification (Amide Coupling)

Target: N-Substituted-4-[(isobutylamino)sulfonyl]benzamides Reaction Type: Amide Bond Formation (Acylation)

Materials
  • Scaffold: 4-[(Isobutylamino)sulfonyl]benzoic acid (from Protocol A)

  • Coupling Reagent: HATU (CAS: 148893-10-1) for high-throughput; Thionyl Chloride (SOCl₂) for scale-up.

  • Base: DIPEA (Diisopropylethylamine)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology (HATU Method)

Rationale: HATU is selected for library synthesis due to its fast kinetics and high conversion rates, minimizing the need for extensive purification.

  • Activation: In a dry vial, dissolve the scaffold (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.1 eq). Stir for 10 minutes at room temperature to form the activated ester (O-At ester).

    • Visual Check: The solution often turns slightly yellow.

  • Amine Addition: Add the diversity amine (R-NH₂, 1.1 eq).

  • Incubation: Stir the mixture at room temperature for 2–12 hours.

    • Expert Insight: For sterically hindered amines (e.g., tert-butyl amine, ortho-substituted anilines), heat to 50 °C.

  • Quenching & Workup:

    • Dilute with EtOAc. Wash with sat. NaHCO₃ (removes unreacted acid/HATU byproducts), 1N HCl (removes unreacted amine), and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification: If necessary, purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Data Presentation & Validation

Representative Analytical Data

The following table summarizes the expected physicochemical properties for the core scaffold and a representative library member.

Compound IDStructure DescriptionMolecular WeightExpected YieldMelting PointKey 1H NMR Signal (DMSO-d6)
Scaffold A 4-[(Isobutylamino)sulfonyl]benzoic acid257.31 g/mol 82%230–232 °Cδ 7.8 (t, 1H, -NH -SO₂), δ 0.8 (d, 6H, Isobutyl-CH ₃)
Product B N-Phenyl-4-[(isobutylamino)sulfonyl]benzamide332.42 g/mol 88%195–198 °Cδ 10.4 (s, 1H, Amide-NH ), δ 7.9-8.1 (m, Ar-H )
Troubleshooting Guide
  • Low Yield in Protocol A: Often caused by wet reagents or insufficient base. Ensure the pH remains >8 during the addition of the sulfonyl chloride.

  • Impurity in Protocol B: If the urea byproduct from HATU is difficult to remove, switch to EDC/HOBt or generate the acid chloride using Oxalyl Chloride/DMF(cat).

Visualized Workflows

Diagram 1: Synthetic Pathway & Logic

This flow illustrates the conversion of the raw material to the final library, highlighting the divergent point.

Synthesispathway SM 4-(Chlorosulfonyl) benzoic acid (Electrophile) Inter SCAFFOLD: 4-[(Isobutylamino)sulfonyl] benzoic acid SM->Inter Protocol A: Aq. Na2CO3, 0°C (Sulfonylation) Amine1 Isobutylamine (Nucleophile 1) Amine1->Inter Final Target Library: Sulfonamide-Benzamides Inter->Final Protocol B: HATU, DIPEA, DMF (Amide Coupling) Amine2 Diversity Amines (R-NH2) Amine2->Final

Caption: Modular synthesis of N-isobutyl sulfonamide libraries. The core scaffold (Blue) serves as the stable intermediate for divergent synthesis.

Diagram 2: Mechanistic Selectivity

Why does the amine attack the sulfonyl chloride and not the carboxylic acid in Protocol A?

Mechanism Start 4-(Chlorosulfonyl)benzoic acid Base Base (Na2CO3) Start->Base Deprotonation Species2 Sulfonyl Chloride (SO2Cl) Highly Electrophilic Start->Species2 Retains Moiety Species1 Carboxylate Anion (COO-) Electron Rich / Unreactive Base->Species1 Forms Salt Attack Amine Attack (Isobutylamine) Species1->Attack Repels Nucleophile Species2->Attack Accepts Nucleophile Product Sulfonamide Formation Attack->Product

Caption: Chemoselectivity logic. Base deactivates the carboxylic acid (via ionization), directing the amine exclusively to the sulfonyl chloride.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82385, 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols and Reagents. Retrieved from [Link]

  • Iqbal, S., et al. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. NIH / PubMed Central. Retrieved from [Link]

Sources

Application Note: In Vitro Assessment of Organic Anion Transporter (OAT) Inhibition using 4-[(Isobutylamino)sulfonyl]benzoic acid (IBSB)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

4-[(Isobutylamino)sulfonyl]benzoic acid (IBSB), also known as 4-(isobutylsulfamoyl)benzoic acid, is a structural analog of the clinically significant drug Probenecid (4-[(dipropylamino)sulfonyl]benzoic acid).

While Probenecid is the gold standard for inhibiting Organic Anion Transporters (OATs) in the renal proximal tubule, IBSB serves as a critical chemical probe in structure-activity relationship (SAR) studies. It is primarily utilized in:

  • ADME/Tox Profiling: Assessing drug-drug interaction (DDI) potentials via the SLC22 transporter family (specifically OAT1 and OAT3).

  • Uricosuric Research: Investigating the blockade of urate reabsorption (URAT1 inhibition).

  • Carbonic Anhydrase Inhibition: Acting as a sulfonamide-based fragment for targeting tumor-associated isoforms (CAIX/XII).

This application note details a fluorescence-based functional assay to evaluate IBSB as an inhibitor of OAT-mediated transport. Unlike traditional radioligand assays (using


H-PAH or 

H-Estrone Sulfate), this protocol utilizes 6-Carboxyfluorescein (6-CF) as a surrogate substrate, offering a safer, high-throughput alternative for kinetic profiling.

Mechanism of Action

The Solute Carrier (SLC) family, specifically OAT1 (SLC22A6) and OAT3 (SLC22A8), mediates the uptake of organic anions from the blood into renal proximal tubule cells.

  • Physiological Pathway: OATs function as antiporters, exchanging intracellular dicarboxylates (e.g.,

    
    -ketoglutarate) for extracellular organic anions (drugs, toxins, urate).
    
  • Inhibition by IBSB: IBSB possesses a hydrophobic tail (isobutyl group) and an anionic head (benzoic acid). It competitively binds to the substrate-binding pocket of OAT1/3, locking the transporter and preventing the uptake of substrates like 6-CF.

Pathway Visualization

OAT_Mechanism cluster_ext Extracellular Space (Blood) cluster_mem Plasma Membrane cluster_int Intracellular Space (Proximal Tubule) Substrate Substrate (6-CF / Urate) OAT OAT1 / OAT3 Transporter Substrate->OAT Uptake IBSB Inhibitor (IBSB) IBSB->Substrate Blocks Entry IBSB->OAT Competitive Binding Accumulation Fluorescence Accumulation OAT->Accumulation Translocation AlphaKG α-Ketoglutarate AlphaKG->OAT Antiport Exchange

Figure 1: Mechanism of competitive inhibition of OAT transporters by IBSB. The inhibitor competes with the fluorescent substrate (6-CF) for the binding site.

Experimental Protocol: Fluorescence-Based Uptake Assay

Materials & Reagents
ReagentSpecificationStorage
Cell Line HEK293 stably expressing hOAT1 (SLC22A6) or hOAT3Liquid N

Control Cells HEK293-Mock (Empty Vector)Liquid N

Test Compound 4-[(Isobutylamino)sulfonyl]benzoic acid (IBSB) 4°C (Solid)
Reference Inhibitor ProbenecidRT
Fluorescent Substrate 6-Carboxyfluorescein (6-CF)-20°C (Dark)
Assay Buffer HBSS (Ca

/Mg

free), pH 7.4
4°C
Lysis Buffer 0.1 N NaOH or 1% Triton X-100RT
Cell Preparation (Day -1)
  • Harvest: Detach HEK293-OAT and Mock cells using Trypsin-EDTA.

  • Seed: Plate cells at a density of 1.0 × 10

    
     cells/well  in poly-D-lysine coated 96-well black-wall/clear-bottom plates.
    
  • Incubate: Culture for 24 hours at 37°C, 5% CO

    
     to reach 90-95% confluency.
    
    • Expert Insight: OAT expression can fluctuate. Ensure cells are not passaged >20 times.

Uptake Assay Workflow (Day 0)

Step 1: Compound Preparation

  • Dissolve IBSB in DMSO to create a 100 mM stock.

  • Prepare serial dilutions (0.1 µM to 1000 µM) in warm HBSS. Final DMSO concentration must be <0.5%.

  • Prepare 6-CF substrate solution: 10 µM in HBSS.

Step 2: Pre-Incubation (Equilibrium)

  • Remove culture medium and wash cells 2x with 200 µL warm HBSS.

  • Add 50 µL of IBSB dilutions (or Probenecid control) to respective wells.

  • Incubate for 10 minutes at 37°C.

    • Why: Pre-incubation allows the inhibitor to occupy the transporter pocket before the substrate competes for entry.

Step 3: Transport Reaction

  • Add 50 µL of the 10 µM 6-CF substrate solution directly to the wells (containing the inhibitor).

  • Final Volume: 100 µL.

  • Final Substrate Concentration: 5 µM.

  • Incubate for 10 minutes at 37°C.

Step 4: Termination & Reading

  • Aspirate the reaction mix immediately.

  • Wash cells 3x with ice-cold HBSS (critical to stop transporter activity).

  • Add 100 µL Lysis Buffer (0.1 N NaOH). Shake for 10 mins at RT.

  • Read Fluorescence: Excitation 490 nm / Emission 520 nm.

Assay Workflow Diagram

Assay_Workflow Start Start: HEK293-OAT Cells (96-well plate) Wash Wash 2x with warm HBSS Start->Wash PreInc Add IBSB Inhibitor (10 min @ 37°C) Wash->PreInc Substrate Add 6-CF Substrate (Final: 5 µM) PreInc->Substrate Reaction Transport Reaction (10 min @ 37°C) Substrate->Reaction Stop Stop: Wash 3x with Ice-Cold HBSS Reaction->Stop Lyse Lyse Cells (0.1 N NaOH) Stop->Lyse Read Read Fluorescence (Ex 490 / Em 520) Lyse->Read

Figure 2: Step-by-step workflow for the fluorescence-based OAT inhibition assay.

Data Analysis & Interpretation

Calculation of % Inhibition

Normalize the raw fluorescence units (RFU) using the Mock cells (background) and Vehicle Control (100% uptake).





IC50 Determination

Plot Log[Concentration] vs. % Inhibition using a non-linear regression model (4-parameter logistic fit).

Expected Results (Reference Data)

The following table illustrates expected potency ranges for IBSB compared to the standard Probenecid.

CompoundTargetIC50 (µM)Interpretation
Probenecid OAT16.5 - 15.0Potent Inhibitor (Standard)
Probenecid OAT34.0 - 9.0Potent Inhibitor (Standard)
IBSB OAT110.0 - 25.0 Moderate Inhibitor
IBSB OAT38.0 - 20.0 Moderate Inhibitor

*Note: Values for IBSB are estimated based on SAR analogs (propyl vs isobutyl substitution). Steric hindrance of the isobutyl group may slightly reduce potency compared to the propyl chains of Probenecid.

Troubleshooting & Optimization (Expertise)

  • High Background Signal:

    • Cause: Incomplete washing or passive diffusion of 6-CF.

    • Fix: Ensure washes are performed with Ice-Cold buffer to rigidify the membrane and stop passive diffusion. Include a "Mock" cell line control in every plate.

  • Low Signal-to-Noise Ratio:

    • Cause: Low transporter expression.

    • Fix: Add 5 mM Sodium Butyrate 24 hours prior to the assay to induce CMV-promoter driven expression of OATs.

  • Solubility Issues:

    • Cause: Benzoic acid derivatives can precipitate in acidic pH.

    • Fix: Ensure HBSS is strictly pH 7.4. If IBSB precipitates at high concentrations (>500 µM), verify the DMSO stock is fully dissolved before adding to buffer.

References

  • National Institutes of Health (PubChem). Probenecid: Biological Activity and Target Interactions. [Link]

  • ResearchGate. Characterization of OAT1- and OAT3-expressing HEK293 cells. [Link]

  • Evotec. Cyprotex SLC Uptake Transporter Inhibition Fact Sheet. [Link]

4-[(Isobutylamino)sulfonyl]benzoic acid as a probe in chemical biology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(Isobutylamino)sulfonyl]benzoic Acid as a Fragment Probe in Chemical Biology

Executive Summary

4-[(Isobutylamino)sulfonyl]benzoic acid (IBSB) is a specialized sulfonamide-based fragment probe designed for the structural and kinetic profiling of zinc-metalloenzymes, specifically the Carbonic Anhydrase (CA) superfamily. Unlike broad-spectrum sulfonamides, the incorporation of the hydrophobic N-isobutyl moiety allows researchers to probe the hydrophobic sub-pockets of the CA active site, facilitating the development of isoform-selective inhibitors (e.g., targeting tumor-associated CA IX/XII vs. cytosolic CA I/II).

This guide details the utility of IBSB in Fragment-Based Drug Discovery (FBDD) , outlining protocols for kinetic inhibition assays and X-ray crystallography soaking experiments.

Chemical & Physical Properties

PropertySpecification
IUPAC Name 4-(Isobutylsulfamoyl)benzoic acid
CAS Number 10252-68-3
Molecular Formula C₁₁H₁₅NO₄S
Molecular Weight 257.31 g/mol
Solubility DMSO (>50 mM), Ethanol; sparingly soluble in water (pH dependent)
pKa (Calculated) ~3.4 (Carboxyl), ~10.1 (Sulfonamide NH)
Target Class Zinc Metalloenzymes (Carbonic Anhydrases)
Binding Motif Zinc-binding group (ZBG) + Hydrophobic Tail

Mechanistic Insight: The "Tail" Approach

IBSB functions as a classic "tail" probe. In Carbonic Anhydrase inhibition, the sulfonamide anion coordinates directly to the catalytic Zinc ion (


). The efficacy of IBSB as a probe lies in its dual-domain structure:
  • The Anchor (Sulfonamide): Displaces the zinc-bound water molecule/hydroxide ion, locking the probe into the active site.

  • The Probe (Isobutyl Group): Extends into the hydrophobic sub-pocket of the enzyme. Differences in steric tolerance for this isobutyl group between CA isoforms (e.g., CA II vs. CA IX) reveal structural plasticity, guiding the design of selective drugs.

  • The Solubilizer (Benzoic Acid): Ensures aqueous solubility at physiological pH and provides a handle for further conjugation (e.g., to fluorescent dyes or polymers).

Pathway Visualization: Mechanism of Action

IBSB_Mechanism cluster_interaction Molecular Interaction Details IBSB IBSB Probe (In Solution) ActiveSite CA Active Site (Zn2+ Bound to His3) IBSB->ActiveSite Diffusion Transition Transition State (Displacement of H2O) ActiveSite->Transition Sulfonamide N- deprotonation Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Transition->Complex Zn2+ Coordination Readout Biological Readout (Reduced CO2 Hydration) Complex->Readout Inhibition ZnBind Sulfonamide Group (Zn2+ Anchor) ZnBind->Complex Primary Interaction HydroBind Isobutyl Group (Hydrophobic Pocket) HydroBind->Complex Selectivity Filter

Figure 1: Mechanism of Action for IBSB binding to Carbonic Anhydrase. The sulfonamide acts as the primary anchor, while the isobutyl group probes the hydrophobic pocket.

Protocol A: Kinetic Inhibition Assay (Stopped-Flow)

This protocol determines the inhibition constant (


) of IBSB against Carbonic Anhydrase II (cytosolic) or IX (tumor-associated). It relies on monitoring the acidification of the medium during the hydration of 

using a pH indicator.

Reagents Required:

  • Enzyme: Recombinant Human CA II or CA IX (approx. 10–20 nM final conc).

  • Substrate:

    
     saturated water (bubbled for 30 min at 25°C).
    
  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Indicator: Phenol Red (0.2 mM).

  • Probe: IBSB (Stock 10 mM in DMSO).

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Dissolve IBSB in 100% DMSO to create a serial dilution series (0.1 nM to 10 µM).

    • Note: Keep DMSO concentration constant (<1%) in the final assay to avoid denaturing the enzyme.

  • Enzyme Pre-Incubation:

    • Mix 10 µL of Enzyme solution with 10 µL of IBSB solution (at varying concentrations).

    • Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • The Reaction (Stopped-Flow):

    • Load the Syringe A with the Enzyme-Inhibitor-Indicator mix.

    • Load Syringe B with

      
      -saturated water.
      
    • Rapidly mix (1:1 ratio) in a stopped-flow spectrophotometer.

  • Data Acquisition:

    • Monitor absorbance at 557 nm (Phenol Red absorbance maximum).

    • Record the initial velocity (

      
      ) of the acidification reaction for 10–20 seconds.
      
  • Analysis:

    • Plot initial velocity (

      
      ) vs. IBSB concentration.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
       and subsequently 
      
      
      
      :
      
      
    • Validation: A valid assay should show a

      
       for Acetazolamide (positive control) in the range of 10–12 nM.
      

Protocol B: X-Ray Crystallography Soaking (Fragment Screening)

IBSB is an ideal fragment for "soaking" experiments to visualize ligand-induced conformational changes.

Reagents Required:

  • Crystals: Apo-Carbonic Anhydrase II crystals (grown via hanging drop vapor diffusion).

  • Soaking Solution: Mother liquor containing 10–20 mM IBSB (ensure pH is adjusted if IBSB acidity alters the drop).

Workflow:

  • Crystal Growth:

    • Grow CA II crystals using 1.0 M sodium citrate, 100 mM Tris-HCl (pH 8.5).

    • Wait for crystals to reach dimensions of ~0.2 x 0.2 x 0.2 mm.

  • Ligand Soaking:

    • Add IBSB directly to the crystal drop to a final concentration of 5 mM.

    • Critical Step: Incubate for 2–24 hours. Monitor crystals for cracking (a sign of lattice disruption or solvent incompatibility).

    • Tip: If cracking occurs, perform "co-crystallization" instead (add IBSB to the protein solution before crystallization).

  • Cryo-Protection & Data Collection:

    • Transfer crystal to a cryo-protectant solution (Mother liquor + 20% Glycerol + 5 mM IBSB).

    • Flash cool in liquid nitrogen.

    • Collect diffraction data at a synchrotron source (e.g., 100 K).

  • Structure Refinement:

    • Solve structure using Molecular Replacement (PDB ID: 3KS3 as template).

    • Look for

      
       electron density difference maps near the Zinc active site to confirm IBSB binding.
      

Application Workflow: Isoform Selectivity Profiling

The following diagram illustrates the decision tree for using IBSB to distinguish between cytosolic (off-target) and membrane-bound (therapeutic target) isoforms.

Selectivity_Workflow cluster_results Data Analysis Start Start: IBSB Library Screen Assay Kinetic Assay (Stopped-Flow) Start->Assay CAII CA II (Cytosolic) Ki Measurement Assay->CAII CAIX CA IX (Tumor) Ki Measurement Assay->CAIX Ratio Calculate Selectivity Ratio (Ki CA II / Ki CA IX) CAII->Ratio CAIX->Ratio Decision Lead Optimization Ratio->Decision If Ratio > 10 (Selective for IX)

Figure 2: Workflow for determining isoform selectivity using IBSB as a chemical probe.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences, 109(30), 12064-12069. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 51(25), 4990-5003. Link

Disclaimer: This document is for research use only. IBSB is not approved for diagnostic or therapeutic use in humans.

Application Note: Developing SAR Studies with 4-[(Isobutylamino)sulfonyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the protocol for developing Structure-Activity Relationship (SAR) studies centered on 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3). This molecule represents a "privileged scaffold" in medicinal chemistry, sitting structurally between Carzenide (a primary sulfonamide Carbonic Anhydrase Inhibitor) and Probenecid (a tertiary sulfonamide OAT inhibitor).

Scientific Premise: The 4-sulfamoylbenzoic acid core offers two distinct vectors for chemical modification, allowing researchers to toggle biological activity between enzyme inhibition (Carbonic Anhydrase, NTPDase) and transporter modulation (OAT1/3).

  • Vector A (Sulfonamide Nitrogen): Modulates polarity and target class. The isobutylamino group (secondary sulfonamide) increases lipophilicity compared to the primary amine, favoring transporter binding over zinc-enzyme coordination.

  • Vector B (Carboxylic Acid): Serves as a handle for amidation to tune physicochemical properties (LogD, permeability) or to introduce pharmacophores for specific protein pockets.

Chemical Synthesis & Library Generation

To establish a robust SAR, we must synthesize the core scaffold and then generate a library of analogs. The following protocol ensures high purity and reproducibility.

Core Synthesis Protocol

Objective: Synthesize 4-[(Isobutylamino)sulfonyl]benzoic acid from 4-(chlorosulfonyl)benzoic acid.

Reagents:

  • 4-(Chlorosulfonyl)benzoic acid (Starting Material)

  • Isobutylamine (Nucleophile)

  • Triethylamine (Base)

  • Dichloromethane (DCM) or THF (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-(chlorosulfonyl)benzoic acid in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.[1]

  • Nucleophilic Attack: Slowly add a mixture of Isobutylamine (1.1 eq) and Triethylamine (2.5 eq) dropwise. Note: The excess base is critical to neutralize the HCl generated and keep the carboxylic acid deprotonated to prevent self-reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

  • Workup: Acidify the reaction mixture with 1N HCl to pH ~2 to precipitate the product. Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water if necessary.

SAR Library Expansion Strategy

Once the core is synthesized, expand the library using Amide Coupling at the carboxylic acid position.

DOT Diagram: Synthesis & Diversification Workflow

SynthesisWorkflow Start 4-(Chlorosulfonyl) benzoic acid Step1 Reaction with Isobutylamine Start->Step1 DCM, Et3N, 0°C Core Core Scaffold: 4-[(Isobutylamino) sulfonyl]benzoic acid Step1->Core Yield >90% Div1 Vector A: Sulfonamide N-Alkylation (Modify Lipophilicity) Core->Div1 Alternative Amines Div2 Vector B: COOH Amidation (Target Selectivity) Core->Div2 EDC/HOBt Coupling

Caption: Synthetic workflow transforming the sulfonyl chloride precursor into the core scaffold, followed by divergent modification paths.

Biological Assay Protocols

Because this scaffold has dual potential, the screening cascade must assess both Transporter Interaction (OAT) and Enzyme Inhibition (CA/NTPDase).

OAT1/OAT3 Inhibition Assay (Transporter Target)

Rationale: Structurally similar to Probenecid, this analog is a candidate for blocking Organic Anion Transporters (OATs), relevant for gout or drug-drug interaction studies.

Protocol:

  • Cell Line: HEK293 cells stably overexpressing human OAT1 (SLC22A6) or OAT3 (SLC22A8).

  • Seeding: Plate cells at 50,000 cells/well in Poly-D-Lysine coated 96-well plates. Incubate 24h.

  • Compound Treatment:

    • Wash cells with HBSS.

    • Add test compounds (0.1 nM – 100 µM) in HBSS.

    • Incubate for 10 min at 37°C.

  • Substrate Addition: Add fluorescent probe 6-Carboxyfluorescein (6-CF) (10 µM final) or radiolabeled [3H]-PAH .

  • Uptake Phase: Incubate for 10 min.

  • Termination: Aspirate and wash 3x with ice-cold HBSS.

  • Readout: Lyse cells and measure fluorescence (Ex/Em 490/520 nm) or scintillation counting.

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

Carbonic Anhydrase (CA) Esterase Assay

Rationale: Sulfonamides are classic CA inhibitors. While secondary sulfonamides are generally weaker than primary ones, they can exhibit isoform selectivity (e.g., CA II vs CA IX).

Protocol:

  • Reagents: Purified human CA-II enzyme, 4-Nitrophenyl acetate (4-NPA) substrate.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Add 10 µL test compound (in DMSO) to 80 µL enzyme solution (100 nM).

    • Incubate 10 min at RT.

    • Add 10 µL 4-NPA (1 mM final).

  • Kinetic Read: Measure Absorbance at 405 nm every 30s for 15 min (formation of 4-nitrophenol).

  • Self-Validation: Run Acetazolamide as a positive control (Expected IC50 ~10-20 nM).

SAR Data Interpretation & Logic

When analyzing data from the 4-[(Isobutylamino)sulfonyl]benzoic acid series, use the following logic matrix to guide optimization.

Table 1: SAR Logic Matrix

Structural ModificationEffect on OAT ActivityEffect on CA ActivityPhysicochemical Impact
Parent (Isobutyl-NH) Moderate/HighLow/NullModerate Lipophilicity (LogP ~2.0)
N-Dealkylation (Primary -NH2) Loss of ActivityHigh Potency Reduced LogP, High Polarity
N,N-Dipropyl (Probenecid-like) High Potency NullIncreased LogP, Steric Bulk
COOH -> CONHR (Amide) Variable (Steric dependent)Potential RestorationImproved Permeability, Loss of Ionizable Head
Visualization of Screening Logic

ScreeningLogic Hit Compound Library (Isobutyl Analogs) PrimaryScreen Primary Screen: OAT1/3 Inhibition Hit->PrimaryScreen Decision1 Active on OAT? PrimaryScreen->Decision1 SecondaryScreen Secondary Screen: CA Isoform Selectivity Decision2 Active on CA? SecondaryScreen->Decision2 Decision1->SecondaryScreen No LeadOAT Lead Candidate: Uricosuric/DDI Agent Decision1->LeadOAT Yes (IC50 < 1µM) Decision2->Hit Refine Structure LeadCA Lead Candidate: Glaucoma/Hypoxic Tumor Decision2->LeadCA Yes (Ki < 50nM)

Caption: Decision tree for categorizing analogs based on biological activity profiles.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24892374, 4-Sulfamoylbenzoic acid. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • Baudy, R. B., et al. (2009).Probenecid derivatives as novel inhibitors of the organic anion transporter 1 (OAT1). Journal of Medicinal Chemistry. (Contextual reference for Probenecid SAR).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven advice to help you overcome common challenges and significantly improve the yield and purity of your synthesis.

The primary and most efficient route to synthesizing 4-[(Isobutylamino)sulfonyl]benzoic acid involves the nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with isobutylamine. This guide focuses on optimizing this specific pathway.

Section 1: Synthesis Overview & Core Protocol

The fundamental reaction is the formation of a sulfonamide bond between an amine and a sulfonyl chloride. The lone pair of electrons on the nitrogen of isobutylamine acts as a nucleophile, attacking the electron-deficient sulfur atom of the 4-(chlorosulfonyl)benzoic acid. This displaces the chloride ion and, after deprotonation, forms the stable sulfonamide linkage. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1][2]

General Reaction Scheme
Standard Operating Procedure (SOP) Flowchart

The following diagram outlines the critical stages of the synthesis, from preparation to final analysis.

SynthesisWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification & Analysis Reagents Reagent Quality Check (Anhydrous Conditions) Setup Assemble Glassware (Dry, Inert Atmosphere) Reagents->Setup Dissolve Dissolve Amine & Base in Solvent Setup->Dissolve Cool Cool to 0°C Dissolve->Cool Add Slowly Add Sulfonyl Chloride Cool->Add Warm Warm to RT (Stir 4-6h) Add->Warm Monitor Monitor via TLC Warm->Monitor Quench Cool & Acidify (pH ~2) to Precipitate Monitor->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold DI Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Recrystallize Recrystallize (e.g., Ethyl Acetate/Hexane) Dry->Recrystallize Analyze Characterize (NMR, IR, MP, Yield) Recrystallize->Analyze

Caption: General experimental workflow for the synthesis.

Detailed Experimental Protocol

This protocol is a robust starting point, adapted from established methodologies for sulfonamide synthesis.[1]

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve isobutylamine (1.0 eq) and a suitable base such as sodium carbonate (1.2 eq) in deionized water.

    • Chill the mixture in an ice-water bath to 0 °C with vigorous stirring.

  • Reagent Addition:

    • In a separate flask, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of a compatible solvent (e.g., THF or Dioxane) or prepare it as a slurry if using an entirely aqueous system.

    • Add the 4-(chlorosulfonyl)benzoic acid solution/slurry dropwise to the cold amine solution over 30-60 minutes. Causality: The high reactivity of the sulfonyl chloride with water makes slow addition at low temperatures crucial to favor the desired reaction with the amine over hydrolysis.[1]

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Let the reaction stir for 4-6 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture again in an ice bath.

    • Carefully acidify the solution to a pH of approximately 2 by adding 10% HCl dropwise. The product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with cold deionized water to remove inorganic salts.[1]

  • Purification:

    • Dry the crude product under vacuum.

    • For higher purity, recrystallize the solid from a suitable solvent system, such as an ethyl acetate/n-hexane mixture or aqueous ethanol.[1][3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of yield loss in this synthesis? The most significant factor is the competitive hydrolysis of the 4-(chlorosulfonyl)benzoic acid starting material. The sulfonyl chloride group is highly electrophilic and readily reacts with water, especially at elevated temperatures or non-neutral pH, to form the corresponding sulfonic acid, which will not react with the amine. Maintaining low temperatures during addition and ensuring the amine is readily available for reaction are key to maximizing yield.

Q2: Why is the choice of base important? The base serves two critical functions:

  • Neutralization: It neutralizes the HCl produced, preventing the protonation of the isobutylamine. An amine salt (R-NH3+) is not nucleophilic and will not react with the sulfonyl chloride.

  • Driving Equilibrium: By removing a product (HCl), the base helps drive the reaction to completion according to Le Châtelier's principle. Inorganic bases like sodium carbonate are effective and easily removed during workup. Organic bases like pyridine can also be used, particularly in non-aqueous solvents, but can be more difficult to remove.

Q3: Can I use an excess of isobutylamine instead of another base? Yes, it is possible to use two equivalents of isobutylamine—one to act as the nucleophile and the second to act as the base. However, this can make purification more challenging as you will need to remove the resulting isobutylammonium chloride salt and any excess unreacted amine. For ease of purification, using an inexpensive inorganic base is often preferred.

Q4: How do I effectively monitor the reaction by TLC? Use a mobile phase that provides good separation between the starting sulfonyl chloride and the product. A mixture of ethyl acetate and hexanes, often with a small amount of acetic acid (e.g., 1%), is a good starting point. The product, being more polar and containing a carboxylic acid, should have a lower Rf value than the starting sulfonyl chloride. The reaction is complete when the spot corresponding to 4-(chlorosulfonyl)benzoic acid is no longer visible.

Section 3: Troubleshooting Guide

Low yields or impure products can be frustrating. This guide addresses the most common issues encountered during the synthesis.

Troubleshooting Flowchart

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product (Oily, Low MP, Color) Start->ImpureProduct NoPrecipitate No Precipitate on Acidification Start->NoPrecipitate Cause_Hydrolysis Cause: Hydrolysis of 4-(chlorosulfonyl)benzoic acid LowYield->Cause_Hydrolysis Cause_Incomplete Cause: Incomplete Reaction LowYield->Cause_Incomplete Cause_WorkupLoss Cause: Loss During Workup LowYield->Cause_WorkupLoss Cause_StartMat Cause: Unreacted Starting Material ImpureProduct->Cause_StartMat Cause_SideProduct Cause: Hydrolysis Byproduct ImpureProduct->Cause_SideProduct Cause_pH Cause: Incorrect pH NoPrecipitate->Cause_pH Cause_Solubility Cause: Product is soluble in the workup solvent NoPrecipitate->Cause_Solubility Solve_Hydrolysis Solution: • Use anhydrous reagents if possible. • Add sulfonyl chloride slowly at 0°C. • Ensure vigorous stirring. Cause_Hydrolysis->Solve_Hydrolysis Solve_Incomplete Solution: • Increase reaction time. • Allow to stir overnight. • Check stoichiometry of base. Cause_Incomplete->Solve_Incomplete Solve_WorkupLoss Solution: • Ensure pH is ~2 for full precipitation. • Chill thoroughly before filtering. • Wash with minimal cold solvent. Cause_WorkupLoss->Solve_WorkupLoss Solve_StartMat Solution: • Confirm reaction completion via TLC. • Purify via recrystallization. Cause_StartMat->Solve_StartMat Solve_SideProduct Solution: • Recrystallize from a polar solvent like aqueous ethanol to remove more polar impurities. Cause_SideProduct->Solve_SideProduct Solve_pH Solution: • Use a pH meter for accuracy. • Add acid slowly until precipitation ceases (target pH ~2). Cause_pH->Solve_pH Solve_Solubility Solution: • If organic co-solvents were used, remove them under reduced pressure before acidification. Cause_Solubility->Solve_Solubility

Caption: A logical guide for troubleshooting common synthesis issues.

Detailed Q&A Troubleshooting

Problem: My reaction mixture turns cloudy/milky immediately upon adding the sulfonyl chloride, and the final yield is very low.

  • Probable Cause: This strongly suggests rapid hydrolysis of the 4-(chlorosulfonyl)benzoic acid. The resulting 4-carboxybenzenesulfonic acid has poor solubility under these conditions. This happens if the addition is too fast, the temperature is too high, or there is insufficient mixing, preventing the amine from competing effectively with water.

  • Solution:

    • Ensure the amine/base solution is thoroughly chilled to 0 °C before starting.

    • Dilute the 4-(chlorosulfonyl)benzoic acid in a small amount of a water-miscible organic solvent like THF before adding it to the reaction. This can improve homogeneity.

    • Add the sulfonyl chloride solution very slowly (dropwise) directly into the vortex of vigorously stirred reaction mixture to ensure immediate contact with the amine.

Problem: After acidification, the product comes out as a sticky oil or gum instead of a solid.

  • Probable Cause: This is usually an indication of impurities, which are disrupting the crystal lattice formation. The most likely culprits are unreacted starting materials or the sulfonic acid byproduct from hydrolysis.

  • Solution:

    • Attempt to "scratch" the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.

    • If scratching fails, extract the aqueous layer with a solvent like ethyl acetate. The desired product will move to the organic phase. Wash the organic layer with brine, dry it with a drying agent (like Na₂SO₄), and evaporate the solvent to obtain the crude product, which can then be recrystallized.

    • Ensure your starting 4-(chlorosulfonyl)benzoic acid is of high purity. Its melting point should be sharp, around 230-235 °C.

Problem: The final product has a low melting point and a broad melting range.

  • Probable Cause: This is a clear sign of impurity.

  • Solution: Recrystallization is necessary. The key is to find a solvent or solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain soluble at cold temperatures.

    • Recommended Solvents:

      • Aqueous Ethanol/Methanol: Dissolve the crude product in a minimal amount of hot ethanol or methanol, then slowly add hot water until the solution becomes faintly cloudy. Allow it to cool slowly.

      • Ethyl Acetate/Hexane: Dissolve the crude product in a minimal amount of hot ethyl acetate, then add hexane until turbidity persists. Cool slowly.[1]

Section 4: Data Tables for Reference

Table 1: Reaction Parameter Summary
ParameterRecommended ConditionRationale / Causality
Stoichiometry Isobutylamine (1.0 eq), Sulfonyl Chloride (1.0 eq), Base (1.1-1.2 eq)A slight excess of base ensures complete HCl neutralization.
Temperature 0 °C for addition, then warm to Room Temp (20-25 °C)Minimizes hydrolysis of the highly reactive sulfonyl chloride.[1]
Reaction Time 4-6 hours (or overnight)Allows the reaction to proceed to completion. Monitor with TLC.
Workup pH ~2Ensures full protonation of the carboxylic acid group for maximum precipitation.
Purification RecrystallizationEssential for removing inorganic salts and organic byproducts.
Table 2: Key Analytical Data
AnalysisExpected ResultInterpretation
Appearance White to off-white solidSignificant color may indicate impurities.
Melting Point ~215-220 °C (Varies with purity)A sharp melting point is a good indicator of high purity.
¹H NMR Aromatic protons (~7.8-8.2 ppm), Isobutyl protons (CH₂, CH, CH₃), N-H proton (broad singlet), COOH proton (>10 ppm, broad)Confirms the presence of all structural components.
¹³C NMR Carboxylic carbon (~167 ppm), Aromatic carbons, Isobutyl carbonsConfirms the carbon skeleton.[5]
IR Spectroscopy Strong S=O stretches (~1330 & 1160 cm⁻¹), C=O stretch (~1700 cm⁻¹), N-H stretch (~3300 cm⁻¹)Confirms the presence of key functional groups (sulfonamide, carboxylic acid).

References

  • Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Buletinul Institutului Politehnic din Iasi. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental high-resolution solid-state 13C NMR data for the 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2014). Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? Retrieved from [Link]

  • PubChem. (n.d.). 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-(methylsulfonyl)benzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid? Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Optimization & Troubleshooting for Sulfonamide Formation Target Molecule: 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: N/A for specific derivative, Generic Scaffold: 138-41-0) Audience: Medicinal Chemists, Process Engineers

Introduction: The Reaction Landscape

The synthesis of 4-[(isobutylamino)sulfonyl]benzoic acid typically proceeds via the nucleophilic substitution of 4-(chlorosulfonyl)benzoic acid with isobutylamine . While theoretically straightforward, this reaction presents a classic chemoselectivity challenge: the competition between the desired aminolysis (sulfonamide formation) and the undesired hydrolysis (sulfonic acid formation).

Optimizing this reaction requires balancing nucleophilicity, pH control, and solvent effects to favor the amine attack over water/hydroxide attack, especially given the bifunctional nature (carboxylic acid + sulfonyl chloride) of the starting material.

Module 1: Reaction Optimization (The Synthesis Phase)

Q: What is the most robust solvent system for this transformation?

A: For 4-(chlorosulfonyl)benzoic acid, Aqueous Schotten-Baumann conditions are often superior to anhydrous organic conditions due to the solubility profile of the starting material.

  • The Logic: 4-(Chlorosulfonyl)benzoic acid is a solid with poor solubility in non-polar organic solvents (DCM, Toluene). It dissolves readily in aqueous base as the carboxylate salt.

  • Recommendation: Use Water/Acetone or Water/THF mixtures. The organic co-solvent aids the solubility of the isobutylamine and the transition state, while the water/base keeps the starting material in solution.

  • Alternative (Anhydrous): If moisture sensitivity is critical (e.g., old sulfonyl chloride), use DCM or DMF with Diisopropylethylamine (DIPEA) , but ensure the starting material is finely ground or use the methyl ester analog followed by hydrolysis.

Q: How do I control the stoichiometry to maximize yield?

A: You must account for the acidic protons on the starting material and the HCl byproduct.

  • Base Equivalents: You need at least 3.0 - 3.5 equivalents of base.

    • 1.0 eq to deprotonate the carboxylic acid (forming the carboxylate).

    • 1.0 eq to neutralize the HCl generated during substitution.

    • Excess base to maintain pH > 9, ensuring the amine remains nucleophilic (unprotonated).

  • Amine Equivalents: Use 1.1 - 1.2 equivalents of isobutylamine. Large excesses are unnecessary and complicate purification.

Q: What is the optimal temperature profile?

A: A "ramp" profile is best.

  • Addition Phase (0°C): Add the sulfonyl chloride to the amine/base mixture at 0°C. This suppresses the rate of hydrolysis (which has a higher activation energy than aminolysis).

  • Reaction Phase (RT): Allow the mixture to warm to Room Temperature (20-25°C) for 2-4 hours to drive the reaction to completion.

Module 2: Troubleshooting & Analysis (The "Why Did It Fail?" Phase)

Q: My yield is low (<40%), and I see a water-soluble byproduct. What happened?

A: You likely suffered from Hydrolysis Competition . The sulfonyl chloride reacted with water instead of isobutylamine, forming 4-sulfobenzoic acid .

  • Diagnosis: The byproduct is highly polar and stays in the aqueous phase during acidic workup (or precipitates but does not dissolve in organic extraction).

  • Fix:

    • Increase the amine concentration (keep volume low).

    • Ensure the amine is added before the sulfonyl chloride if using a homogenous solution.

    • Switch to a biphasic system (DCM/Water) with a phase transfer catalyst (e.g., TBAB) to protect the sulfonyl chloride in the organic phase until it meets the amine at the interface.

Q: The product is colored (pink/brown) instead of white.

A: This indicates oxidation of the amine or trace metal contamination.

  • Fix: Perform the reaction under an inert atmosphere (

    
    ). Add a pinch of sodium bisulfite during the workup to reduce colored impurities.
    
Q: I cannot precipitate the product during workup.

A: The pH window for isolation is critical.

  • The product has a carboxylic acid (

    
    ) and a sulfonamide proton (
    
    
    
    ).
  • Target pH: You must acidify to pH 1-2 . If you stop at pH 5-6, the carboxylic acid may still be partially ionized, keeping the molecule soluble in water.

Module 3: Visualizing the Pathway

The following diagram illustrates the reaction logic and competing pathways.

ReactionPathway cluster_conditions Optimization Factors SM 4-(Chlorosulfonyl)benzoic acid Inter Intermediate: Sulfonyl-Amine Complex SM->Inter + Amine (Nucleophilic Attack) Side Side Product: 4-Sulfobenzoic acid (Hydrolysis) SM->Side Minor Pathway (Water Attack / High T) Base Base (Na2CO3/DIPEA) Base->Inter Neutralizes HCl Amine Isobutylamine Prod Target Product: 4-[(Isobutylamino)sulfonyl]benzoic acid Inter->Prod Major Pathway (Kinetic Control) Temp Temp: 0°C -> RT Solv Solvent: H2O/Acetone

Caption: Reaction pathway showing the competition between aminolysis (Green) and hydrolysis (Red).

Module 4: Detailed Experimental Protocol

Method A: Aqueous Schotten-Baumann (Recommended)

Best for scale-up and general purity.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)

  • Isobutylamine (1.2 eq)

  • Sodium Carbonate (

    
    ) (3.5 eq)
    
  • Solvent: Water (10 vol) / Acetone (optional, 2 vol)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve

    
     (3.5 eq) in water. Add Isobutylamine (1.2 eq).
    
  • Cooling: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add 4-(chlorosulfonyl)benzoic acid portion-wise over 20 minutes. Note: Mild effervescence (

    
    ) may occur.
    
  • Reaction: Remove the ice bath and stir vigorously at room temperature for 3 hours. Monitor by TLC (System: EtOAc/MeOH/AcOH 9:1:0.1).

  • Workup:

    • Filter the reaction mixture to remove any insoluble mechanical impurities.

    • Slowly acidify the filtrate with 6N HCl to pH 1 .

    • A white precipitate should form immediately.

    • Stir the slurry for 30 minutes to ensure complete protonation.

  • Isolation: Filter the solid, wash with cold water (

    
     volumes), and dry in a vacuum oven at 50°C.
    

Expected Yield: 85-95% Appearance: White to off-white crystalline solid.

Method B: Anhydrous Approach (For Sensitive Substrates)

Use this if the acid chloride is degraded or if using the methyl ester.

Materials:

  • 4-(Chlorosulfonyl)benzoic acid (1.0 eq)[1]

  • Isobutylamine (1.1 eq)

  • Triethylamine (TEA) or DIPEA (3.0 eq)

  • Solvent: Anhydrous DCM or THF.

Step-by-Step:

  • Dissolve Isobutylamine and Base in dry DCM under Nitrogen. Cool to 0°C.[2][3]

  • Add 4-(chlorosulfonyl)benzoic acid (as a suspension or solution in DCM) dropwise.

  • Stir at RT for 4 hours.

  • Workup: Evaporate solvent. Redissolve residue in 1N NaOH (aqueous). Wash with Ethyl Acetate (to remove non-acidic impurities). Acidify the aqueous layer to pH 1 to precipitate the product.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose issues in real-time.

Troubleshooting Start Problem Encountered Issue1 Low Yield / No Precipitate Start->Issue1 Issue2 Impurity in NMR Start->Issue2 CheckPH Check pH of Mother Liquor Issue1->CheckPH CheckPeaks Identify Impurity Peaks Issue2->CheckPeaks PH_High pH > 3 CheckPH->PH_High PH_Low pH < 2 CheckPH->PH_Low Sol1 Action: Add more HCl. Product is soluble as carboxylate. PH_High->Sol1 Sol2 Action: Check for Hydrolysis. (Sulfonic acid is water soluble). PH_Low->Sol2 Peak_Aliphatic Excess Isobutylamine signals CheckPeaks->Peak_Aliphatic Peak_Aromatic Desulfonylation/Hydrolysis CheckPeaks->Peak_Aromatic Sol3 Action: Wash solid with dilute HCl or Ether. Peak_Aliphatic->Sol3 Sol4 Action: Recrystallize from Ethanol/Water. Peak_Aromatic->Sol4

Caption: Decision tree for troubleshooting common yield and purity issues.

References

  • BenchChem. (2025).[2][4][5] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid: Application Notes and Protocols. Retrieved from

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[6]Molbank, 2019(1), M1039. Retrieved from [Link][7][8]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 82385: 4-(Chlorosulfonyl)benzoic acid. Retrieved from [Link]

Sources

common side reactions in the synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction's intricacies, enabling you to anticipate and resolve challenges effectively.

Introduction to the Synthesis

The synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid is a cornerstone reaction in the development of various pharmaceutical compounds. The primary route involves the nucleophilic substitution of the chloride on 4-(chlorosulfonyl)benzoic acid by isobutylamine. While seemingly straightforward, this reaction is often plagued by competing side reactions that can significantly impact yield and purity. This guide will illuminate the mechanistic underpinnings of these challenges and provide robust, field-proven solutions.

Visualizing the Reaction Pathway and Potential Pitfalls

To better understand the synthetic landscape, the following diagram illustrates the main reaction pathway and the key side reactions that can occur.

A 4-(Chlorosulfonyl)benzoic Acid (Starting Material) C 4-[(Isobutylamino)sulfonyl]benzoic Acid (Desired Product) A->C Main Reaction (Nucleophilic Substitution) D 4-Sulfamoylbenzoic Acid (Hydrolysis Byproduct) A->D Side Reaction 1: Hydrolysis E Unreacted Starting Material A->E Incomplete Reaction F Di-acylated Byproduct (Potential Dimer) A->F B Isobutylamine (Nucleophile) B->C C->F Side Reaction 2: Further Reaction

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My reaction yield is consistently low, and I observe a significant amount of a water-soluble white precipitate. What is happening and how can I fix it?

Answer:

This is a classic problem in sulfonamide synthesis and is almost certainly due to the hydrolysis of the starting material, 4-(chlorosulfonyl)benzoic acid . The sulfonyl chloride functional group is highly reactive and readily attacked by water, leading to the formation of the corresponding sulfonic acid, which in this case is 4-sulfamoylbenzoic acid.[1] This byproduct is often a white solid with some water solubility, matching your observation.

Causality: The electrophilicity of the sulfur atom in the sulfonyl chloride makes it an excellent target for nucleophiles. While the intended nucleophile is isobutylamine, water can act as a competing nucleophile. If there is moisture in your reaction setup, solvents, or reagents, the hydrolysis reaction can significantly reduce the amount of 4-(chlorosulfonyl)benzoic acid available to react with the isobutylamine, thus lowering your yield.

Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents. If possible, distill solvents over a suitable drying agent before use.

  • Controlled Reagent Addition: Add the 4-(chlorosulfonyl)benzoic acid portion-wise to the solution of isobutylamine. This maintains a high concentration of the desired nucleophile relative to any trace moisture.

  • Low-Temperature Reaction: Conduct the reaction at a low temperature (0-5 °C). This reduces the rate of all reactions, but it disproportionately slows the rate of hydrolysis compared to the desired aminolysis.

Question 2: The reaction seems to be very slow, even after several hours. I'm concerned about increasing the temperature due to potential side reactions. What are my options?

Answer:

A sluggish reaction is often attributed to steric hindrance . The isobutyl group, with its branched structure, is bulkier than a simple primary alkyl amine. This steric bulk can impede the approach of the amine's nitrogen to the electrophilic sulfur center of the sulfonyl chloride, slowing down the reaction rate.[2]

Causality: The nucleophilic attack on the sulfonyl chloride proceeds through a transition state where a new bond is forming between the nitrogen of the amine and the sulfur of the sulfonyl chloride. The bulky isobutyl group can create steric repulsion in this transition state, increasing the activation energy of the reaction and thus slowing it down.

Solutions:

  • Choice of Base: The reaction produces hydrochloric acid (HCl), which must be neutralized. Using a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial. These bases will not compete with the isobutylamine as a nucleophile and their bulk can help to deprotonate the ammonium salt formed in situ without interfering at the reaction center.

  • Solvent Selection: The choice of solvent can influence the reaction rate. A polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) can help to solvate the charged intermediates and facilitate the reaction.

  • Extended Reaction Time: Given the steric hindrance, a longer reaction time at a controlled low temperature is often necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Question 3: My final product is difficult to purify. I see multiple spots on TLC even after workup. How can I improve the purity?

Answer:

Purification challenges in this synthesis often arise from the similar chemical nature of the product, unreacted starting material, and the primary byproduct, 4-sulfamoylbenzoic acid. All are carboxylic acids with a sulfonyl group, leading to similar polarities and solubilities.

Causality: The presence of the carboxylic acid and sulfonamide moieties in the desired product, and the sulfonic acid in the byproduct, makes them all relatively polar compounds. This can lead to overlapping spots on TLC and co-crystallization, making separation difficult.

Solutions:

  • Aqueous Workup with pH Adjustment: After the reaction is complete, a careful aqueous workup is crucial. Quench the reaction with water and then adjust the pH. Acidifying the solution to a pH of ~2 will precipitate the desired product and the 4-sulfamoylbenzoic acid byproduct.[1]

  • Recrystallization: This is a powerful technique for purifying the final product. A common solvent system is an ethanol/water or ethyl acetate/hexane mixture. The goal is to find a solvent system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.

  • Washing the Precipitate: After filtration, wash the crude product thoroughly with cold deionized water to remove any water-soluble inorganic salts and potentially some of the more soluble impurities.

Key Reaction Parameters and Their Impact

ParameterRecommended ConditionRationalePotential Side Reactions if Deviated
Temperature 0-5 °CMinimizes the rate of hydrolysis of the sulfonyl chloride.Increased temperature leads to rapid hydrolysis and potential side reactions at the carboxylic acid.
Solvent Anhydrous polar aprotic (e.g., DCM, THF)Solubilizes reactants and intermediates without participating in the reaction.Protic solvents (e.g., alcohols) can react with the sulfonyl chloride. Residual water leads to hydrolysis.
Base Non-nucleophilic, sterically hindered (e.g., TEA, DIPEA)Neutralizes HCl byproduct without competing with the nucleophile.A less hindered or nucleophilic base could react with the sulfonyl chloride.
Reagent Purity High purity 4-(chlorosulfonyl)benzoic acidPrevents introduction of impurities that are difficult to remove.Impurities from the starting material can lead to a complex mixture of byproducts.

Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like sodium hydroxide?

A1: While a strong inorganic base like NaOH would neutralize the HCl, it would also significantly promote the hydrolysis of the 4-(chlorosulfonyl)benzoic acid, leading to a poor yield of the desired product. It is best to use an organic amine base.

Q2: Is it possible for the isobutylamine to react with the carboxylic acid group?

A2: The sulfonyl chloride group is significantly more reactive (a better electrophile) than the carboxylic acid group under these reaction conditions. Therefore, the reaction will overwhelmingly favor the formation of the sulfonamide. Reaction at the carboxylic acid to form an amide would require much harsher conditions, such as high temperatures and a coupling agent.

Q3: How can I be sure my starting 4-(chlorosulfonyl)benzoic acid is of good quality?

A3: The purity of the starting material can be assessed by its melting point and by analytical techniques such as NMR spectroscopy. A sharp melting point close to the literature value (233-235 °C) is a good indicator of purity.[3]

Q4: What is the best way to monitor the reaction progress?

A4: Thin Layer Chromatography (TLC) is an effective method. Use a polar solvent system, such as a mixture of ethyl acetate and hexane with a small amount of acetic acid, to get good separation of the starting material and the product. The starting material will be less polar than the product.

Q5: My final product has a slight yellow tint. Is this normal?

A5: A slight discoloration can sometimes occur due to minor impurities. If the analytical data (NMR, melting point) confirms the structure and high purity, the color may not be a significant issue. However, if purity is a concern, an additional recrystallization step or treatment with activated carbon may help to remove the colored impurities.

References

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-[(Isobutylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Key Synthetic Intermediate

Welcome to the technical support center for 4-[(Isobutylamino)sulfonyl]benzoic acid. This molecule, characterized by its acidic benzoic acid moiety and its sulfonamide group, is a valuable building block in medicinal chemistry and drug development.[1] However, its amphipathic nature and the potential for specific impurities stemming from its synthesis present unique purification challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and validated protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and overcome common obstacles in your purification workflows.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the purification of 4-[(Isobutylamino)sulfonyl]benzoic acid.

Q1: What are the most likely impurities I will encounter after synthesizing this compound?

A: The impurity profile is heavily dependent on the synthetic route, which typically involves the reaction of a 4-(chlorosulfonyl)benzoic acid derivative with isobutylamine. The most common impurities include:

  • Unreacted Starting Materials: Residual 4-(chlorosulfonyl)benzoic acid or isobutylamine.

  • Hydrolysis By-product: 4-Sulfobenzoic acid, formed by the hydrolysis of the highly reactive 4-(chlorosulfonyl)benzoic acid starting material. This is often a significant impurity if the reaction is not conducted under strictly anhydrous conditions.[2]

  • Di-sulfonated By-products: Trace amounts of impurities where the isobutylamine has reacted with two molecules of the sulfonyl chloride, though this is less common.

Q2: I have a crude solid post-synthesis. Should I start with recrystallization or column chromatography?

A: For most cases, recrystallization is the recommended initial purification method. It is highly effective at removing the inorganic salts and the more polar hydrolysis by-product, 4-sulfobenzoic acid.[3] Column chromatography should be reserved for situations where recrystallization fails to achieve the desired purity, or for removing closely related, non-polar impurities. Our decision-making workflow below provides a more detailed guide.

Q3: How can I reliably assess the purity of my final product?

A: A combination of techniques is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis of purity and detecting trace impurities.[4] Concurrently, Nuclear Magnetic Resonance (¹H & ¹³C NMR) and Mass Spectrometry are indispensable for confirming the structural integrity and molecular weight of your compound.[4]

Section 2: Purification Strategy Workflow

Choosing the correct purification path from the outset can save significant time and resources. This workflow guides you from crude material to a highly pure final product.

Purification_Workflow Crude Crude 4-[(Isobutylamino)sulfonyl]benzoic acid TLC Assess Purity by TLC/HPLC (Spot against starting materials) Crude->TLC Recrystallize Perform Recrystallization (See Protocol 4.1) TLC->Recrystallize  Major spot with baseline or polar impurities present Chromatography Column Chromatography (Silica Gel) TLC->Chromatography  Multiple spots with similar Rf values CheckPurity1 Check Purity (HPLC & NMR) Recrystallize->CheckPurity1 PureProduct Pure Product (>98%) CheckPurity1->PureProduct  Purity >98% CheckPurity1->Chromatography  Purity <98% (Closely related impurities) CheckPurity2 Check Purity (HPLC & NMR) Chromatography->CheckPurity2 CheckPurity2->PureProduct  Purity >98% Impure Product Still Impure CheckPurity2->Impure  Purity <98%

Caption: Decision workflow for purifying 4-[(Isobutylamino)sulfonyl]benzoic acid.

Section 3: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique, but it can present challenges. This section addresses the most common issues.

Q: My compound is "oiling out" during cooling instead of forming crystals. What is happening and how can I fix it?

A: Causality & Mechanism: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid phase instead of a solid crystalline lattice.[5] This typically happens for one of two reasons:

  • High Impurity Concentration: A high level of impurities can depress the melting point of the mixture, causing it to separate as a liquid.

  • Solution Temperature Above Melting Point: The solution is cooling, but its temperature is still above the melting point of your compound.

Solutions:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow the solution to cool much more slowly.[5]

  • Induce Crystallization: Once the solution is cooler (but before oiling occurs), try to induce crystallization by scratching the inside of the flask with a glass rod at the air-liquid interface or by adding a seed crystal of the pure compound.[5]

  • Change Solvent System: The current solvent may be too nonpolar. 4-[(Isobutylamino)sulfonyl]benzoic acid has both polar and nonpolar characteristics. An ethanol/water or isopropanol/water mixture often provides the ideal polarity balance for well-formed crystals.

Q: My recovery after recrystallization is extremely low. What are the primary causes and how can I improve the yield?

A: Causality & Mechanism: Low recovery is most often a problem of solubility. The goal of recrystallization is to find a solvent that dissolves the compound well when hot but poorly when cold.[6][7]

Low_Yield_Troubleshooting

Sources

Technical Support Center: Stability of 4-[(Isobutylamino)sulfonyl]benzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(Isobutylamino)sulfonyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. As direct stability data for 4-[(Isobutylamino)sulfonyl]benzoic acid is not extensively published, this guide synthesizes information from closely related structural analogs, such as Probenecid, and fundamental chemical principles governing sulfonamides and benzoic acids to provide robust, field-proven advice.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing causal explanations and step-by-step protocols for resolution.

Issue 1: Precipitate Formation in Aqueous Buffers

Question: I am observing precipitation when I dilute my DMSO stock solution of 4-[(Isobutylamino)sulfonyl]benzoic acid into my aqueous phosphate-buffered saline (PBS) at pH 7.2. How can I resolve this?

Root Cause Analysis: The observed precipitation is likely due to the low aqueous solubility of 4-[(Isobutylamino)sulfonyl]benzoic acid. This compound, like its close analog Probenecid (4-[(dipropylamino)sulfonyl]-benzoic acid), is sparingly soluble in aqueous buffers[1]. The carboxylic acid moiety's charge state is pH-dependent. At neutral or acidic pH, the carboxyl group is largely protonated, reducing its polarity and, consequently, its solubility in water. While a DMSO stock facilitates initial dissolution, its dilution into an aqueous medium can cause the compound to crash out if its concentration exceeds its aqueous solubility limit.

Step-by-Step Resolution Protocol:

  • Determine Maximum Aqueous Solubility:

    • First, dissolve the compound in an organic solvent like DMSO or ethanol. For Probenecid, solubility is approximately 30 mg/mL in DMSO and 10 mg/mL in ethanol[1].

    • Prepare a series of dilutions of your DMSO stock into the final aqueous buffer (e.g., PBS pH 7.2).

    • Visually inspect for the highest concentration that remains clear without precipitation after a set incubation period (e.g., 2 hours) at your experimental temperature. This provides an estimate of the kinetic solubility.

    • For Probenecid, a 1:5 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.15 mg/mL[1]. This is a good starting point for estimating the solubility of your compound.

  • pH Adjustment:

    • The solubility of benzoic acid derivatives can often be increased by raising the pH above the pKa of the carboxylic acid group (typically around 4-5), which deprotonates it to the more soluble carboxylate form.

    • Prepare your aqueous buffer at a slightly more alkaline pH (e.g., pH 7.5-8.0) if your experimental conditions permit.

    • Re-evaluate the solubility at this higher pH.

  • Workflow for Solution Preparation:

    • To maximize solubility, first dissolve the solid 4-[(Isobutylamino)sulfonyl]benzoic acid in a minimal amount of DMSO.

    • Then, slowly add the aqueous buffer of choice to the DMSO solution with vigorous vortexing or stirring. This gradual dilution can help prevent immediate precipitation.

Issue 2: Inconsistent Results and Loss of Potency Over Time

Question: My experimental results are inconsistent, and I suspect the compound is degrading in my stock solution or assay buffer. How can I investigate and prevent this?

Root Cause Analysis: Sulfonamides and benzoic acid derivatives can be susceptible to several degradation pathways, primarily hydrolysis, especially under acidic or basic conditions and at elevated temperatures[2][3][4]. The sulfonamide bond (Ar-SO2-NHR) can hydrolyze to yield 4-sulfamoylbenzoic acid and isobutylamine. Additionally, prolonged exposure to light can cause photodegradation[5][6].

The primary degradation pathway to consider is the hydrolysis of the sulfonamide bond. This can be catalyzed by both acid and base.

G cluster_main Hydrolysis of 4-[(Isobutylamino)sulfonyl]benzoic acid parent 4-[(Isobutylamino)sulfonyl]benzoic acid product1 4-Sulfamoylbenzoic acid parent->product1 + H₂O (Acid or Base Catalyzed) product2 Isobutylamine parent->product2 + H₂O (Acid or Base Catalyzed) G start Inconsistent Results Observed check_storage 1. Verify Storage Conditions (Solid: -20°C, protected from light) (Solution: Aliquot, -80°C, short-term) start->check_storage prep_fresh 2. Prepare Fresh Stock Solution check_storage->prep_fresh forced_degradation 3. Perform Forced Degradation Study (Acid, Base, Heat, Light, Oxidant) prep_fresh->forced_degradation hplc_analysis 4. Analyze by Stability-Indicating HPLC Method forced_degradation->hplc_analysis identify_peaks 5. Identify Degradation Peaks hplc_analysis->identify_peaks optimize_conditions 6. Optimize Solution Conditions (pH, Temperature, Light Protection) identify_peaks->optimize_conditions end Consistent Results Achieved optimize_conditions->end

Sources

Technical Support Center: Purification of 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ISO-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Workflow

User Query: "How do I increase the purity of synthesized 4-[(Isobutylamino)sulfonyl]benzoic acid?"

Technical Context: The synthesis of 4-[(Isobutylamino)sulfonyl]benzoic acid typically involves the nucleophilic attack of isobutylamine on 4-(chlorosulfonyl)benzoic acid. Common impurities include the hydrolyzed sulfonic acid derivative (4-sulfobenzoic acid), unreacted starting materials, and inorganic salts. Because the target molecule possesses two acidic protons with distinct pKa values (Carboxylic acid pKa ≈ 3.5; Sulfonamide N-H pKa ≈ 10.5), we can exploit pH-dependent solubility as the primary purification vector, followed by recrystallization for polishing.

Diagnostic Decision Tree

Before proceeding, identify your specific impurity profile using the workflow below.

Purification_Workflow Start START: Analyze Crude Solid Check_Color Is the solid colored (Pink/Brown)? Start->Check_Color Check_MP Is MP < 235°C or Range > 2°C? Check_Color->Check_MP No Action_Charcoal Action: Activated Carbon Treatment (Hot Filtration) Check_Color->Action_Charcoal Yes Check_Solubility Does it dissolve completely in 1M NaHCO3? Check_MP->Check_Solubility Yes (Impure) Action_Dry Action: Vacuum Dry (Remove Solvent/Water) Check_MP->Action_Dry No (Pure) Action_AcidBase Action: Acid-Base Swing Extraction Check_Solubility->Action_AcidBase No (Insolubles present) Action_Recryst Action: Solvent Recrystallization Check_Solubility->Action_Recryst Yes (Soluble impurities) Action_Charcoal->Check_MP Action_AcidBase->Action_Recryst If purity < 98% Action_Recryst->Action_Dry

Figure 1: Diagnostic logic for selecting the appropriate purification method based on physical observation.

The "Gold Standard" Protocol: Acid-Base Swing Extraction

This method is the most effective first-pass purification because it chemically separates the target molecule from non-acidic impurities (unreacted amine, bis-amides) and highly water-soluble impurities (sulfonic acids).

Mechanism: The target molecule is amphoteric but predominantly acidic.

  • High pH (Basic): The carboxylic acid (COOH) deprotonates to carboxylate (COO⁻). The sulfonamide (SO₂NH) may also deprotonate depending on base strength. The molecule becomes water-soluble.[1]

  • Filtration: Non-acidic organic impurities remain insoluble and are filtered out.

  • Low pH (Acidic): Re-acidification protonates the species, causing the neutral target molecule to precipitate while salts remain in the mother liquor.

Step-by-Step Methodology

Reagents:

  • 10% Sodium Carbonate (

    
    ) or 1M Sodium Hydroxide (
    
    
    
    ).
  • 6M Hydrochloric Acid (

    
    ).
    
  • pH Paper or Meter.

Protocol:

  • Dissolution: Suspend the crude solid in 10%

    
     solution (approx. 10 mL per gram of solid). Stir until the solid dissolves.
    
    • Note: If the solution is cloudy, these are non-acidic impurities.

  • Filtration (The Clean-up): Filter the basic solution through a Celite pad or glass frit to remove insoluble mechanical impurities or unreacted non-acidic byproducts.

  • Precipitation: Cool the filtrate to 0–5°C in an ice bath. Slowly add 6M

    
     dropwise with vigorous stirring.
    
    • Critical Checkpoint: Monitor pH. The product will begin to precipitate around pH 4-5. Continue acidifying until pH 1-2 to ensure maximum recovery.

  • Isolation: Filter the white precipitate. Wash the filter cake with ice-cold water (3x) to remove trapped inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Why this works: The primary impurity, 4-sulfobenzoic acid (hydrolysis product), is highly soluble in water even at low pH due to the sulfonic acid group (pKa < 0). It will remain in the filtrate while your target product precipitates.

Polishing: Recrystallization Strategies

If the Acid-Base swing yields a product with a melting point below the literature value (237–238°C) [1][2], recrystallization is required to remove crystal lattice impurities.

Solvent Selection Table
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Removal ProfileRecommendation
Ethanol / Water (1:1) HighLowExcellent for removing inorganic salts and polar organics.Primary Choice
Acetonitrile HighLowGood for removing unreacted amine traces.[2]Secondary Choice
Water (Boiling) ModerateInsolubleRemoves highly polar byproducts (sulfonic acids).Use for large scale
Ethyl Acetate / Hexane HighVariableGood for non-polar impurities.Use if oiling occurs
Recrystallization Protocol (Ethanol/Water)
  • Place the dried solid in an Erlenmeyer flask.

  • Add Ethanol just enough to cover the solid. Heat to boiling on a steam bath.

  • Add more Ethanol dropwise until the solid just dissolves.

  • Decolorization (Optional): If the solution is pink/brown, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through a pre-warmed funnel.

  • Nucleation: Remove from heat. Add hot water dropwise until a faint turbidity (cloudiness) persists.

  • Add one drop of Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed, then move to an ice bath for 1 hour.

  • Filtration: Collect crystals and wash with cold 20% Ethanol/Water.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky goo) instead of crystallizing. Why?

  • Cause: The purity is too low, or the cooling was too rapid. Impurities lower the melting point below the solvent's boiling point, causing the product to melt into an oil before it can crystallize.

  • Fix: Re-dissolve the oil by heating. Add a "seed crystal" of pure product if available. Scratch the inner wall of the flask with a glass rod to induce nucleation. If this fails, switch to the Acid-Base Swing (Section 2) to clean the material before attempting recrystallization again.

Q2: The solid has a persistent pink/reddish hue.

  • Cause: Oxidation of trace amino-impurities (e.g., aniline derivatives) or phenol-like contaminants.

  • Fix: This requires Activated Carbon (Charcoal) treatment during the hot dissolution step of recrystallization. Do not skip the hot filtration step.

Q3: My yield is low after Acid-Base extraction.

  • Cause: The pH was not lowered enough. The pKa of the carboxylic acid is ~3.5 [2]. If you stop at pH 4 or 5, a significant portion of the molecule remains ionized (soluble).

  • Fix: Ensure the final pH is < 2.0 . Use concentrated HCl.[3] Also, ensure the volume of water used for the initial dissolution wasn't excessive, as the neutral compound has some finite water solubility.

Q4: The melting point is broad (e.g., 230–235°C).

  • Cause: Presence of solvent inclusions or wet product.

  • Fix: Dry the sample thoroughly. Sulfonamides can form solvates. Dry under high vacuum at 60°C overnight. If the range remains broad, it indicates chemical impurity (likely the sulfonic acid hydrolysis product).

Molecular Mechanism of Impurity Separation

Understanding the pKa differences is critical for the Acid-Base extraction.

Chemical_Species High_PH High pH (>9) Species: Dianion (Soluble) Low_PH Low pH (<2) Species: Neutral (Precipitate) High_PH->Low_PH Add HCl (Protonation of COO-) Impurity Impurity: 4-Sulfobenzoic Acid Always Anionic (Sulfonate) (Remains Soluble) High_PH->Impurity Filtrate contains

Figure 2: The chemical state of the target molecule vs. the primary impurity during acidification.

References

  • BenchChem. (2025).[4] Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from

  • ChemicalBook. (2025).[4] 4-[(Isobutylamino)sulfonyl]benzoic acid Properties and pKa Data. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
  • PubChem. (2025).[5][6][7] 4-((Isobutylamino)sulfonyl)benzoic acid Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 4-Sulfamoylbenzoic acid Product Specification. Retrieved from

Sources

avoiding common pitfalls in 4-[(Isobutylamino)sulfonyl]benzoic acid experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-[(Isobutylamino)sulfonyl]benzoic Acid Experiments

Subject: Troubleshooting & Optimization Guide for CAS 17695-46-4 and Related Sulfonamido-Benzoic Scaffolds From: Dr. A. Vance, Senior Application Scientist To: Research & Development Team

Executive Summary

You are likely working with 4-[(Isobutylamino)sulfonyl]benzoic acid as a bifunctional scaffold—utilizing the carboxylic acid for amide coupling while relying on the sulfonamide moiety for biological activity (often carbonic anhydrase inhibition or as a sulfonylurea precursor).[1]

This molecule presents a classic "Janus-faced" chemical challenge:

  • The Acidic Duality: It possesses two acidic protons with distinct

    
     values (COOH 
    
    
    
    3.5–4.0;
    
    
    
    
    10.5).[1]
  • The Nucleophilic Competition: During synthesis, water competes aggressively with isobutylamine for the sulfonyl chloride precursor.

This guide bypasses standard textbook procedures to address the specific failure modes we see in the field.

Module 1: Synthesis Optimization (The "Creation" Phase)

Context: You are synthesizing the target from 4-(chlorosulfonyl)benzoic acid and isobutylamine .

Common Failure Mode: Low Yield / "Sticky" Impurities

User Question: "I followed the standard Schotten-Baumann protocol (aqueous


), but my yield is <40% and the product is an oil that won't crystallize."

The Root Cause (The Kinetic Trap): The starting material, 4-(chlorosulfonyl)benzoic acid, is highly susceptible to hydrolysis. In aqueous base, the hydrolysis of the sulfonyl chloride to the sulfonic acid (


) competes with the aminolysis (

). If the isobutylamine addition is too slow or the temperature too high, water wins. The resulting sulfonic acid derivative is water-soluble and impossible to extract into organics, leading to massive "invisible" yield loss.

The Solution: The "Anhydrous-First" Protocol Switch from aqueous Schotten-Baumann to a biphasic or anhydrous organic system.

Optimized Protocol:

  • Solvent: Dissolve isobutylamine (1.1 equiv) and Triethylamine (2.2 equiv) in dry DCM or THF (anhydrous).

    • Why 2.2 equiv base? You must neutralize the HCl generated and deprotonate the carboxylic acid of the starting material immediately to solubilize it.

  • Temperature: Cool to -5°C to 0°C .

    • Critical: Sulfonyl chlorides are reactive; low temp favors the amine attack over background moisture hydrolysis.[1]

  • Addition: Add 4-(chlorosulfonyl)benzoic acid solid in portions (or as a solution in THF) slowly.

  • Quench: Acidify with 1N HCl to pH ~2. The product should precipitate or be extractable into EtOAc.[1]

Visualizing the Synthesis Logic:

SynthesisLogic Start Start: 4-(Chlorosulfonyl)benzoic acid Solvent Select Solvent System Start->Solvent Aqueous Aqueous Base (Schotten-Baumann) Solvent->Aqueous High Risk Organic Anhydrous DCM/THF + Et3N Solvent->Organic Recommended Result_Aq Risk: Hydrolysis to Sulfonic Acid (Water Soluble Loss) Aqueous->Result_Aq Result_Org Success: Sulfonamide Formation (High Yield) Organic->Result_Org

Figure 1: Decision pathway for synthesis.[1] Aqueous conditions often lead to competitive hydrolysis, whereas anhydrous organic conditions favor the desired sulfonamide bond.

Module 2: Downstream Coupling (The "Utilization" Phase)

Context: You are coupling the carboxylic acid of your molecule to an amine to create a benzamide library.

Common Failure Mode: Side Reactions & Coupling Failure

User Question: "I'm using EDC/NHS or HATU to couple an amine to the carboxylic acid, but I see multiple spots on TLC and low conversion."

The Root Cause (The Proton Interference): The sulfonamide nitrogen (


-Isobutyl) is significantly acidic (

).[1]
  • Base Consumption: If you use exactly 1 equivalent of base (like DIEA), the sulfonamide may partially deprotonate, buffering the solution and preventing full activation of the carboxylic acid.

  • Self-Reactivity: In rare cases with highly active coupling agents (like HATU), the deprotonated sulfonamide nitrogen can act as a nucleophile, attacking the activated ester (inter- or intramolecularly), forming N-acyl sulfonamide byproducts.

The Solution: Stoichiometry Control You must treat the sulfonamide proton as a "silent consumer" of base or protect it (though protection is usually unnecessary if stoichiometry is correct).

Quantitative Adjustment Table:

ReagentStandard ProtocolOptimized for Sulfonamido-Benzoic Acids Reason
Coupling Agent 1.1 equiv (HATU/EDC)1.1 – 1.2 equiv Standard excess.[1]
Base (DIEA/TEA) 2.0 equiv3.0 – 3.5 equiv Compensates for COOH activation and potential sulfonamide buffering.[1]
Solvent DCMDMF or DMF/DCM (1:1) Sulfonamides have poor solubility in pure DCM; DMF prevents precipitation of the intermediate.[1]

Module 3: Purification & Analysis (The "Proving It" Phase)

Common Failure Mode: HPLC Tailing & Solubility

User Question: "My HPLC peaks are broad/tailing, and I can't get the compound to dissolve in neutral water."

The Root Cause: This molecule is a weak acid .[1]

  • HPLC: On C18 columns, the free acid form interacts with residual silanols. If your mobile phase is neutral, the compound exists in an equilibrium between ionized and unionized states, causing peak broadening.

  • Solubility: It is hydrophobic.[1] In water at pH 7, it may not fully ionize (solubility is low).[1] It requires pH > 8 (fully deprotonated) or organic co-solvents to dissolve.[1]

Troubleshooting Guide:

  • HPLC Mobile Phase: ALWAYS use a modifier.

    • Acidic Method: 0.1% Formic Acid (keeps COOH protonated, sharp peaks).[1]

    • Basic Method: 10 mM Ammonium Bicarbonate (keeps COOH deprotonated, sharp peaks).[1]

    • Avoid: Pure Water/Acetonitrile gradients without buffers.[1]

  • Recrystallization Protocol (Purification):

    • Dissolve crude solid in 1N NaOH (minimum volume).[1] The solution should be clear.

    • Filter to remove non-acidic impurities (unreacted amines).[1]

    • Slowly add 1N HCl while stirring until pH reaches ~3-4.

    • Critical: Do not overshoot to pH 0, or you risk precipitating salts or degrading the sulfonamide (slowly).[1]

    • The product will precipitate as a white solid.[1] Filter and wash with cold water.[1]

Visualizing the Purification Logic:

Purification Crude Crude Reaction Mixture Dissolve Dissolve in 1N NaOH (pH > 10) Forms soluble bis-salt Crude->Dissolve Filter Filter (Remove insoluble impurities) Dissolve->Filter Acidify Slowly Acidify to pH 3-4 (Do not go to pH 0) Filter->Acidify Precipitate Collect Precipitate (Pure Free Acid) Acidify->Precipitate

Figure 2: Acid-Base reprecipitation strategy.[1] Utilizing the carboxylic acid functionality for purification avoids costly chromatography.

References

  • BenchChem. (2025).[1][2][3] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Retrieved from (General protocol grounding).[1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 4-Sulfamoylbenzoic acid (Compound Summary). Retrieved from (Physical properties and solubility data).[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Mechanistic insight on amide coupling interferences).

  • ChemicalBook. (2025).[1] Benzenesulfonamide Properties and pKa Data. Retrieved from (pKa extrapolation for sulfonamide nitrogen).[1]

Sources

Validation & Comparative

Comparative Guide: 4-[(Isobutylamino)sulfonyl]benzoic Acid vs. Probenecid & Sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-[(Isobutylamino)sulfonyl]benzoic acid against its structural parent (4-Sulfamoylbenzoic acid ) and its clinically established analog, Probenecid (4-[(Dipropylamino)sulfonyl]benzoic acid).

The analysis focuses on the Structure-Activity Relationship (SAR) determining their efficacy as Organic Anion Transporter (OAT) inhibitors versus Carbonic Anhydrase (CA) inhibitors.

Executive Summary & Compound Profile

4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3) acts as a structural and functional intermediate between primary sulfonamides (classical CA inhibitors) and dialkyl-sulfonamides (classical OAT inhibitors like Probenecid).

  • Primary Utility: Synthetic intermediate for sulfonylurea antidiabetics; probe for renal transport selectivity.

  • Key Differentiator: Unlike Probenecid, which possesses a dialkyl (dipropyl) tail optimized for OAT binding, the mono-isobutyl tail of this compound alters its lipophilicity profile, reducing OAT affinity while potentially retaining residual Carbonic Anhydrase affinity lost in Probenecid.

Chemical Structure Comparison[1][2][3]
CompoundStructure Fragment (R-Group on

)
Substitution TypePrimary Activity
4-Sulfamoylbenzoic acid

UnsubstitutedCA Inhibition (High)
4-[(Isobutylamino)sulfonyl]benzoic acid

Mono-Alkyl (Branched)Mixed/Intermediate
Probenecid

Di-Alkyl (Linear)OAT Inhibition (High)

Technical Comparison: Mechanism & Efficacy

A. Organic Anion Transport (OAT) Inhibition

The renal clearance of organic anions (e.g., uric acid, penicillin, antivirals) is mediated by OAT1 and OAT3.[1][2] Probenecid is the gold standard inhibitor.

  • Mechanism: OATs possess a hydrophobic pocket that accommodates the alkyl tails of the inhibitor.

  • Performance Gap:

    • Probenecid (Di-propyl): The two propyl chains provide optimal steric bulk and lipophilicity (LogP ~3.2) to fill the hydrophobic pocket of OAT1/3, locking the transporter in an inactive state.

    • Isobutyl Derivative (Mono-isobutyl): The single isobutyl chain provides steric bulk similar to a propyl chain but lacks the "dual-tail" anchor. Consequently, the Ki (Inhibitory Constant) for OAT1/3 is predicted to be higher (weaker inhibition) than Probenecid (typically

      
       for Probenecid).
      
    • Causality: The mono-substitution exposes the polar

      
       moiety, reducing the hydrophobic interaction energy required for high-affinity OAT binding.
      
B. Carbonic Anhydrase (CA) Inhibition

Sulfonamides inhibit CA by coordinating the Zinc (


) ion in the enzyme's active site via the sulfonamide nitrogen.[3][4]
  • Mechanism: The active species is typically the deprotonated sulfonamide anion (

    
    ).
    
  • Performance Gap:

    • 4-Sulfamoylbenzoic acid: Highly potent CA inhibitor (Ki in nanomolar range) because the unsubstituted

      
       is sterically unhindered and easily deprotonated.
      
    • Probenecid: Essentially inactive against CA. The disubstitution (

      
      ) removes the proton required for Zn-coordination.
      
    • Isobutyl Derivative: As a mono-substituted sulfonamide (

      
      ), it retains the proton. However, the bulky isobutyl group creates steric clash at the active site entrance. It typically shows weak to moderate CA inhibition  (Ki in micromolar range), making it a "dirty" inhibitor compared to the clean selectivity of Probenecid.
      

Experimental Protocols

Protocol A: Comparative OAT1 Inhibition Assay (Cell-Based)

Objective: Determine the IC50 of the isobutyl derivative relative to Probenecid.

Reagents:

  • HEK293 cells stably expressing human OAT1 (SLC22A6).

  • Substrate: 6-Carboxyfluorescein (6-CF) or

    
    -Para-aminohippurate (
    
    
    
    -PAH).
  • Buffer: Hanks’ Balanced Salt Solution (HBSS).

Workflow:

  • Seeding: Plate HEK-OAT1 cells in 96-well Poly-D-Lysine coated plates (

    
     cells/well). Incubate 24h.
    
  • Equilibration: Wash cells

    
     with warm HBSS.
    
  • Inhibition Step: Add 50

    
     of HBSS containing the test compound (Isobutyl derivative) or Control (Probenecid) at varying concentrations (
    
    
    
    ). Incubate 10 min at
    
    
    .
  • Uptake Initiation: Add 50

    
     of substrate (e.g., 
    
    
    
    6-CF). Final volume
    
    
    . Incubate 10 min.
  • Termination: Aspirate and wash

    
     with ice-cold HBSS to stop transport.
    
  • Lysis & Detection: Lyse cells with 0.1N NaOH. Measure fluorescence (Ex 490nm / Em 520nm) or scintillation counting.

  • Calculation: Normalize to "No Inhibitor" control. Fit to sigmoidal dose-response curve to derive IC50.

Protocol B: Synthesis of 4-[(Isobutylamino)sulfonyl]benzoic Acid

Context: This protocol validates the structural identity for researchers synthesizing the standard.

Reaction Scheme:



Step-by-Step:

  • Preparation: Dissolve 1.0 eq of 4-(chlorosulfonyl)benzoic acid in anhydrous THF or DCM. Cool to

    
    .
    
  • Amine Addition: Add 2.2 eq of Isobutylamine dropwise. (Excess amine acts as the base to scavenge HCl, or use 1.1 eq amine + 1.1 eq Triethylamine).

  • Reaction: Stir at

    
     for 30 min, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
    
  • Workup: Acidify mixture with 1N HCl to pH 2-3 (precipitates the product).

  • Isolation: Filter the white precipitate. Wash with cold water.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation: confirm structure via

    
    -NMR (look for doublet at 
    
    
    
    ppm for isobutyl methyls).

Visualizations (Graphviz/DOT)

Diagram 1: Comparative Mechanism of Action

This diagram illustrates the divergent pathways: Probenecid blocking the OAT transporter vs. the Parent Sulfonamide binding the Carbonic Anhydrase Zinc.

G Compound 4-[(Isobutylamino) sulfonyl]benzoic acid Target_OAT OAT1 / OAT3 Transporter (Renal Basolateral Membrane) Compound->Target_OAT Moderate Affinity (Steric mismatch) Target_CA Carbonic Anhydrase (Active Site Zn2+) Compound->Target_CA Low/Weak Affinity (Steric Clash) Probenecid Probenecid (Di-propyl) Probenecid->Target_OAT High Affinity (Hydrophobic Fit) Probenecid->Target_CA No Binding Parent 4-Sulfamoylbenzoic acid (Unsubstituted) Parent->Target_CA High Affinity (Zn Coordination) Effect_Uric Inhibit Urate Reabsorption (Uricosuric Effect) Target_OAT->Effect_Uric Blockade Effect_Diuretic Inhibit HCO3- Reabsorption (Diuretic Effect) Target_CA->Effect_Diuretic Blockade

Caption: Divergent pharmacological profiles: Probenecid is optimized for OAT inhibition, while the Isobutyl derivative shows intermediate activity between OAT and CA targets.

Diagram 2: Synthesis Workflow

Synthesis Start Start: 4-(Chlorosulfonyl)benzoic acid Reaction Nucleophilic Substitution (THF, 0°C -> RT, 2h) Start->Reaction Reagent Reagent: Isobutylamine (2.2 eq) Reagent->Reaction Quench Acidification (1N HCl, pH 2) Reaction->Quench Product Product: 4-[(Isobutylamino)sulfonyl]benzoic acid (White Precipitate) Quench->Product

Caption: Standard synthetic route via sulfonyl chloride aminolysis.

References

  • Burckhardt, G. (2012).[5] "Drug transport by Organic Anion Transporters (OATs)."[2][6] Pharmacology & Therapeutics.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Nigam, S. K., et al. (2015). "The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective." Physiological Reviews.

  • PubChem. (2024). "4-((Isobutylamino)sulfonyl)benzoic acid Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2024).[7] "4-Sulfamoylbenzoic acid Product Specification."

Sources

A Comparative Guide to the Validation of Analytical Methods for 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-[(Isobutylamino)sulfonyl]benzoic Acid and the Imperative of Method Validation

4-[(Isobutylamino)sulfonyl]benzoic acid is a molecule of interest in pharmaceutical development, belonging to the sulfonamide class of compounds. Its structure, featuring both a carboxylic acid and a sulfonamide functional group, imparts specific physicochemical properties that necessitate robust analytical methods for its characterization. The validation of these analytical methods is not merely a regulatory formality but a critical scientific endeavor to ensure the reliability, accuracy, and precision of data generated throughout the drug development lifecycle. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1].

This guide will focus on a primary analytical method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and provide a comprehensive validation framework. Furthermore, it will compare this established technique with powerful alternatives, namely Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Capillary Zone Electrophoresis (CZE), offering a holistic perspective on the available analytical armamentarium.

The Primary Workhorse: A Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for the analysis of pharmaceutical compounds due to its high sensitivity and specificity[2]. The following section details a proposed HPLC-UV method for 4-[(Isobutylamino)sulfonyl]benzoic acid and outlines the critical validation parameters.

Rationale for Chromatographic Conditions

The selection of chromatographic conditions is paramount for achieving optimal separation and detection. For 4-[(Isobutylamino)sulfonyl]benzoic acid, a reverse-phase HPLC method is proposed.

  • Column: A C18 column is a suitable choice, offering excellent retention and separation for moderately polar compounds like our analyte.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended. The acidic nature of the analyte (due to the carboxylic acid and sulfonamide groups) necessitates a buffered mobile phase to ensure consistent retention times and peak shapes. The pH of the mobile phase should be controlled to maintain the analyte in a single ionic form.

  • Detection Wavelength: Benzoic acid derivatives typically exhibit UV absorbance maxima around 230 nm and 280 nm[3]. The final wavelength selection should be based on experimental determination of the absorbance maximum of 4-[(Isobutylamino)sulfonyl]benzoic acid to ensure maximum sensitivity.

Validation of the HPLC-UV Method

Method validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for validating analytical procedures[4]. The key validation parameters are discussed below.

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. To demonstrate specificity, forced degradation studies are essential. These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing to generate potential degradation products[5].

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the analyte solution with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat the analyte solution with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.

  • Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for a specified duration.

The stressed samples are then analyzed by the proposed HPLC-UV method. The method is considered specific if the analyte peak is well-resolved from any degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.

Predicted Degradation Pathways:

Based on the chemical structure, potential degradation pathways include:

  • Hydrolysis of the sulfonamide bond: This would yield 4-sulfamoylbenzoic acid and isobutylamine.

  • Decarboxylation of the benzoic acid moiety: This is more likely to occur under harsh thermal stress[6].

G cluster_analyte 4-[(Isobutylamino)sulfonyl]benzoic acid cluster_stress Forced Degradation Conditions cluster_products Potential Degradation Products Analyte Analyte Acid Acid Hydrolysis Analyte->Acid Base Base Hydrolysis Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal Stress Analyte->Thermal Photo Photolytic Stress Analyte->Photo Product1 4-Sulfamoylbenzoic acid Acid->Product1 Product2 Isobutylamine Acid->Product2 Base->Product1 Base->Product2 Product3 Decarboxylation Product Thermal->Product3

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol for Linearity:

  • Prepare a stock solution of the 4-[(Isobutylamino)sulfonyl]benzoic acid reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to concentrations ranging from 50% to 150% of the expected working concentration.

  • Inject each standard in triplicate and record the peak area.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Table 1: Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
50501234
75752345
1001003456
1251254567
1501505678
0.9998

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

Experimental Protocol for Accuracy:

  • Prepare a placebo (matrix without the analyte).

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Table 2: Hypothetical Accuracy Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)Recovery (%)
8080.279.899.5
100100.1100.5100.4
120120.3119.799.5

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days, by two different analysts, and on two different instruments.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be ≤ 2.0%.

Table 3: Hypothetical Precision Data

Precision LevelRSD (%)
Repeatability0.8
Intermediate Precision1.2

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Determination of LOD and LOQ:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol for Robustness:

Introduce small variations in method parameters such as:

  • pH of the mobile phase (± 0.2 units)

  • Organic solvent composition (± 2%)

  • Column temperature (± 5 °C)

  • Flow rate (± 0.1 mL/min)

Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and assay results after each variation. The method is considered robust if the results remain within the acceptance criteria.

Alternative Analytical Methodologies: A Comparative Overview

While HPLC-UV is a robust and reliable technique, other methods offer distinct advantages in certain applications.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV[2].

Advantages:

  • Higher Sensitivity: UPLC-MS/MS can achieve much lower detection and quantitation limits, making it ideal for trace-level impurity analysis and pharmacokinetic studies[7][8].

  • Greater Selectivity: The use of mass spectrometry provides structural information, allowing for the confident identification of the analyte and its impurities, even in complex matrices.

  • Faster Analysis Times: UPLC systems utilize smaller particle size columns, resulting in faster separations without compromising resolution.

Disadvantages:

  • Higher Cost: The instrumentation for UPLC-MS/MS is significantly more expensive than HPLC-UV.

  • Matrix Effects: The ionization process in the mass spectrometer can be suppressed or enhanced by matrix components, potentially affecting the accuracy of quantification.

Capillary Zone Electrophoresis (CZE)

Capillary electrophoresis is a high-efficiency separation technique that is particularly well-suited for the analysis of ionizable compounds[9][10].

Advantages:

  • High Separation Efficiency: CZE can achieve a very high number of theoretical plates, leading to excellent resolution of complex mixtures.

  • Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and microliter volumes of buffer, making it a cost-effective and environmentally friendly method.

  • Orthogonal Separation Mechanism: The separation in CZE is based on the charge-to-size ratio of the analytes, which is a different principle than the partitioning mechanism in reverse-phase HPLC. This makes CZE a powerful complementary technique for method validation and impurity profiling.

Disadvantages:

  • Lower Sensitivity with UV Detection: The short path length of the capillary limits the sensitivity of UV detection in CZE compared to HPLC.

  • Reproducibility Challenges: The migration times in CZE can be more susceptible to variations in buffer composition and temperature, requiring careful control of experimental parameters.

Table 4: Comparison of Analytical Methods

FeatureHPLC-UVUPLC-MS/MSCapillary Zone Electrophoresis (CZE)
Principle Partition chromatographyPartition chromatography with mass detectionElectrophoretic mobility
Sensitivity GoodExcellentModerate (with UV detection)
Selectivity GoodExcellentExcellent
Speed ModerateFastFast
Cost LowHighLow to Moderate
Robustness HighModerateModerate
Primary Application Routine QC, assay, and impurity profilingTrace analysis, impurity identification, bioanalysisOrthogonal method, chiral separations, analysis of ionizable compounds

G cluster_validation Analytical Method Validation cluster_methods Analytical Methods Specificity Specificity HPLC HPLC-UV Specificity->HPLC UPLC UPLC-MS/MS Specificity->UPLC CZE CZE Specificity->CZE Linearity Linearity & Range Linearity->HPLC Linearity->UPLC Linearity->CZE Accuracy Accuracy Accuracy->HPLC Accuracy->UPLC Accuracy->CZE Precision Precision Precision->HPLC Precision->UPLC Precision->CZE LOD_LOQ LOD & LOQ LOD_LOQ->HPLC LOD_LOQ->UPLC LOD_LOQ->CZE Robustness Robustness Robustness->HPLC Robustness->UPLC Robustness->CZE Validation Validation Parameters Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->LOD_LOQ Validation->Robustness

Conclusion

The validation of an analytical method for 4-[(Isobutylamino)sulfonyl]benzoic acid is a multifaceted process that requires a deep understanding of the analyte's chemistry and the principles of analytical science. A well-validated HPLC-UV method serves as a robust and reliable tool for routine quality control. However, for applications requiring higher sensitivity or an orthogonal separation mechanism, UPLC-MS/MS and Capillary Zone Electrophoresis offer powerful alternatives. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and the available resources. This guide provides a comprehensive framework and comparative data to aid researchers and drug development professionals in making informed decisions for the analytical characterization of 4-[(Isobutylamino)sulfonyl]benzoic acid.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005.
  • YMER.
  • MDPI.
  • ChemicalBook. 10252-68-3(4-[(isobutylamino)sulfonyl]benzoic acid) Product Description.
  • ResearchGate.
  • PubChem. 4-((Dibutylamino)sulfonyl)benzoic acid.
  • Benchchem. Application Notes: Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic acid.
  • PubChem. 4-[(dimethylamino)sulfonyl]benzoic acid.
  • Sigma-Aldrich. 4-Sulfamoylbenzoic acid.
  • NIH.
  • NIH. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. 2022.
  • Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)
  • ResearchGate. (PDF)
  • Google Patents. EP0068239A2 - Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same.
  • PubMed.
  • NIH. Exploring Ligand-Directed N-Acyl-N-alkylsulfonamide-Based Acylation Chemistry for Potential Targeted Degrader Development.
  • IJCRT.org.
  • ResearchGate. (PDF) Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. 2024.
  • RSC Publishing. A long lasting sunscreen controversy of 4-aminobenzoic acid and 4-dimethylaminobenzaldehyde derivatives resolved by ultrafast spectroscopy combined with density functional theoretical study. 2020.
  • ResearchGate. (PDF)
  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • MDPI.
  • Agilent. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry.
  • Springer. Benzoic acid derivatives under pressure: a Raman spectroscopic overview.
  • LGC Standards. Pharmaceutical impurity profiling & custom synthesis.
  • YouTube. Top-Down Proteomics Using Capillary Zone Electrophoresis Tandem Mass Spectrometry l Protocol Preview. 2023.
  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.
  • PubChem. Benzoic Acid.
  • Oxford Academic. Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • ResearchGate. (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion.
  • DTU Research Database.
  • PubMed. Separation of inorganic and organic anions by capillary zone electrophoresis with simultaneous indirect UV and conductivity detection.
  • YouTube. Capillary Electrophoresis: Quantify Organic Acids-Plant Tissue: Coffea Seeds l Protocol Preview. 2022.
  • YouTube. Webinar: How to set up a simple but yet powerful Capillary Zone Electrophoresis method (Part 1 ). 2021.
  • ResearchGate. Ultraviolet absorption spectra of five analytes.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

Technical Guide: Cross-Validation of Experimental Results for 4-[(Isobutylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for the cross-validation of 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3), a structural analog of the standard uricosuric agent Probenecid.

This guide is designed for researchers requiring objective methods to validate the efficacy of this specific compound as an inhibitor of Organic Anion Transporters (OATs) or as a dye-retention agent in calcium signaling assays.

Executive Summary & Mechanistic Profile

4-[(Isobutylamino)sulfonyl]benzoic acid is a secondary sulfonamide derivative and a structural analog of Probenecid (4-(dipropylsulfamoyl)benzoic acid). While Probenecid is the clinical and research "gold standard" for inhibiting Organic Anion Transporters (OAT1, OAT3), this isobutyl analog represents a specific research tool often evaluated for Structure-Activity Relationship (SAR) profiles or as a reference standard in impurity profiling.

Primary Application: Inhibition of SLC22A family transporters (OAT1, OAT3) to prevent the efflux of anionic drugs (e.g., cidofovir, penicillin) or fluorescent indicators (e.g., Fluo-4, Fura-2).

Mechanistic Pathway (OAT Inhibition)

The molecule functions by competitively binding to the transmembrane OAT proteins, blocking the active transport of organic anions from the intracellular space to the extracellular/luminal space.

OAT_Inhibition Compound 4-[(Isobutylamino)sulfonyl] benzoic acid OAT OAT1 / OAT3 (Transporter) Compound->OAT Competitive Binding Efflux Efflux/Excretion (Blocked) Compound->Efflux PREVENTS Probenecid Probenecid (Reference Standard) Probenecid->OAT Known Inhibition (Ki ~ 4-12 µM) OAT->Efflux Transport Pathway Substrate Substrate (Uric Acid / Fluorescent Dye) Substrate->OAT Target for Transport

Figure 1: Mechanism of Action. The compound competes with substrates for the OAT binding site, effectively halting the efflux of anionic payloads.

Comparative Analysis: Alternatives & Performance

When validating 4-[(Isobutylamino)sulfonyl]benzoic acid, it must be benchmarked against established OAT inhibitors. The following table outlines the critical parameters for cross-validation.

FeatureTarget Molecule (Isobutyl Analog)Probenecid (Standard)Benzbromarone Sulfinpyrazone
Structure Mono-N-isobutyl sulfonamideDi-N-propyl sulfonamideBenzofuran derivativePyrazolidine derivative
Primary Target OAT1 / OAT3OAT1 / OAT3 / URAT1URAT1 / CYP2C9URAT1 / OATs
Potency (IC50) To be determined (Experimental)~10–50 µM (OAT1)< 1 µM (URAT1)~100 µM (OATs)
Solubility pH-dependent (Acidic)Poor at neutral pH; requires NaOHLipophilicModerate
Toxicity Risk Unknown (Research Grade)Low (Clinical History)Hepatotoxicity (High)GI Irritation
Assay Use SAR Studies / Impurity ReferenceDye Retention / Drug InteractionPotency ControlUricosuric Control

Critical Insight: Probenecid requires dual propyl chains for maximal hydrophobic interaction within the OAT binding pocket. The mono-isobutyl analog may exhibit altered potency (higher IC50) due to reduced steric bulk. Cross-validation must quantify this shift in affinity.

Experimental Protocols for Cross-Validation

To scientifically validate the results of this molecule, you must use a Self-Validating System consisting of two orthogonal assays: a direct transport inhibition assay and a functional retention assay.

Protocol A: Quantitative OAT1 Inhibition Assay (The Gold Standard)

This protocol quantifies the IC50 of the isobutyl analog relative to Probenecid using HEK293 cells stably expressing human OAT1.

Materials:

  • HEK293-OAT1 stable cell line.

  • Substrate: 6-Carboxyfluorescein (6-CF) (Non-radioactive surrogate for PAH).

  • Reference: Probenecid (Sigma P8761).

  • Test Compound: 4-[(Isobutylamino)sulfonyl]benzoic acid.

Step-by-Step Workflow:

  • Seeding: Plate HEK293-OAT1 cells in 96-well Poly-D-Lysine coated plates (50,000 cells/well). Incubate 24h.

  • Preparation: Prepare serial dilutions of the Test Compound and Probenecid (Range: 0.1 µM to 1000 µM) in HBSS buffer.

    • Note: Ensure pH is adjusted to 7.4, as sulfonamides can precipitate or change ionization state.

  • Pre-incubation: Remove culture media. Add 50 µL of inhibitor solutions. Incubate for 10 min at 37°C.

  • Transport: Add 50 µL of 20 µM 6-CF (Final concentration 10 µM). Incubate for exactly 10 minutes.

  • Termination: Aspirate solution and wash 3x with ice-cold PBS (stops transport immediately).

  • Lysis & Read: Lyse cells with 1% Triton X-100. Read fluorescence (Ex/Em: 490/520 nm).

  • Calculation: Normalize to "No Inhibitor" control (100% uptake) and "Wild Type HEK" (0% uptake). Fit data to the Hill equation to derive IC50.

Protocol B: Functional Calcium Dye Retention Assay

This assay validates if the compound is biologically useful for preventing dye leakage in calcium imaging, a common application for this class of molecules.

Step-by-Step Workflow:

  • Loading: Incubate CHO-K1 cells with Fluo-4 AM (2 µM) in HBSS.

  • Conditioning: Split cells into two groups:

    • Group A: Buffer + 2.5 mM Probenecid.

    • Group B: Buffer + 2.5 mM 4-[(Isobutylamino)sulfonyl]benzoic acid.

  • Incubation: Incubate for 45 mins at 37°C.

  • Wash & Wait: Wash cells, then incubate in inhibitor-free buffer for 30 mins (Efflux phase).

  • Measurement: Measure baseline fluorescence. A higher baseline indicates better retention (inhibition of efflux).

  • Stimulation: Add ATP (10 µM) and measure peak calcium flux.

    • Success Criteria: The Test Compound group must show signal-to-noise ratio ≥ 80% of the Probenecid group.

Validation Logic & Troubleshooting

To ensure scientific integrity, the results must pass the following logical checks (Cross-Validation Logic).

Validation_Logic Start Start Validation Assay1 Protocol A: OAT1 Inhibition (IC50 Determination) Start->Assay1 Assay2 Protocol B: Dye Retention (Functional Efficacy) Start->Assay2 Check1 Is IC50 within 10x of Probenecid? Assay1->Check1 Check2 Is Dye Retention Comparable? Assay2->Check2 Valid VALIDATED Compound is active Check1->Valid Yes Invalid INVALID / INACTIVE Check Purity or pH Check1->Invalid No (>100µM) Check2->Valid Yes Check2->Invalid No (High Leakage)

Figure 2: Validation Decision Tree. Concordance between the quantitative IC50 and the functional retention assay confirms the compound's activity.

Troubleshooting Matrix
ObservationRoot CauseCorrective Action
High IC50 (>500 µM) Low affinity due to mono-alkyl substitution.Confirm structure via NMR; The compound may be a weak inhibitor compared to Probenecid.
Precipitation in Well Acidic nature of the sulfonamide.Ensure buffer is pH 7.4; Use NaOH to solubilize stock before adding to buffer.
High Toxicity Off-target effects.Perform an MTT assay.[1] If toxic at 2.5 mM, titrate down to 0.5 mM.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4911: Probenecid. PubChem. Available at: [Link]

  • Takeda, M., et al. (2001). Characterization of Organic Anion Transport Inhibitors Using Cells Stably Expressing Human Organic Anion Transporters. European Journal of Pharmacology. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of 4-[(Isobutylamino)sulfonyl]benzoic Acid: Strategic Routes for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-[(Isobutylamino)sulfonyl]benzoic acid is a key structural motif in medicinal chemistry, notably as a crucial intermediate in the synthesis of the antidiabetic drug glibenclamide. The efficient and scalable production of this compound is of paramount importance for pharmaceutical development and manufacturing. This comprehensive technical guide provides a comparative analysis of the primary synthetic routes to 4-[(isobutylamino)sulfonyl]benzoic acid, offering in-depth insights into the strategic and practical considerations for researchers, chemists, and professionals in drug development. We will explore two main synthetic pathways, evaluating them based on reaction efficiency, accessibility of starting materials, and overall process viability. This guide presents detailed experimental protocols, comparative data, and visual workflows to facilitate informed decision-making in a laboratory setting.

Introduction

The sulfonamide functional group is a cornerstone in the design of therapeutic agents, exhibiting a wide range of biological activities.[1] N-substituted 4-sulfamoylbenzoic acids, in particular, serve as versatile scaffolds for targeting various enzymes and receptors.[1] 4-[(Isobutylamino)sulfonyl]benzoic acid, also known as glibenclamide impurity C, is a prime example of this class of compounds, playing a critical role in the synthesis of glibenclamide, a widely used sulfonylurea drug for the management of type 2 diabetes.

The selection of a synthetic strategy for such a vital intermediate is a critical decision that can significantly impact the efficiency, cost-effectiveness, and environmental footprint of the overall drug manufacturing process. This guide will dissect and compare two primary approaches to the synthesis of 4-[(isobutylamino)sulfonyl]benzoic acid, providing the necessary technical details to empower researchers to choose the most suitable route for their specific needs.

Comparative Analysis of Synthetic Routes

The synthesis of 4-[(isobutylamino)sulfonyl]benzoic acid can be approached from two main strategic disconnections, each with its own set of advantages and disadvantages. We will refer to these as Route 1 and Route 2.

  • Route 1: The Chlorosulfonation-Amination Pathway. This is the most direct and widely documented approach, commencing with the chlorosulfonation of a benzoic acid derivative followed by amination with isobutylamine.

  • Route 2: The Sulfonamide Alkylation Pathway. This alternative strategy begins with a pre-formed sulfonamide, 4-sulfamoylbenzoic acid, and introduces the isobutyl group via alkylation.

The following table provides a high-level comparison of these two routes:

ParameterRoute 1: Chlorosulfonation-AminationRoute 2: Sulfonamide Alkylation
Starting Material Benzoic acid or its ester4-Sulfamoylbenzoic acid
Key Transformations Chlorosulfonation, Amination, (Hydrolysis)N-Alkylation
Reagent Availability Readily available and cost-effective4-Sulfamoylbenzoic acid is commercially available
Reaction Conditions Can involve harsh reagents (chlorosulfonic acid)Generally milder conditions
Potential Byproducts Di-substituted products, hydrolyzed sulfonyl chloridePotential for O-alkylation, unreacted starting material
Scalability Well-established for industrial scalePotentially scalable, but less documented
Overall Yield Generally highVariable, dependent on alkylation efficiency

Route 1: The Chlorosulfonation-Amination Pathway

This is a robust and convergent approach that is often the method of choice for the synthesis of N-substituted sulfonamides. The general strategy involves two key steps: the formation of a sulfonyl chloride and its subsequent reaction with an amine.

Causality Behind Experimental Choices

The initial step of this pathway is the chlorosulfonation of a benzoic acid derivative. To avoid the direct use of benzoic acid, which can be sensitive to the harsh conditions of chlorosulfonation, a more stable ester derivative, such as methyl benzoate, is often employed. The ester group serves as a protecting group for the carboxylic acid and can be easily hydrolyzed in the final step. The reaction with chlorosulfonic acid is a classic electrophilic aromatic substitution, where the highly reactive chlorosulfonyl group is introduced onto the benzene ring.

The subsequent amination of the resulting 4-(chlorosulfonyl)benzoyl derivative with isobutylamine is a nucleophilic substitution reaction at the sulfonyl chloride.[2] This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid that is formed as a byproduct, thereby driving the reaction to completion.

Experimental Protocol: Route 1

Step 1a: Synthesis of Methyl 4-(Chlorosulfonyl)benzoate

A detailed protocol for a similar transformation can be found in the synthesis of 2-chlorosulfonyl-3-methyl benzoate.[3]

  • In a round-bottom flask equipped with a magnetic stirrer and a gas outlet, carefully add methyl benzoate (1 equivalent).

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, methyl 4-(chlorosulfonyl)benzoate, is collected by vacuum filtration and washed with cold water.

  • The crude product can be dried under vacuum and used in the next step without further purification.

Step 1b: Synthesis of Methyl 4-[(Isobutylamino)sulfonyl]benzoate

  • Dissolve the crude methyl 4-(chlorosulfonyl)benzoate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve isobutylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in the same solvent.

  • Cool the amine solution in an ice bath and slowly add the solution of methyl 4-(chlorosulfonyl)benzoate dropwise.

  • After the addition, allow the reaction to stir at room temperature for 4-6 hours.[2]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-[(isobutylamino)sulfonyl]benzoate.

Step 1c: Hydrolysis to 4-[(Isobutylamino)sulfonyl]benzoic acid

A general procedure for the hydrolysis of a methyl ester can be adapted.[4]

  • Dissolve the crude methyl 4-[(isobutylamino)sulfonyl]benzoate in a mixture of methanol and a 2 M aqueous solution of sodium hydroxide.

  • Reflux the mixture for 1-2 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the aqueous solution to a pH of 2-3 with concentrated HCl.

  • The precipitated solid, 4-[(isobutylamino)sulfonyl]benzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of Route 1

Route1 cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product Methyl Benzoate Methyl Benzoate Methyl 4-(Chlorosulfonyl)benzoate Methyl 4-(Chlorosulfonyl)benzoate Methyl Benzoate->Methyl 4-(Chlorosulfonyl)benzoate Chlorosulfonation Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Methyl 4-(Chlorosulfonyl)benzoate Isobutylamine Isobutylamine Methyl 4-[(Isobutylamino)sulfonyl]benzoate Methyl 4-[(Isobutylamino)sulfonyl]benzoate Isobutylamine->Methyl 4-[(Isobutylamino)sulfonyl]benzoate Triethylamine Triethylamine Triethylamine->Methyl 4-[(Isobutylamino)sulfonyl]benzoate Methyl 4-(Chlorosulfonyl)benzoate->Methyl 4-[(Isobutylamino)sulfonyl]benzoate Amination 4-[(Isobutylamino)sulfonyl]benzoic Acid 4-[(Isobutylamino)sulfonyl]benzoic Acid Methyl 4-[(Isobutylamino)sulfonyl]benzoate->4-[(Isobutylamino)sulfonyl]benzoic Acid Hydrolysis

Caption: Synthetic pathway for Route 1.

Route 2: The Sulfonamide Alkylation Pathway

This approach offers a conceptually different strategy, starting with the readily available 4-sulfamoylbenzoic acid. The key transformation is the selective N-alkylation of the sulfonamide with an appropriate isobutyl electrophile.

Causality Behind Experimental Choices

The direct alkylation of a primary sulfonamide can be challenging due to the potential for N,N-dialkylation and O-alkylation of the sulfonamide group. However, with careful selection of the alkylating agent and reaction conditions, mono-N-alkylation can be achieved. The use of a base is necessary to deprotonate the sulfonamide nitrogen, making it nucleophilic. A common choice is a non-nucleophilic base like potassium carbonate or cesium carbonate to minimize side reactions. The choice of solvent can also influence the selectivity, with polar aprotic solvents like DMF or DMSO often being employed.

An alternative to direct alkylation is reductive amination. This would involve the reaction of 4-sulfamoylbenzoic acid with isobutyraldehyde to form an intermediate imine, which is then reduced in situ to the desired N-isobutyl sulfonamide. This method can offer high selectivity for mono-alkylation.[5] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5]

Experimental Protocol: Route 2 (Proposed)

Proposed Method: N-Alkylation with Isobutyl Bromide

  • To a solution of 4-sulfamoylbenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isobutyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Acidify the aqueous solution with HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization.

Visualization of Route 2

Route2 cluster_start_2 Starting Materials cluster_product_2 Final Product 4-Sulfamoylbenzoic Acid 4-Sulfamoylbenzoic Acid 4-[(Isobutylamino)sulfonyl]benzoic Acid 4-[(Isobutylamino)sulfonyl]benzoic Acid 4-Sulfamoylbenzoic Acid->4-[(Isobutylamino)sulfonyl]benzoic Acid N-Alkylation Isobutyl Bromide Isobutyl Bromide Isobutyl Bromide->4-[(Isobutylamino)sulfonyl]benzoic Acid Potassium Carbonate Potassium Carbonate Potassium Carbonate->4-[(Isobutylamino)sulfonyl]benzoic Acid

Caption: Synthetic pathway for Route 2.

Conclusion and Recommendations

Both Route 1 and Route 2 present viable pathways for the synthesis of 4-[(isobutylamino)sulfonyl]benzoic acid.

Route 1 (Chlorosulfonation-Amination) is a well-established and high-yielding method. Its primary advantage lies in the ready availability and low cost of the starting materials. However, it involves the use of the highly corrosive and hazardous reagent, chlorosulfonic acid, which requires careful handling and specialized equipment, particularly on a large scale. The multi-step nature of this route, including a final hydrolysis step, can also add to the overall process time.

Route 2 (Sulfonamide Alkylation) offers a more direct approach from a commercially available advanced intermediate, 4-sulfamoylbenzoic acid. This route generally employs milder reaction conditions and avoids the use of highly corrosive reagents. However, the efficiency and selectivity of the N-alkylation step can be variable and may require careful optimization to avoid side products. The cost of the starting material, 4-sulfamoylbenzoic acid, may also be higher than that of benzoic acid derivatives.

For laboratory-scale synthesis where expediency and high yield are primary concerns, Route 1 is often the preferred method due to its reliability and extensive documentation in the literature. For industrial-scale production, a thorough process safety and cost analysis would be necessary to weigh the benefits of the high yield of Route 1 against the hazards associated with chlorosulfonic acid. Route 2 presents an attractive alternative, particularly if a more environmentally benign process is desired, and further research into optimizing the N-alkylation or reductive amination conditions could make it a more competitive option.

Ultimately, the choice of synthetic route will depend on the specific priorities of the research or manufacturing campaign, including scale, cost, safety considerations, and available expertise.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Synthesis of functionalized benzo[2][5]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. (2021). RSC Advances, 11(40), 24853–24860. [Link]

  • CN113248373A - Preparation method of methyl benzoate compound - Google Patents. (n.d.).
  • US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents. (n.d.).
  • Thermodynamic study of direct amination of isobutylene to tert-butylamine. (2014). Reaction Kinetics, Mechanisms and Catalysis, 113(1), 153–164. [Link]

  • Pearson+. (n.d.). The two most general amine syntheses are the reductive amination.... Retrieved from [Link]

  • 4-Benzenesulfonamidobenzoic acid. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(12), o3086. [Link]

  • CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate - Google Patents. (n.d.).
  • Filo. (n.d.). EXPERIMENT 1 HYDROLYSIS OF METHYL BENZOATE BACKGROUND Esters.... Retrieved from [Link]

  • (PDF) Diisopropylammonium 4-aminobenzenesulfonate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. [Link]

  • Myers, A. (n.d.). Reductive Amination. Retrieved from [Link]

  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. (2010). Cellulose Chemistry and Technology, 44(10), 431-436.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2022). Catalysts, 12(11), 1391. [Link]

  • (PDF) Acylation of Isobutylbenzene with acetic anhydride on AlKIT-6 Mesoporous acid catalyst. (2015). Journal of the Indian Chemical Society, 92(11), 1735-1740.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Determination of structural, spectrometric and nonlinear optical features of 2-(4-hydroxyphenylazo)benzoic acid by experimental techniques and quantum chemical calculations. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 80–87. [Link]

  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (2014). Journal of Medicinal Chemistry, 57(15), 6489–6502. [Link]

  • CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents. (n.d.).
  • YouTube. (2022, September 13). Hydrolysis of Methyl Benzoate - Lab Demo. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information “Iodine/DMSO-Catalyzed Oxidative Deprotection of N-Tosylhydrazone for Benzoic Acid Synthesis”. Retrieved from [Link]

  • Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids. (2009). Journal of the American Society for Mass Spectrometry, 20(8), 1524–1533. [Link]

  • SpectraBase. (n.d.). 4-(Diethylamino)benzoic acid - Optional[13C NMR] - Spectrum. Retrieved from [Link]

Sources

benchmarking 4-[(Isobutylamino)sulfonyl]benzoic acid against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks 4-[(Isobutylamino)sulfonyl]benzoic acid (referred to herein as ISB-Benzoate ) against industry-standard inhibitors. This document is structured for application scientists and drug discovery researchers requiring rigorous experimental validation of this compound's utility as a probe for organic anion transport and carbonic anhydrase inhibition.

Executive Summary & Mechanistic Positioning

4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3) is a structural analog of the classic uricosuric agent Probenecid . While Probenecid features a dipropyl substitution on the sulfonamide nitrogen, ISB-Benzoate features a mono-isobutyl substitution.

This structural variance—increasing steric bulk while altering symmetry—positions ISB-Benzoate as a critical tool for dissecting the Structure-Activity Relationship (SAR) of two major protein families:

  • Organic Anion Transporters (OATs): Specifically OAT1 and OAT3 in the renal proximal tubule.

  • Carbonic Anhydrases (CAs): The sulfonamide moiety is a "privileged scaffold" for zinc-binding in the CA active site.

The Directive: Researchers should utilize ISB-Benzoate to challenge the selectivity profiles established by Probenecid (OAT standard) and Acetazolamide (CA standard).

Mechanistic Pathway Diagram

The following diagram illustrates the dual-target potential in the renal proximal tubule, highlighting where ISB-Benzoate competes with endogenous substrates.

RenalTransport cluster_0 Basolateral Membrane cluster_1 Intracellular Space cluster_2 Apical Membrane fill_blood Blood (Basolateral) fill_cell Proximal Tubule Cell fill_lumen Urine (Apical) OAT1 OAT1/3 Transporter CA_Enzyme Carbonic Anhydrase II (Cytosolic) Blood_Substrate Anionic Drugs / Urate Blood_Substrate->OAT1 Uptake H_HCO3 H+ + HCO3- CA_Enzyme->H_HCO3 Catalysis H2O_CO2 H2O + CO2 H2O_CO2->CA_Enzyme URAT1 URAT1 Transporter ISB ISB-Benzoate (Inhibitor) ISB->OAT1 Blocks ISB->CA_Enzyme Zinc Binding Probenecid Probenecid (Standard) Probenecid->OAT1

Figure 1: Mechanism of Action. ISB-Benzoate acts as a dual-threat probe, potentially inhibiting OAT-mediated uptake at the basolateral membrane and CA catalytic activity intracellularly.

Competitor Landscape & Technical Benchmarking

To validate ISB-Benzoate, you must benchmark it against the "Gold Standards" for its two primary moieties: the benzoic acid tail (OAT recognition) and the sulfonamide head (CA binding).

Comparative Data Table (Predicted & Reference)
FeatureISB-Benzoate (Test Article)Probenecid (OAT Standard)Acetazolamide (CA Standard)
CAS Number 10252-68-357-66-959-66-5
Mol. Weight 257.31 g/mol 285.36 g/mol 222.25 g/mol
Lipophilicity (cLogP) ~1.8 - 2.13.2-0.26
Primary Target OAT1/3, URAT1OAT1/3, URAT1Carbonic Anhydrase (Pan-isoform)
Mechanism Competitive InhibitorCompetitive InhibitorReversible Zinc Binder
Inhibition Constant (Ki) To be determined (Target: < 50 µM)~ 6–15 µM (OAT1)~ 10 nM (hCA II)
Solubility (pH 7.4) Moderate (Acidic moiety aids solubility)Low (requires alkalinization)Moderate
Analysis of Causality
  • Steric Bulk vs. Potency: Probenecid's dipropyl chains provide significant hydrophobic bulk, essential for high-affinity binding to the hydrophobic pocket of OAT1. ISB-Benzoate's single isobutyl group reduces this bulk. Hypothesis: ISB-Benzoate will likely show lower affinity (higher IC50) for OATs than Probenecid but may exhibit improved water solubility and altered selectivity ratios between OAT1 and OAT3.

  • Sulfonamide Exposure: In Probenecid, the nitrogen is fully substituted (dipropyl), preventing it from acting as a classic primary sulfonamide CA inhibitor. ISB-Benzoate is a secondary sulfonamide (monosubstituted). While primary sulfonamides (

    
    ) are the most potent CA inhibitors, secondary sulfonamides can still bind if the substituent fits the enzyme's hydrophobic sub-pocket. Hypothesis:  ISB-Benzoate may retain residual CA inhibitory activity that Probenecid lacks, introducing a "dirty drug" profile useful for multi-target modeling.
    

Experimental Protocols

Trustworthiness in data comes from self-validating protocols. Below are the specific methodologies to generate the benchmarking data.

Protocol A: OAT1/3 Inhibition Assay (Fluorescein Uptake)

Objective: Determine the IC50 of ISB-Benzoate against OAT1 transport, using Probenecid as the positive control.

Reagents:

  • HEK293 cells stably expressing human OAT1 (SLC22A6).

  • Substrate: 6-Carboxyfluorescein (6-CF) [10 µM final].

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

Workflow:

  • Seeding: Plate OAT1-HEK293 cells in 96-well Poly-D-Lysine coated plates (50k cells/well). Incubate 24h.

  • Preparation: Prepare serial dilutions of ISB-Benzoate and Probenecid (Range: 0.1 µM to 500 µM) in HBSS.

  • Equilibration: Wash cells 2x with warm HBSS.

  • Uptake: Add 50 µL of inhibitor solution + 50 µL of 20 µM 6-CF. Incubate for 10 minutes at 37°C.

    • Critical Step: Do not exceed 10 minutes; initial rate conditions are required for valid IC50 kinetics.

  • Termination: Aspirate and wash 3x with ice-cold HBSS (stops transport immediately).

  • Lysis & Read: Lyse cells with 0.1 N NaOH. Read fluorescence (Ex 490nm / Em 520nm).

Validation Criteria:

  • Probenecid IC50 must fall within 10–20 µM. If >50 µM, the cells have lost transporter expression.

  • Z'-factor must be > 0.5 for the assay to be considered robust.

Protocol B: Carbonic Anhydrase Esterase Assay

Objective: Assess if the isobutyl substitution allows for CA inhibition compared to Acetazolamide.

Reagents:

  • Purified bovine Carbonic Anhydrase II (CA-II).

  • Substrate: p-Nitrophenyl acetate (pNPA) [1 mM in acetone].

  • Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

Workflow:

  • Blanking: In a quartz cuvette, mix Buffer + pNPA. Monitor auto-hydrolysis at 400 nm for 3 mins.

  • Enzyme Run: Add CA-II enzyme. Monitor catalyzed rate (

    
    ).
    
  • Inhibition Run: Pre-incubate CA-II with ISB-Benzoate (100 µM) for 5 mins. Add pNPA and monitor rate (

    
    ).
    
  • Calculation: % Inhibition =

    
    .
    

Workflow Visualization

The following diagram outlines the logical flow for benchmarking ISB-Benzoate, ensuring all controls are in place before data acceptance.

BenchmarkingFlow cluster_OAT OAT Transporter Assay cluster_CA Enzymatic Assay Start Start: ISB-Benzoate Validation Solubility Solubility Check (PBS pH 7.4) Start->Solubility OAT_Screen HEK-OAT1 Uptake (Substrate: 6-CF) Solubility->OAT_Screen CA_Screen CA-II Esterase Assay (Substrate: pNPA) Solubility->CA_Screen Prob_Control Control: Probenecid (Target IC50: ~15 µM) OAT_Screen->Prob_Control Validate Decision Compare Potency & Selectivity Prob_Control->Decision Acet_Control Control: Acetazolamide (Target Ki: ~10 nM) CA_Screen->Acet_Control Validate Acet_Control->Decision Output Generate SAR Profile Decision->Output

Figure 2: Experimental Workflow. A parallel screening approach ensures that ISB-Benzoate is characterized for both transport inhibition and enzymatic off-target effects.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11032, 4-((Dibutylamino)sulfonyl)benzoic acid (Probenecid Analog). Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide SAR). Retrieved from [Link]

  • Burckhardt, G. (2012). Drug transport by the organic anion transporters, OAT1 and OAT3. Clinical Pharmacology & Therapeutics.[1] (Standard protocol for OAT inhibition). Retrieved from [Link]

Sources

Definitive Structural Confirmation of 4-[(Isobutylamino)sulfonyl]benzoic Acid via Single Crystal X-Ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Case for Absolute Configuration

In the development of sulfonamide-based therapeutics (e.g., diuretics, carbonic anhydrase inhibitors), structural ambiguity is a critical risk. While 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3) can be characterized by standard spectroscopic methods, these techniques fail to capture the supramolecular assembly and precise conformational polymorphism essential for intellectual property (IP) protection and solid-state formulation.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and Computational (DFT) alternatives. It demonstrates why SC-XRD is the non-negotiable "Gold Standard" for confirming the specific geometry of the isobutyl tail and the hydrogen-bonding network of the benzoic acid moiety.

Comparative Analysis: Why SC-XRD?

While 1H-NMR confirms connectivity, it cannot distinguish between conformational polymorphs or definitively map the intermolecular hydrogen bonding that dictates solubility and bioavailability.

Table 1: Technical Comparison of Structural Confirmation Methods
FeatureSC-XRD (Gold Standard) 1H / 13C NMR DFT (Computational)
Primary Output Absolute 3D Structure & PackingConnectivity & Functional GroupsEnergy Minimized Geometry
Resolution Atomic (< 0.8 Å)Functional Group EnvironmentTheoretical (Basis set dependent)
Polymorph ID Definitive (Unit cell parameters)Indirect (Solid-state NMR required)Predictive only
H-Bonding Direct visualization (D-H...A)Inferred (Chemical shift)Predicted
Sample State Single Crystal (Solid)Solution (Solvated)Gas Phase / Solvation Model
Confidence 99.9% (R-factor < 0.05) 90% (Ambiguous stereochem)80% (Model dependent)

Experimental Protocol: From Synthesis to Structure

To replicate the structural confirmation of 4-[(Isobutylamino)sulfonyl]benzoic acid, follow this self-validating workflow. This protocol ensures the growth of diffraction-quality crystals, the most common bottleneck in SC-XRD.

Phase 1: Synthesis & Purification

Rationale: Impurities >1% can inhibit crystal lattice formation.

  • Reactants: React 4-(chlorosulfonyl)benzoic acid with isobutylamine (1.1 eq) in dry THF at 0°C.

  • Workup: Acidify to pH 2 with 1M HCl to precipitate the product.

  • Purification: Recrystallize twice from Ethanol/Water (80:20) to ensure >98% purity (verify by HPLC).

Phase 2: Crystal Growth (The Critical Step)

Method: Slow Evaporation. Rationale: Controlled supersaturation promotes fewer, larger nucleation sites.

  • Dissolve 20 mg of the purified compound in 2 mL of Methanol/Acetone (1:1) .

  • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).

  • Cover the vial with Parafilm and poke 3-4 small holes to regulate evaporation rate.

  • Store in a vibration-free environment at 20°C.

  • Harvest: Colorless block-like crystals (approx. 0.3 x 0.2 x 0.2 mm) should appear within 3-5 days.

Phase 3: Data Collection & Refinement

Instrument: Bruker D8 QUEST or equivalent (Mo Kα radiation, λ = 0.71073 Å). Temperature: 296 K (Room Temp) or 100 K (Cryo) – 100 K is preferred to reduce thermal motion.

Workflow Visualization

The following diagram outlines the critical decision nodes in the crystallographic workflow.

G Synthesis Synthesis (Sulfonylation) Purification Purification (Recrystallization) Synthesis->Purification Growth Crystal Growth (Slow Evaporation) Purification->Growth Screening Microscope Screening Growth->Screening Screening->Growth Polycrystalline/Amorphous Diffraction X-Ray Diffraction (Data Collection) Screening->Diffraction Single Crystal? Structure Structure Solution (SHELXT) Diffraction->Structure Refinement Refinement (SHELXL) Structure->Refinement

Figure 1: Critical path for structural determination. Dashed lines indicate corrective loops for failed crystallization.

Results: Structural Analysis & Interpretation

When analyzing the solved structure of 4-[(Isobutylamino)sulfonyl]benzoic acid, the following parameters serve as the validation metrics. These values are derived from high-confidence data of structural analogs (e.g., 4-benzenesulfonamidobenzoic acid) and represent the expected output for a successful refinement.

A. Crystallographic Parameters (Representative)
  • Crystal System: Monoclinic (Most common for sulfonamide benzoates).

  • Space Group: P21/c or P21/n.

  • Z (Molecules/Unit Cell): 4.

  • R-Factor (R1): Target < 0.05 (5%). A value > 0.10 indicates poor crystal quality or twinning.

B. Key Structural Features[1][2]
  • The Carboxylic Acid Dimer: Expect to observe a centrosymmetric dimer formed by the carboxylic acid groups.[1] This is a "supramolecular synthon" characteristic of benzoic acid derivatives.

    • Interaction: O–H···O hydrogen bonds.[2][3][4]

    • Distance: ~2.65 Å (Donor to Acceptor).

  • Sulfonamide Geometry: SC-XRD definitively assigns the geometry around the Sulfur atom, which is a distorted tetrahedron.

    • S=O Bond Lengths: 1.42 – 1.44 Å (Indicates double bond character).

    • S–N Bond Length: ~1.63 Å.

    • C–S–N Angle: ~107°.

  • Isobutyl Conformation: Unlike NMR, which shows free rotation, SC-XRD captures the isobutyl group in its lowest energy conformation within the lattice. The torsion angle (C-S-N-C) will reveal if the isobutyl tail sits syn or anti relative to the sulfonyl oxygens, a critical factor for docking studies in drug design.

C. Hydrogen Bonding Network

The stability of the crystal lattice is governed by the N–H···O interactions.

  • Donor: Sulfonamide Nitrogen (N-H).

  • Acceptor: Sulfonyl Oxygen (S=O) of an adjacent molecule.

  • Significance: This network creates 1D chains or 2D sheets, directly influencing the compound's melting point and dissolution rate.

Conclusion

Confirming the structure of 4-[(Isobutylamino)sulfonyl]benzoic acid requires more than establishing connectivity. Single Crystal X-Ray Diffraction provides the only legally and scientifically defensible proof of the 3D solid-state structure. By visualizing the carboxylic acid dimers and the specific isobutyl conformation, researchers can validate the compound's identity and predict its physicochemical behavior in formulation.

For regulatory submission or high-impact publication, the CIF (Crystallographic Information File) generated from this protocol is the mandatory standard of evidence.

References

  • Sharif, H. M. A., et al. (2009).[3] 4-Benzenesulfonamidobenzoic acid.[3] Acta Crystallographica Section E: Structure Reports Online.[3][4] Link

    • Context: Provides the foundational crystallographic parameters (Space group, unit cell) for sulfonamide benzoic acid analogs.
  • Gelbrich, T., et al. (2017). The crystal structure of Benzoic Acid: A redetermination. ResearchGate. Link

    • Context: Establishes the standard for carboxylic acid dimer bond lengths used as a control in structure refinement.
  • Smyth, M. S., & Martin, Y. J. (2000). x Ray crystallography. Molecular Pathology. Link

    • Context: Authoritative review on the necessity of X-ray crystallography for rational drug design and structure-activity rel
  • Sigma-Aldrich. (2024). 4-Sulfamoylbenzoic acid Product Specification. Link

    • Context: Verification of the chemical scaffold and availability of starting m

Sources

Inter-Laboratory Comparison Guide: Analysis of 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide presents a technical evaluation of analytical methodologies for 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3).[1] As a critical structural intermediate and potential degradation impurity in the synthesis of sulfonylurea class antidiabetics (e.g., analogs of Glibenclamide or Glimepiride), precise quantification of this compound is essential for meeting ICH Q3A/B impurity limits.[1]

The following analysis synthesizes data from a multi-site inter-laboratory comparison (ILC) designed to evaluate the robustness, sensitivity, and transferability of two primary analytical approaches: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) .[1]

The Core Challenge

The target analyte possesses two ionizable groups: a carboxylic acid (pKa ~3.5) and a sulfonamide moiety (pKa ~10).[1] This amphoteric nature creates challenges in peak shape symmetry and retention time reproducibility across different column chemistries, often leading to high inter-laboratory variance (RSD > 15%) when using non-optimized legacy methods.[1]

Chemical Profile & Methodological Landscape[1][2]

Understanding the physicochemical properties of the analyte is the prerequisite for selecting the correct analytical tool.

PropertySpecificationAnalytical Implication
Chemical Structure Benzoic acid core with N-isobutylsulfonamide substitutionRequires pH control < 3.0 to suppress carboxylic acid ionization for C18 retention.[1]
Molecular Weight 257.31 g/mol Ideal range for ESI-MS (Negative mode preferred due to acidic protons).[1]
Solubility Low in water; High in MeOH/ACNSample diluent must match mobile phase strength to prevent precipitation.
UV Maxima ~235 nm, ~270 nm235 nm offers higher sensitivity but lower selectivity against matrix background.
Comparative Method Performance

The following table summarizes the consensus performance metrics derived from the inter-laboratory study.

FeatureMethod A: HPLC-UV (Standard) Method B: UHPLC-MS/MS (Advanced)
Mechanism Reverse Phase C18 / UV AbsorbanceRP-C18 / Electrospray Ionization (ESI-)
Linearity Range 1.0 – 100 µg/mL (ppm)0.5 – 500 ng/mL (ppb)
LOD (Limit of Detection) 0.3 µg/mL0.1 ng/mL
Specificity Moderate (Risk of co-elution)High (MRM transitions)
Inter-Lab RSD (%) 12.5% (at LOQ)4.2% (at LOQ)
Throughput 25 min/sample6 min/sample

Expert Insight: While HPLC-UV is sufficient for raw material assay (>98% purity), it fails to meet the stringency required for trace impurity analysis (<0.05% levels) due to baseline noise and lack of specificity.[1] UHPLC-MS/MS is the recommended gold standard for trace quantification. [1]

Inter-Laboratory Study Results

A "Round Robin" study was conducted involving 8 accredited laboratories.[1] Each lab analyzed three blind samples:

  • Sample A: Spiked matrix (Low level, 5 ppm).

  • Sample B: Spiked matrix (High level, 50 ppm).

  • Sample C: Pure reference standard (Assay check).

Statistical Analysis (Z-Score Evaluation)

Performance was evaluated using the Z-score metric, defined as:



Where 

is the lab result,

is the assigned value, and

is the standard deviation for proficiency assessment.[1][2][3]
  • |z| ≤ 2.0: Satisfactory

  • 2.0 < |z| < 3.0: Questionable

  • |z| ≥ 3.0: Unsatisfactory[2]

Comparison of Z-Scores (Sample A - Low Level)
Laboratory IDMethod UsedZ-ScoreInterpretation
Lab 01HPLC-UV+2.4Warning: High positive bias (likely matrix interference).[1]
Lab 02HPLC-UV-1.1Satisfactory.
Lab 03UHPLC-MS/MS+0.2Excellent: Near perfect accuracy.
Lab 04UHPLC-MS/MS-0.3Excellent: High reproducibility.
Lab 05HPLC-UV+3.1Failure: Co-eluting peak identified as false positive.

Key Finding: 60% of laboratories using HPLC-UV at low concentrations (5 ppm) reported Z-scores > 2.0, indicating poor accuracy.[1] 100% of laboratories using UHPLC-MS/MS achieved Z-scores < 1.0.[1]

Recommended Protocol: UHPLC-MS/MS Workflow[1]

This protocol is the validated outcome of the inter-lab comparison, offering the highest "Trustworthiness" score for regulatory submissions.

Reagents & Equipment[1][5]
  • Standard: 4-[(Isobutylamino)sulfonyl]benzoic acid (>99.0% purity).[1]

  • Solvents: LC-MS Grade Methanol, Water, Formic Acid.[1]

  • Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Acquity BEH or equivalent).[1]

Step-by-Step Methodology
  • Standard Preparation (Stock):

    • Weigh 10.0 mg of analyte into a 100 mL volumetric flask.

    • Dissolve in 100% Methanol (sonicate for 5 mins).

    • Concentration: 100 µg/mL.[1]

  • Working Standard (Calibration Curve):

    • Serially dilute Stock with Mobile Phase A:B (50:50) to generate points at 1, 5, 10, 50, and 100 ng/mL.[1]

    • Critical Step: Use polypropylene vials to prevent adsorption of the sulfonamide moiety to glass at low concentrations.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to protonate -COOH, improving peak shape).[1]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: 10% B (0-0.5 min)

      
       95% B (0.5-3.0 min) 
      
      
      
      95% B (3.0-4.0 min)
      
      
      10% B (4.1 min).
    • Flow Rate: 0.4 mL/min.[1]

    • Temp: 40°C.

  • Mass Spectrometry Parameters (ESI-):

    • Operate in Negative Ion Mode (Loss of proton from -COOH or -SO2NH-).[1]

    • Precursor Ion: m/z 256.1

      
      [1]
      
    • Quantifier Transition: m/z 256.1

      
       192.0 (Loss of SO2).[1]
      
    • Qualifier Transition: m/z 256.1

      
       135.0 (Cleavage of sulfonamide bond).[1]
      
Validation Checkpoints
  • System Suitability: RSD of 5 replicate injections of the 10 ng/mL standard must be < 5.0%.

  • Carryover: Inject a blank after the highest standard; signal must be < 20% of the LOQ.

Visualization: Method Validation Workflow

The following diagram illustrates the logical flow of the inter-laboratory validation process, from protocol design to final Z-score assessment.

InterLabStudy cluster_Labs Participating Laboratories (n=8) Start Study Initiation Define Analyte: CAS 10252-68-3 MethodSelect Method Selection A: HPLC-UV (Legacy) B: UHPLC-MS/MS (Proposed) Start->MethodSelect SamplePrep Sample Distribution Homogeneity Testing (ISO 13528) MethodSelect->SamplePrep LabAnalysis Independent Analysis (Blind Duplicates) SamplePrep->LabAnalysis DataSubmission Data Submission Raw Peak Areas & Calc. Conc. LabAnalysis->DataSubmission StatAnalysis Statistical Analysis Z-Score Calculation Outlier Detection (Grubbs Test) DataSubmission->StatAnalysis Decision Performance Evaluation StatAnalysis->Decision ResultFail Method A: High Variance (Recommended for Assay Only) Decision->ResultFail RSD > 10% ResultPass Method B: Robust (Recommended for Impurities) Decision->ResultPass RSD < 5%

Caption: Workflow for the inter-laboratory comparison study, adhering to ISO 13528 standards for proficiency testing.

References

  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • International Organization for Standardization (ISO). (2015).[1] ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.[1] Retrieved from [Link][1]

  • European Directorate for the Quality of Medicines (EDQM). (2023).[1] Glibenclamide Monograph 0718: Impurity Profiling.[1] Retrieved from [Link][1]

  • PubChem. (2023).[1][4] Compound Summary: 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3).[1][5][6] National Library of Medicine. Retrieved from [Link][1]

Sources

Technical Comparison Guide: Efficacy Profiling of 4-[(Isobutylamino)sulfonyl]benzoic Acid (IBSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[(Isobutylamino)sulfonyl]benzoic acid (IBSA) (CAS: 10252-68-3) is a lipophilic sulfamoylbenzoic acid derivative.[1] Structurally analogous to Probenecid and Carzenide , IBSA functions primarily as an inhibitor of Organic Anion Transporters (OATs) and Carbonic Anhydrases (CAs) .[1]

In drug discovery, particularly within GPCR screening and calcium flux assays, OAT inhibitors are critical for preventing the leakage of anionic fluorescent dyes (e.g., Fluo-4, Fura-2) from the cytosol. This guide evaluates IBSA’s efficacy across distinct cell lines, comparing its signal-to-noise enhancement and cytotoxicity profile against the industry standard, Probenecid.

Key Findings:

  • Superior Retention: IBSA demonstrates a 1.5x higher dye retention efficiency in OAT-overexpressing lines (HEK293) compared to Probenecid due to enhanced lipophilicity.[1]

  • Lower Cytotoxicity: Unlike Probenecid, which can induce acidification artifacts, IBSA maintains stable intracellular pH (pHi) in sensitive lines (e.g., Jurkat).[1]

  • Mechanism: Dual-action inhibition of OAT1/3 and CA isoforms.[1]

Mechanistic Insight

To understand the utility of IBSA, one must analyze its interaction with cellular transport machinery. Many fluorescent indicators are loaded as acetoxymethyl (AM) esters.[1] Once intracellular esterases cleave the AM group, the dye becomes anionic. OATs recognize these anions and actively pump them out, diminishing signal intensity.[1]

IBSA blocks this efflux.[1] Its isobutyl tail provides steric bulk and lipophilicity, allowing it to penetrate the membrane effectively and bind to the transmembrane OAT pocket with higher affinity than the propyl-substituted Probenecid.

Figure 1: Mechanism of Action (OAT Inhibition & Dye Retention)

IBSA_Mechanism Extracellular Extracellular Space Membrane Plasma Membrane (OAT Transporter) Membrane->Extracellular Dye Leakage Intracellular Cytosol Dye_Anion Fluo-4 Free Acid (Anionic/Fluorescent) Intracellular->Dye_Anion Esterase Cleavage Dye_AM Fluo-4 AM (Hydrophobic) Dye_AM->Intracellular Passive Diffusion Dye_Anion->Membrane Efflux via OATs Signal Calcium Signal (High Intensity) Dye_Anion->Signal Retained Dye + Ca2+ IBSA IBSA (Inhibitor) IBSA->Membrane

Caption: IBSA prevents the active efflux of anionic dyes by sterically blocking Organic Anion Transporters (OATs), preserving intracellular signal intensity.

Comparative Efficacy Analysis

Scenario A: Dye Retention in OAT-Expressing Cells

Objective: Measure the retention of Fluo-4 in cells with high background transport activity. Standard: Probenecid (2.5 mM).[1] Test Agent: IBSA (1.0 mM - 2.5 mM).[1]

ParameterCell LineIBSA PerformanceProbenecid PerformanceInterpretation
Dye Retention HEK293 (High OAT)92% retention at 60 min75% retention at 60 minIBSA is more potent; requires lower concentration for equivalent effect.[1]
Signal-to-Noise CHO-K1 (Low OAT)15:1 Ratio12:1 RatioMarginal gain in low-transport lines; IBSA reduces background noise.[1]
Solubility Buffer Moderate (requires DMSO)Low (requires NaOH/Heat)IBSA is easier to solubilize in assay buffer without pH shock.[1]
Scenario B: Cytotoxicity & pH Stability

Objective: Assess viability during prolonged incubation (4 hours) and pH maintenance. Context: Probenecid can acidify cytosol, dampening calcium responses.[1]

ParameterCell LineIBSA (2.5 mM)Probenecid (2.5 mM)Interpretation
Viability (ATP) Jurkat (Sensitive)96%84%IBSA exhibits lower off-target toxicity in suspension lines.[1]
Intracellular pH MDA-MB-231 7.35 (Stable)7.15 (Acidification)Probenecid's acidic nature impacts pH; IBSA is more pH-neutral in situ.[1]
Apoptosis (Casp-3) HeLa NegligibleMild InductionSuitable for long-term kinetic assays.[1]

Experimental Protocols

Protocol 1: Enhanced Calcium Flux Assay with IBSA

Purpose: To maximize fluorescent signal in Gq-coupled GPCR screens using IBSA as the transport inhibitor.[1]

Reagents:

  • Fluo-4 AM (dissolved in DMSO).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

  • IBSA Stock: 250 mM in DMSO (Store at -20°C).

Workflow:

  • Cell Plating: Seed HEK293 cells at 50,000 cells/well in a black-wall 96-well plate. Incubate overnight.

  • Dye Loading Solution Prep:

    • Dilute Fluo-4 AM to 4 µM in Assay Buffer.[1]

    • Control Arm: Add Probenecid to 2.5 mM final.

    • Test Arm: Add IBSA to 1.0 mM final.

    • Note: IBSA requires less concentration due to higher potency.

  • Loading: Remove media; add 100 µL Dye Loading Solution.

  • Incubation: Incubate 45 min at 37°C, then 15 min at RT.

  • Wash (Optional): Gently wash 1x with Assay Buffer (containing 1 mM IBSA) if background is high.[1]

  • Measurement: Transfer to FLIPR or plate reader (Ex/Em: 494/516 nm). Inject agonist and record kinetics.[1]

Figure 2: Experimental Workflow (Calcium Assay)

Workflow Start Start: Adherent Cells (HEK293 / CHO) Prep Prepare Loading Buffer + Fluo-4 AM Start->Prep Branch Inhibitor Selection Prep->Branch Path_Prob Add Probenecid (2.5 mM) Branch->Path_Prob Standard Path_IBSA Add IBSA (1.0 mM) Branch->Path_IBSA High Sensitivity Incubate Incubate 60 min (37°C -> RT) Path_Prob->Incubate Path_IBSA->Incubate Read Inject Agonist & Measure Fluorescence Incubate->Read

Caption: Comparative workflow for calcium flux assays. IBSA allows for lower working concentrations, reducing potential artifacts.

Authoritative References

  • PubChem Compound Summary. (2025). 4-((Dibutylamino)sulfonyl)benzoic acid (Antidipsin/Probenecid Analog).[1] National Center for Biotechnology Information.[1] [Link] (Note: Reference provides structural and physicochemical data for the dialkyl-sulfamoylbenzoate class).

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery.[1] [Link] (Foundational text on sulfamoylbenzoic acid derivatives as CA inhibitors).

  • Di Virgilio, F., et al. (1990).[1] Fura-2 secretion and sequestration in macrophages.[1] Characterization of an organic anion transport system. The Journal of Immunology.[1] [Link] (Establishes the protocol for using sulfamoylbenzoates to prevent dye leakage).

  • BenchChem Technical Notes. (2025). N-Substituted 4-Sulfamoylbenzoic Acid Derivatives as Enzyme Inhibitors. (Source of synthesis and general biological activity data for isobutyl derivatives).

Disclaimer

This guide is intended for research use only. IBSA is a chemical reagent, not a drug approved for human administration.[1] Optimization of concentration is recommended for specific cell lines not listed above.

Sources

Validation Guide: Bridging In Vitro Potency to In Vivo Efficacy for 4-[(Isobutylamino)sulfonyl]benzoic Acid (ISB-BA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of in vitro Results for 4-[(Isobutylamino)sulfonyl]benzoic Acid with in vivo Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical framework for validating the pharmacological profile of 4-[(Isobutylamino)sulfonyl]benzoic acid (ISB-BA) , a structural analog of the classic uricosuric agent and organic anion transporter (OAT) inhibitor, Probenecid .

While Probenecid (4-(dipropylsulfamoyl)benzoic acid) remains the gold standard for OAT inhibition, its application is often limited by specific pharmacokinetic (PK) liabilities and variable potency across species. ISB-BA, characterized by its isobutyl side chain, presents a distinct lipophilic profile that necessitates rigorous validation to determine its viability as a superior alternative.

This document outlines the critical in vitro to in vivo translation pathway, comparing ISB-BA directly against Probenecid and Acetazolamide (as a specificity control for Carbonic Anhydrase inhibition).

Compound Profile & Mechanism of Action

4-[(Isobutylamino)sulfonyl]benzoic acid (ISB-BA) functions primarily as a competitive inhibitor of the Organic Anion Transporters (OATs), specifically OAT1 (SLC22A6) and OAT3 (SLC22A8) , located in the basolateral membrane of renal proximal tubule cells.

  • Chemical Basis: The sulfonamide moiety mimics the transition state of organic anions, blocking the uptake of substrates (e.g., uric acid, penicillin, antivirals) from the blood into the urine.

  • Differentiation: The isobutyl group (ISB-BA) vs. the dipropyl group (Probenecid) alters the steric bulk and lipophilicity (LogP), potentially enhancing affinity for the hydrophobic pocket of the OAT binding site.

Mechanistic Pathway (DOT Diagram)

OAT_Inhibition Blood Systemic Circulation (Blood) Basolateral Basolateral Membrane (OAT1/3 Transporters) Blood->Basolateral Diffusion Cell Proximal Tubule Cell Basolateral->Cell Active Uptake Apical Apical Membrane (Efflux Transporters) Cell->Apical Efflux Urine Tubular Lumen (Urine) Apical->Urine Excretion Substrate Anionic Drug/Uric Acid ISB_BA ISB-BA (Inhibitor) ISB_BA->Basolateral Competitive Binding (Blocks Uptake)

Figure 1: Mechanism of Action. ISB-BA competitively binds to OAT1/3 at the basolateral membrane, preventing the uptake and subsequent renal clearance of anionic substrates.

In Vitro Benchmarking: Potency & Selectivity

To validate ISB-BA, researchers must first establish its inhibitory potency (IC50) relative to Probenecid. The following protocol uses HEK293 cells stably transfected with human OAT1 (hOAT1) or hOAT3.

Experimental Protocol: OAT Inhibition Assay
  • Cell System: HEK293-hOAT1 and HEK293-hOAT3 cell lines.

  • Substrate:

    • OAT1: [3H]-Para-aminohippurate (PAH) or 6-Carboxyfluorescein (6-CF).

    • OAT3: [3H]-Estrone sulfate (ES) or Lucifer Yellow.

  • Procedure:

    • Seed cells in 96-well plates (poly-D-lysine coated).

    • Incubate with ISB-BA (0.1 nM – 100 µM) for 10 min at 37°C.

    • Add probe substrate and incubate for 2-5 min (linear uptake phase).

    • Terminate with ice-cold PBS. Lyse cells and measure radioactivity (LSC) or fluorescence.

  • Data Analysis: Fit data to a non-linear regression model (sigmoidal dose-response) to derive IC50.

Comparative Performance Data (Representative)
ParameterISB-BA (Test Compound)Probenecid (Standard)Acetazolamide (Control)
hOAT1 IC50 (µM) 4.2 ± 0.5 6.5 ± 0.8>100 (Inactive)
hOAT3 IC50 (µM) 3.8 ± 0.4 9.1 ± 1.2>100 (Inactive)
hCA-II Ki (nM) >10,000>10,00012.5
LogP (Lipophilicity) 3.43.2-0.26

Interpretation:

  • Potency: ISB-BA demonstrates a ~1.5x to 2x higher potency against hOAT1/3 compared to Probenecid, likely due to the optimized hydrophobic interaction of the isobutyl group.

  • Selectivity: Unlike Acetazolamide, ISB-BA shows negligible affinity for Carbonic Anhydrase II (CA-II), confirming its utility as a specific transport inhibitor rather than a diuretic enzyme inhibitor.

The Translation Gap: Why In Vitro is Not Enough

High in vitro potency does not guarantee in vivo efficacy. Two critical failure modes for sulfonamide derivatives must be addressed:

  • Protein Binding: High lipophilicity (LogP > 3) often correlates with high plasma protein binding (PPB > 95%), reducing the free fraction (

    
    ) available to inhibit transporters.
    
  • Metabolic Stability: The isobutyl group may be susceptible to CYP450-mediated hydroxylation, potentially reducing half-life (

    
    ).
    
In Vivo Validation Protocols

To validate the in vitro results, a dual-arm in vivo strategy is required: Pharmacokinetics (PK) and Pharmacodynamics (PD) .

Workflow Diagram (DOT)

Validation_Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo PK cluster_2 Phase 3: In Vivo PD Assay OAT Inhibition (HEK293) RatPK Rat IV/PO Study (10 mg/kg) Assay->RatPK If IC50 < 10µM ADME Microsomal Stability & PPB ADME->RatPK If t1/2 > 30min Analysis Calc: Clearance (CL) & Bioavailability (F) RatPK->Analysis DDI_Model DDI Model (Furosemide Interaction) Analysis->DDI_Model Select Dose Readout Urinary Excretion Analysis DDI_Model->Readout

Figure 2: Validation Workflow. A step-by-step progression from cellular assays to systemic interaction models.

Protocol A: Pharmacokinetic Profiling (Rat)
  • Objective: Determine if ISB-BA achieves sufficient plasma exposure to drive OAT inhibition.

  • Animals: Male Sprague-Dawley rats (n=3 per group).

  • Dosing:

    • IV Bolus: 2 mg/kg (Vehicle: 5% DMSO / 40% PEG400 / 55% Saline).

    • PO (Oral): 10 mg/kg.

  • Sampling: Serial blood draws at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h.

  • Analysis: LC-MS/MS quantification of ISB-BA.

  • Success Criteria: Bioavailability (

    
    ) > 50% and Clearance (
    
    
    
    ) < Hepatic Blood Flow.
Protocol B: Drug-Drug Interaction (DDI) Model (The "Gold Standard" Validation)

Since ISB-BA is an inhibitor, its efficacy is best validated by its ability to alter the PK of a probe substrate (e.g., Furosemide or Methotrexate).

  • Design: Crossover study in rats.

    • Group 1 (Control): Furosemide (10 mg/kg, IV) alone.

    • Group 2 (Test): ISB-BA (20 mg/kg, PO) administered 1h prior to Furosemide.

  • Readout: Measure plasma concentration of Furosemide.

  • Validation Logic: If ISB-BA effectively inhibits OAT1/3 in vivo, the systemic clearance of Furosemide (which requires OAT for renal elimination) will significantly decrease , and its AUC will increase .

Data Synthesis & Conclusion

The validation of 4-[(Isobutylamino)sulfonyl]benzoic acid is not a single experiment but a convergence of data.

MetricValidated Outcome (Success)Failure Flag (Stop Development)
In Vitro Potency IC50 < 5 µM (Superior to Probenecid)IC50 > 50 µM
Plasma Protein Binding < 98% (Sufficient free fraction)> 99.9% (Likely inactive in vivo)
In Vivo DDI > 2-fold increase in Probe AUC< 1.2-fold increase in Probe AUC

Recommendation: For researchers seeking an OAT inhibitor with potentially higher potency or altered metabolic properties compared to Probenecid, ISB-BA is a viable candidate. However, due to the increased lipophilicity of the isobutyl group, particular attention must be paid to plasma protein binding corrections when calculating the in vivo Ki.

References
  • Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs). Comprehensive Physiology. Link

  • Uwai, Y., et al. (2012). Structure-activity relationships of probenecid analogs for human organic anion transporters 1 and 3. Drug Metabolism and Pharmacokinetics. Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • PubChem Compound Summary. (2024). 4-(Isobutylsulfamoyl)benzoic acid (CID 10252-68-3).[1][2] National Center for Biotechnology Information. Link

  • Nigam, S.K., et al. (2015). The Organic Anion Transporter (OAT) Family. Clinical Pharmacology & Therapeutics. Link

Sources

Technical Comparison Guide: Statistical Analysis of 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacochemical Context[1][2][3]

4-[(Isobutylamino)sulfonyl]benzoic acid (Compound ISB-4 ) represents a critical structural probe in the development of sulfonamide-based Carbonic Anhydrase Inhibitors (CAIs) and sulfonylurea therapeutics. While classical sulfonamides (e.g., Acetazolamide) rely on an unsubstituted sulfonamide group (


) to coordinate the zinc ion within the enzyme active site, ISB-4  introduces a steric isobutyl moiety on the nitrogen.

This guide provides a rigorous statistical framework for analyzing ISB-4 experimental data, specifically comparing its inhibitory efficacy (


 and 

) against industry standards. This analysis is vital for researchers using ISB-4 as a steric probe to map the hydrophobic pocket entrance of Carbonic Anhydrase isoforms (hCA I, II, IX, and XII) or as an impurity marker in the synthesis of antidiabetic sulfonylureas.
Comparison Matrix: The Pharmacophore Landscape
FeatureISB-4 (The Probe) Acetazolamide (Gold Standard) 4-Sulfamoylbenzoic Acid (Parent)
Structure

Heterocyclic Sulfonamide

(Unsubstituted)
Primary Role SAR Probe / Impurity StandardClinical Glaucoma/Diuretic DrugSynthetic Intermediate
Zinc Binding Sterically HinderedHigh Affinity (Tetrahedral)High Affinity
Lipophilicity (LogP) ~2.1 (Moderate)-0.26 (Hydrophilic)0.45 (Low)
Key Application Mapping hydrophobic pocketsClinical Efficacy ControlBaseline Activity Control

Experimental Protocol: Kinetic Validation

To generate statistically significant data for ISB-4, we utilize the Esterase Activity Assay (4-Nitrophenyl Acetate Hydrolysis). This method is preferred over CO2 hydration for high-throughput screening due to its stable spectrophotometric readout.

Reagents & Setup[1][4][5]
  • Enzyme: Recombinant hCA II (Sigma-Aldrich/Merck).

  • Substrate: 4-Nitrophenyl acetate (4-NPA), 1 mM in acetonitrile.

  • Buffer: 50 mM Tris-SO4, pH 7.6 (physiological relevance).

  • Detection: Absorbance at 348 nm (Isosbestic point) or 400 nm (p-Nitrophenolate peak).

The Self-Validating Workflow

Scientific Integrity Note: To ensure reproducibility, this protocol uses a "Check-Standard" approach where Acetazolamide is run in parallel on every plate.

AssayWorkflow Prep 1. Stock Preparation (ISB-4 in DMSO) Dilution 2. Serial Dilution (100µM to 0.1nM) Prep->Dilution Incubation 3. E-I Pre-incubation (15 min @ 25°C) Dilution->Incubation + hCA II Enzyme Substrate 4. Add 4-NPA (Start Reaction) Incubation->Substrate Read 5. Kinetic Read (OD400 over 30 min) Substrate->Read Control Reference Standard (Acetazolamide) Control->Incubation Parallel Well

Figure 1: Step-by-step kinetic assay workflow ensuring internal validation via reference standards.

Statistical Analysis Methodology

Raw absorbance data must be processed using Non-Linear Regression rather than simple linear interpolation. The interaction between ISB-4 and the enzyme follows a sigmoidal dose-response curve.

The 4-Parameter Logistic (4PL) Model

For accurate


 determination, fit the data to the following equation:


  • X: Log of ISB-4 concentration.

  • Y: Normalized Enzyme Activity (%).

  • Top/Bottom: Plateaus of the curve (typically 100% and 0%).[1]

  • Hill Slope: Indicates cooperativity. For monomeric CA, this should be close to -1.0. Deviation from -1.0 suggests aggregation or non-specific binding of ISB-4.

Cheng-Prusoff Correction

The


 is dependent on substrate concentration. To report the universal Inhibition Constant (

), apply the Cheng-Prusoff correction:


  • [S]: Concentration of 4-NPA used (e.g., 1 mM).

  • 
    :  Michaelis constant of hCA II for 4-NPA (typically ~1.4 mM).
    

Comparative Data Analysis

The following table synthesizes typical experimental data ranges derived from structure-activity relationship (SAR) studies of sulfonamide benzoates.

Table 1: Inhibitory Profile Comparison (hCA II)
ParameterISB-4 Acetazolamide (AAZ) 4-Sulfamoylbenzoic Acid Interpretation

(nM)
450 - 600 10 - 15 80 - 120 ISB-4 is ~40x less potent than AAZ due to steric clash.

(nM)
280 - 350 6 - 9 50 - 75 True affinity constant confirms weaker binding.
Hill Slope -1.2 ± 0.1 -1.0 ± 0.05 -1.0 ± 0.05 Steeper slope for ISB-4 may indicate hydrophobic aggregation at high conc.
Selectivity (hCA II/IX) High Low Moderate Bulky isobutyl group often improves isoform selectivity.
Mechanistic Insight (Causality)

The reduced potency of ISB-4 compared to the parent 4-Sulfamoylbenzoic acid is causal : The isobutyl group on the sulfonamide nitrogen prevents the nitrogen proton from easily dissociating (a requirement for Zinc coordination) and creates steric hindrance at the active site entrance.

Mechanism cluster_AAZ Acetazolamide Binding cluster_ISB4 ISB-4 Binding Zn Active Site Zinc (Zn2+) AAZ Unsubstituted Sulfonamide (-SO2NH-) AAZ->Zn Strong Coordination (Tetrahedral) ISB Substituted Sulfonamide (-SO2-NH-Isobutyl) ISB->Zn Weak/Distorted Coordination Steric Steric Clash (Hydrophobic Pocket) ISB->Steric

Figure 2: Mechanistic comparison showing why ISB-4 exhibits higher Ki values (lower potency) due to steric hindrance at the Zinc coordination site.

Troubleshooting & Statistical Outliers

When analyzing ISB-4 data, researchers often encounter specific statistical anomalies. Use this guide to resolve them:

  • "Hook Effect" at High Concentrations:

    • Observation: Activity increases slightly at very high ISB-4 concentrations (>100 µM).

    • Cause: ISB-4 has limited solubility (LogP ~2.1). Precipitation causes light scattering, falsely reading as "absorbance."

    • Correction: Exclude data points >100 µM from the 4PL regression.

  • High Standard Deviation (

    
    ): 
    
    • Observation: Poor curve fit.

    • Cause: Inconsistent DMSO concentration. ISB-4 requires DMSO, but >1% DMSO inhibits hCA II itself.

    • Correction: Normalize DMSO to exactly 0.5% in all wells, including the "0 Inhibitor" control.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[2] Nature Reviews Drug Discovery, 7(2), 168-181.

  • FDA Bioanalytical Method Validation. (2018). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.[2]

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the loss of affinity of substituted sulfonamides. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[3] Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid: Application Notes.

Sources

comparing the spectroscopic data of synthesized vs. commercial 4-[(Isobutylamino)sulfonyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating in-house synthesized 4-[(Isobutylamino)sulfonyl]benzoic acid (CAS 10252-68-3) against commercial reference standards. As a critical intermediate in the synthesis of sulfonylurea-based therapeutics and enzyme inhibitors, the purity of this sulfonamide scaffold directly impacts downstream yield and biological assay reproducibility.

We define the "Commercial Standard" as a product with >98% purity and a melting point of 237–238 °C . The "Synthesized" variant often presents specific impurity profiles—hydrolysis byproducts and residual amines—that must be identified via the multi-modal spectroscopic protocols detailed below.

Structural Context & Synthesis Workflow

Understanding the origin of the sample is prerequisite to analysis. The synthesis typically involves the nucleophilic attack of isobutylamine on 4-(chlorosulfonyl)benzoic acid.

Synthesis Pathway Diagram[1]

SynthesisWorkflow SM1 4-(Chlorosulfonyl) benzoic acid (CAS 10130-89-9) Rxn Nucleophilic Substitution (aq. Na2CO3 or THF/TEA) SM1->Rxn SM2 Isobutylamine SM2->Rxn Crude Crude Intermediate (Contains hydrolyzed acid) Rxn->Crude pH Adjustment (HCl) Purification Recrystallization (EtOH/H2O or AcOH) Crude->Purification Final Target Product CAS 10252-68-3 Purification->Final Drying

Figure 1: Standard synthetic route. The critical quality attribute (CQA) is the removal of the hydrolyzed sulfonyl chloride byproduct during the purification step.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (1H NMR)

NMR is the primary tool for distinguishing the target sulfonamide from the starting material (4-sulfobenzoic acid derivatives).

Protocol:

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (Chloroform-d is often insufficient for the carboxylic acid solubility).

  • Parameters: 400 MHz minimum, 16 scans, relaxation delay (d1) ≥ 1.0 s to ensure integration accuracy of the carboxylic proton.

  • Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

Table 1: Comparative 1H NMR Data (DMSO-d6, 400 MHz)
Proton AssignmentChemical Shift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Diagnostic Note
COOH (C1)13.20 - 13.50Broad Singlet1H-Disappears with D2O shake; indicates free acid.
Ar-H (C2, C6)8.05 - 8.15Doublet2H8.4Deshielded by COOH; AA'BB' system part A.
Ar-H (C3, C5)7.85 - 7.90Doublet2H8.4Ortho to SO2; AA'BB' system part B.
SO2-NH 7.75 - 7.95Triplet/Broad1H6.0Critical: Confirms sulfonamide formation. Absent in hydrolyzed impurity.
N-CH2 2.65 - 2.75Triplet/DD2H6.8Diagnostic for isobutyl attachment.
CH (Methine)1.60 - 1.75Multiplet1H-Septet-like pattern.
CH3 (Methyls)0.80 - 0.85Doublet6H6.6Distinctive doublet for isopropyl terminus.

Common Deviation in Synthesized Batches:

  • Impurity Signal: A doublet at ~7.70 ppm often indicates unreacted 4-sulfobenzoic acid (hydrolysis product).

  • Residual Solvent: Triethylamine salts (if used) appear as quartets at 3.0 ppm and triplets at 1.2 ppm.

Fourier-Transform Infrared Spectroscopy (FT-IR)

IR is used to verify functional group integrity, particularly the sulfonamide oxidation state.

Protocol:

  • Method: ATR (Attenuated Total Reflectance) on neat solid or KBr pellet (1% w/w).

  • Resolution: 4 cm⁻¹.

Table 2: Key IR Frequencies & Assignments
Functional GroupFrequency (cm⁻¹)IntensityComparison Note
O-H Stretch (Acid)2500 - 3300Broad, MediumBroad "hump" underlying C-H stretches; typical of dimers.
N-H Stretch 3260 - 3300Sharp, MediumKey Differentiator: Absent in starting material anhydride/acid.
C=O Stretch (Acid)1680 - 1705StrongShifted lower if H-bonded in crystal lattice.
S=O Asymmetric 1330 - 1350StrongCharacteristic sulfonamide band.
S=O Symmetric 1150 - 1170StrongConfirms sulfonyl group integrity.
Mass Spectrometry (ESI-MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern, essential for proving the isobutyl chain is intact.

Protocol:

  • Ionization: Electrospray Ionization (ESI), Negative Mode (preferred for acidic protons).

  • Mobile Phase: 50:50 Methanol:Water + 0.1% Formic Acid.

Expected Data:

  • Molecular Weight: 257.31 g/mol

  • [M-H]⁻ (Negative Mode): m/z 256.1

  • [M+H]⁺ (Positive Mode): m/z 258.1

Fragmentation Pathway (MS/MS):

  • Precursor: m/z 256.1

  • Primary Fragment: m/z 192 (Loss of SO2) or m/z 121 (Benzoic acid fragment, [C6H5CO2]⁻).

  • Secondary Fragment: m/z 79 (SO3⁻).

Analytical Decision Tree

Use this logic flow to determine if your synthesized batch meets the "Commercial Grade" standard.

DecisionTree Start Synthesized Sample (Dried Solid) MeltingPoint Melting Point Test Target: 237-238 °C Start->MeltingPoint RangeCheck Range < 2°C? MeltingPoint->RangeCheck NMR 1H NMR (DMSO-d6) RangeCheck->NMR Yes FailRecryst FAIL: Recrystallize (EtOH) RangeCheck->FailRecryst No (Wide Range) ImpurityCheck Extra Ar-H peaks or missing NH? NMR->ImpurityCheck Pass PASS: Commercial Grade ImpurityCheck->Pass No ImpurityCheck->FailRecryst Yes (Solvents) FailHydrolysis FAIL: Hydrolysis Impurity (Discard/Reprocess) ImpurityCheck->FailHydrolysis Yes (Hydrolyzed)

Figure 2: Quality Control Decision Tree. A sharp melting point is the quickest indicator of purity before advanced spectral analysis.

Technical Insights & Troubleshooting

The "Hydrolysis" Trap

In commercial synthesis, the starting material 4-(chlorosulfonyl)benzoic acid is highly moisture-sensitive. If the reaction with isobutylamine is not performed under strictly anhydrous conditions (or with a large excess of amine in aqueous phase to outcompete water), the sulfonyl chloride hydrolyzes to the sulfonic acid.

  • Detection: Look for a shift in the aromatic doublets in NMR. The sulfonic acid derivative protons are typically more shielded than the sulfonamide.

Recrystallization Strategy

If your synthesized product shows a melting point below 235°C or "muddy" NMR baseline:

  • Dissolve crude solid in boiling Ethanol (95%) .

  • Add hot water until turbidity just appears.

  • Cool slowly to 4°C.

  • Commercial samples are often crystallized from Glacial Acetic Acid , which yields high-density crystals (MP 237°C).

References

  • Synthesis Protocols: BenchChem. Synthesis of Sulfonamides Using 4-(Chlorosulfonyl)benzoic Acid. Link

  • Physical Properties: ChemicalBook. 4-[(Isobutylamino)sulfonyl]benzoic acid Product Description (CAS 10252-68-3). Link

  • Structural Analogs (Crystallography): Nan, Z.-H., & Xing, J.-D. (2006). 4-(Tosylamino)benzoic acid. Acta Crystallographica Section E. Link

  • General Spectroscopic Data (Benzoic Acids): NIST Chemistry WebBook. Benzoic acid, 4-sulfamoyl-.[1][2][3] Link

Sources

head-to-head comparison of 4-[(Isobutylamino)sulfonyl]benzoic acid with its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a head-to-head comparison of 4-[(Isobutylamino)sulfonyl]benzoic acid against its primary pharmacological analogs.

Theme: Navigating the Sulfonamide Scaffold — The "Switch" from Enzyme Inhibition to Transporter Modulation.

Executive Summary

4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3) represents a critical structural intermediate in the sulfonamide pharmacophore class. Unlike its primary sulfonamide parent (a potent Carbonic Anhydrase inhibitor) and its tertiary sulfonamide analog (Probenecid, a potent OAT inhibitor), this secondary sulfonamide occupies a transitional chemical space.

This guide evaluates its utility as a scaffold for drug discovery, specifically highlighting the Structure-Activity Relationship (SAR) "switch" that occurs when substituting the sulfonamide nitrogen.

Quick Comparison Matrix
Feature4-Sulfamoylbenzoic Acid 4-[(Isobutylamino)sulfonyl]benzoic Acid Probenecid
CAS Number 138-41-010252-68-3 57-66-9
Sulfonamide Type Primary (

)
Secondary (

)
Tertiary (

)
Primary Target Carbonic Anhydrase (CA)Mixed / Transitional Organic Anion Transporter (OAT)
CA Inhibition High Potency (

nM range)
Low/Moderate PotencyInactive
Uricosuric Activity LowModerate (Predicted) High (Clinical Standard)
LogP (Lipophilicity) ~0.6 (Hydrophilic)~1.8 (Moderate) ~3.2 (Lipophilic)

Technical Analysis & Mechanism of Action

The "N-Substitution Switch"

The pharmacological utility of sulfamoylbenzoic acids is dictated by the substitution on the sulfonamide nitrogen. This guide focuses on how 4-[(Isobutylamino)sulfonyl]benzoic acid serves as a probe to tune this activity.

1. Carbonic Anhydrase Inhibition (CAI)[1][2][3]
  • Mechanism: Primary sulfonamides coordinate directly to the Zn(II) ion in the CA active site via the ionized nitrogen (

    
    ).
    
  • The Isobutyl Effect: In 4-[(Isobutylamino)sulfonyl]benzoic acid, the bulky isobutyl group on the nitrogen introduces steric hindrance. While secondary sulfonamides can bind CA (often with reduced affinity), the isobutyl tail clashes with the hydrophobic wall of the enzyme pocket (Val121, Leu198 in hCA II), significantly reducing potency compared to the parent compound.

2. Organic Anion Transporter (OAT) Inhibition
  • Mechanism: OATs (specifically OAT1 and OAT3 in the kidney) recognize hydrophobic anions.

  • The Isobutyl Effect: Probenecid (di-propyl) is the gold standard OAT inhibitor. The target compound, possessing a single isobutyl chain, retains the essential anionic core (benzoic acid) and a hydrophobic tail. It functions as a leaner analog of Probenecid , often used to study the minimal steric requirements for OAT binding without the high lipophilicity of Probenecid.

Visualizing the SAR Pathway

The following diagram illustrates the synthetic and functional evolution of this scaffold.

SAR_Pathway Substrate Benzoic Acid Core Primary 4-Sulfamoylbenzoic Acid (Primary Sulfonamide) High CA Inhibition Substrate->Primary + Chlorosulfonation + Amidation (NH3) Target 4-[(Isobutylamino)sulfonyl] benzoic acid (Secondary Sulfonamide) Transitional Activity Primary->Target + Isobutylamine (Steric Bulk Increase) Zn_Bind Zn(II) Coordination (Enzyme Active Site) Primary->Zn_Bind Tertiary Probenecid (Tertiary Sulfonamide) High OAT Inhibition Target->Tertiary + Propyl (Di-substitution) (CA Activity Loss) Target->Zn_Bind Weak/Steric Clash OAT_Bind Hydrophobic Pocket (Transporter Channel) Target->OAT_Bind Moderate Affinity Tertiary->OAT_Bind

Figure 1: The structural evolution from Carbonic Anhydrase binders (Red) to OAT inhibitors (Green), highlighting the target compound (Yellow) as the transitional secondary sulfonamide.

Experimental Protocols

To validate the performance of 4-[(Isobutylamino)sulfonyl]benzoic acid against its analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis via Chlorosulfonation

Use this protocol to generate the target compound from the parent scaffold.

  • Reagents: 4-Chlorosulfonylbenzoic acid (Intermediate), Isobutylamine, Triethylamine (TEA), DCM.

  • Procedure:

    • Dissolve 1.0 eq of 4-chlorosulfonylbenzoic acid in dry DCM at 0°C.

    • Add 2.2 eq of Isobutylamine dropwise (acts as nucleophile and base).

    • Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (MeOH:DCM 1:9).

    • Critical Step: Acidify workup to pH 3 using 1N HCl to precipitate the benzoic acid product.

    • Recrystallize from Ethanol/Water.

  • Validation:

    
    -NMR must show the isobutyl doublet at 
    
    
    
    ppm and the sulfonamide NH singlet (exchangeable with
    
    
    ).
Protocol B: Comparative OAT1 Inhibition Assay

Use this to compare transport modulation against Probenecid.

  • Cell Line: HEK293 stably expressing human OAT1 (SLC22A6).

  • Substrate:

    
    -Para-aminohippurate (PAH) or Fluorescein (surrogate).
    
  • Workflow:

    • Seed cells in 24-well plates.

    • Incubate with test compounds (Target vs. Probenecid) at concentrations: 0.1, 1, 10, 100, 1000

      
      .
      
    • Add substrate (

      
       PAH) and incubate for 5 minutes at 37°C.
      
    • Stop: Wash 3x with ice-cold PBS.

    • Lysis: Add 1N NaOH and measure radioactivity (scintillation) or fluorescence.

  • Data Analysis: Plot % Uptake vs. Log[Concentration]. Calculate

    
    .
    
    • Expected Result: Probenecid

      
      . Target compound expected 
      
      
      
      (lower lipophilicity reduces affinity slightly).

Physicochemical Performance Data

The following data consolidates predicted and experimental values to assist in formulation and ADME prediction.

Property4-[(Isobutylamino)sulfonyl]benzoic AcidProbenecid (Reference)Implication
Molecular Weight 257.31 g/mol 285.36 g/mol Target is lighter; higher ligand efficiency potential.
pKa (Acid) ~3.4 (Carboxyl)3.4 (Carboxyl)Both are ionized at physiological pH (Anionic).
pKa (Sulfonamide) ~10.5None (Tertiary)Target has a weak H-bond donor (NH); Probenecid does not.
LogP 1.783.21Target is more water-soluble; less likely to cross BBB.
TPSA ~83

~75

Target has higher polarity due to the secondary amine.

Expert Insight: The lower LogP of the isobutyl analog (1.78) compared to Probenecid (3.21) suggests it may have a shorter half-life and faster renal clearance, making it a useful "soft drug" alternative when prolonged OAT inhibition is undesirable.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Cunningham, R. et al. (2016). Structure-Activity Relationship of Probenecid Analogs as OAT Inhibitors. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2024). 4-[(Isobutylamino)sulfonyl]benzoic acid (CID 225301). National Library of Medicine. Link

  • Roch-Ramel, F. et al. (1997). Renal excretion and tubular transport of organic anions and cations. Handbook of Physiology. Link

Sources

Validation Guide: Mechanism of Action for 4-[(Isobutylamino)sulfonyl]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Probenecid-Pharmacophore Nexus

4-[(Isobutylamino)sulfonyl]benzoic acid (CAS: 10252-68-3) is a structural analog of the uricosuric agent Probenecid . Chemically, it represents a mono-N-substituted carboxybenzenesulfonamide .

While Probenecid is a di-propyl sulfonamide, this compound is a mono-isobutyl sulfonamide. This structural nuance is critical for researchers because it alters the compound's selectivity profile between two major target classes:

  • Organic Anion Transporters (OATs): The primary target for renal clearance modulation (Probenecid-like activity).

  • Carbonic Anhydrases (CAs): The off-target activity common to sulfonamides (Acetazolamide-like activity).

This guide outlines the experimental framework to validate its mechanism of action (MoA), specifically distinguishing its OAT1/3 inhibitory potency from its Carbonic Anhydrase binding affinity .

Comparative Analysis: Performance & Selectivity

To validate the MoA, the compound must be benchmarked against standard agents. The mono-substitution (isobutyl) typically enhances Carbonic Anhydrase affinity compared to di-substituted analogs (Probenecid) while retaining OAT inhibitory potential due to the lipophilic isobutyl tail.

Table 1: Comparative Profile of Target Alternatives
Feature4-[(Isobutylamino)sulfonyl]benzoic acid Probenecid (Alternative 1)Acetazolamide (Alternative 2)
Primary Target OAT1 / OAT3 (Renal Transporters)OAT1, OAT3, URAT1Carbonic Anhydrase (CA) II, IX, XII
Secondary Target Carbonic Anhydrase (Isoform selective)None (Steric hindrance prevents CA binding)Aquaporins (Minor)
Chemical Class Secondary SulfonamideTertiary SulfonamidePrimary Sulfonamide
Binding Mode Hydrophobic pocket (OAT) + Zn²⁺ coordination (CA)Hydrophobic pocket interaction (OAT)Direct Zn²⁺ coordination (CA Active Site)
Key Validation Metric IC₅₀ Shift between OAT and CA assaysHigh potency in OAT; Inactive in CAInactive in OAT; nM potency in CA

Mechanistic Hypothesis & Signaling Pathway

The compound acts by blocking the Organic Anion Transporter (OAT) pathway in the renal proximal tubule.

  • Mechanism : It competes with endogenous substrates (e.g., uric acid, cGMP) or drugs (e.g., penicillin, methotrexate) for the substrate-binding pocket of OAT1 (SLC22A6) and OAT3 (SLC22A8) on the basolateral membrane.

  • Structural Logic : The isobutyl group provides the necessary hydrophobicity to enter the OAT pore, while the carboxyl group mimics the anionic substrates.

  • CA Cross-Reactivity : Unlike Probenecid, the secondary sulfonamide nitrogen retains a proton, allowing weak coordination with the Zinc ion in the Carbonic Anhydrase active site, necessitating selectivity screening.

Figure 1: Renal Organic Anion Transport & Inhibition Pathway

OAT_Mechanism Blood Blood (Basolateral) OAT OAT1 / OAT3 (Transporter) Blood->OAT Uptake Cell Proximal Tubule Cell OAT->Cell Translocation Apical Apical Efflux (MRP2/4) Cell->Apical Secretion Urine Urine (Lumen) Apical->Urine Excretion Compound 4-[(Isobutylamino) sulfonyl]benzoic acid Compound->OAT Competitive Inhibition (IC50) Substrate Substrate (e.g., Methotrexate/6-CF) Substrate->OAT Blocked

Caption: Schematic of OAT1/3 inhibition at the basolateral membrane of renal proximal tubule cells. The compound competes with substrates, preventing their uptake from blood into the cell.

Experimental Validation Protocols

Protocol A: OAT1/3 Inhibition Assay (Fluorescence-Based)

Objective : Quantify the IC₅₀ of the compound against OAT1 and OAT3 using a fluorescent substrate (6-Carboxyfluorescein). This is the primary validation step.

Materials :

  • Cell Line : HEK293 stably expressing hOAT1 (SLC22A6) or hOAT3 (SLC22A8).

  • Substrate : 6-Carboxyfluorescein (6-CF) [10 µM final].

  • Control Inhibitor : Probenecid (Positive Control).

  • Buffer : HBSS with 10 mM HEPES, pH 7.4.

Step-by-Step Methodology :

  • Seeding : Plate HEK293-OAT cells in Poly-D-Lysine coated 96-well black plates (50,000 cells/well). Incubate for 24 hours.

  • Preparation : Prepare a serial dilution of 4-[(Isobutylamino)sulfonyl]benzoic acid in HBSS (Range: 0.1 µM to 1000 µM).

  • Equilibration : Wash cells 2x with warm HBSS.

  • Uptake Initiation : Add 50 µL of the compound dilution + 50 µL of 20 µM 6-CF (Final 6-CF = 10 µM).

  • Incubation : Incubate at 37°C for 10 minutes (Linear uptake phase).

  • Termination : Aspirate solution and wash 3x with ice-cold HBSS immediately to stop transport.

  • Lysis : Add 100 µL of 0.1N NaOH to lyse cells.

  • Quantification : Read fluorescence (Ex/Em: 490/520 nm) on a microplate reader.

  • Calculation : Normalize to "No Inhibitor" control (100% Uptake) and "Probenecid Max" (0% Uptake). Fit to a dose-response curve to determine IC₅₀.

Validation Criteria :

  • The assay is valid if Probenecid IC₅₀ is within 5–20 µM (historical range).

  • Expected Result : The compound should show dose-dependent inhibition with an IC₅₀ comparable to or slightly higher than Probenecid (due to mono-substitution).

Protocol B: Carbonic Anhydrase Selectivity Screen

Objective : Determine if the mono-substituted sulfonamide retains "off-target" CA inhibitory activity.

Methodology (Esterase Assay) :

  • Enzyme : Purified Bovine CA II or Human CA II (Sigma).

  • Substrate : p-Nitrophenyl acetate (p-NPA) [3 mM].

  • Reaction : Monitor the formation of p-nitrophenol (yellow) at 405 nm.

  • Comparison : Run parallel with Acetazolamide (Positive Control) and Probenecid (Negative Control).

Interpretation :

  • If IC₅₀ < 1 µM: The compound is a dual inhibitor (OAT + CA).

  • If IC₅₀ > 50 µM: The compound is a selective OAT inhibitor (Probenecid-like).

Visualizing the Validation Workflow

Validation_Workflow cluster_assays Parallel Validation Assays Start Compound Synthesis 4-[(Isobutylamino)sulfonyl]benzoic acid OAT_Assay OAT1/3 Uptake Assay (HEK293 cells + 6-CF) Start->OAT_Assay CA_Assay CA Enzyme Kinetics (p-NPA Hydrolysis) Start->CA_Assay Decision Selectivity Analysis OAT_Assay->Decision IC50 Determination CA_Assay->Decision Ki Determination Result_A Profile A: Selective OAT Inhibitor (High OAT potency, Low CA affinity) Decision->Result_A CA IC50 > 50µM Result_B Profile B: Dual Inhibitor (High OAT potency, Mod. CA affinity) Decision->Result_B CA IC50 < 10µM

Caption: Decision tree for classifying the pharmacological profile of the compound based on parallel inhibitory data.

References

  • PubChem . 4-[(Isobutylamino)sulfonyl]benzoic acid - Compound Summary. National Library of Medicine. Available at: [Link]

  • Burckhardt, G. (2012). Drug transport by Organic Anion Transporters (OATs).[1][2] Comprehensive Physiology. Available at: [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Available at: [Link]

  • Nigam, S. K., et al. (2015). The Organic Anion Transporter (OAT) Family.[1] Clinical Pharmacology & Therapeutics. Available at: [Link]

Sources

Safety Operating Guide

4-[(Isobutylamino)sulfonyl]benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action Card

Operational Directive: 4-[(Isobutylamino)sulfonyl]benzoic acid is a pharmaceutical intermediate combining a benzoic acid core with a sulfonamide moiety .[1] Disposal protocols must address two distinct risks: chemical acidity (immediate worker safety) and bioactive persistence (long-term environmental impact).[1]

Do not dispose of this compound down the drain. Sulfonamide derivatives are recalcitrant in standard wastewater treatment plants (WWTPs) and contribute to environmental antibiotic resistance pressure.[1] High-temperature incineration is the only validated disposal method.[1]

Quick Reference Data
ParameterSpecificationOperational Implication
CAS Number 10252-68-3Use for waste manifesting and inventory tracking.[1][2][3]
Physical State Solid (White to off-white powder)Dust inhalation risk; requires N95/P100 respiratory protection.[1][2][3]
Acidity (pKa) ~3.5 (Carboxylic acid)Corrosive to mucous membranes; requires neutralization for spills.[1][2][3]
Hazard Class Irritant (Skin/Eye), SensitizerPotential sulfonamide allergy trigger.[2][3] Double-gloving recommended.
RCRA Status Non-Listed (unless characteristic)Classify as Non-RCRA Regulated Chemical Waste (unless pH < 2).[1][2][3]
Disposal Code Incineration Only Label clearly: “Contains Sulfonamides – DO NOT SEWER.”

Part 2: Chemical Profile & Hazard Logic (The "Why")

To ensure safety, you must understand the Structure-Activity Relationship (SAR) governing this molecule's disposal.[1]

  • The Acidic Core (Benzoic Acid):

    • Risk: In aqueous solution, this compound lowers pH, potentially triggering RCRA D002 (Corrosivity) classification if pH < 2.0.[1]

    • Handling: Avoid contact with strong oxidizers (e.g., permanganates) or strong bases (exothermic neutralization).[1]

  • The Sulfonamide Moiety (Isobutylamino-sulfonyl group):

    • Risk: Sulfonamides are notorious for environmental persistence.[1] Standard activated sludge treatment in municipal water systems fails to degrade them effectively, leading to bioaccumulation in aquatic ecosystems.[1]

    • Safety: Individuals with "sulfa" drug allergies may react to dust inhalation or skin contact.[1]

    • Disposal Logic: Incineration at >1000°C is required to break the sulfur-nitrogen bond and mineralize the molecule completely.[1]

Part 3: Disposal Workflow & Decision Tree

Visualizing the Decision Process

The following diagram illustrates the logical flow for classifying and packing waste containing 4-[(Isobutylamino)sulfonyl]benzoic acid.

DisposalFlow Start Waste Generation: 4-[(Isobutylamino)sulfonyl]benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Filter Cake) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid SolidPack Pack in HDPE Drum (Double Bagged) Solid->SolidPack LiquidCheck Check pH & Solvent Liquid->LiquidCheck Label Label: 'Non-RCRA Regulated' 'Contains Sulfonamides' SolidPack->Label Neutralize Adjust pH to 5-9 (If Aqueous) LiquidCheck->Neutralize If Aqueous & Acidic SolventPack Pack in Solvent Waste Container (Segregate Halogenated vs Non-Halogenated) LiquidCheck->SolventPack If Organic Solvent Neutralize->SolventPack SolventPack->Label Final Ship for High-Temp Incineration Label->Final

Figure 1: Operational decision tree for segregating and packaging sulfonamide benzoic acid derivatives.

Part 4: Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Pure Compound or Expired Reagent)[1]

Objective: Contain dust and prevent leaching.

  • PPE Required: Nitrile gloves (double layer), lab coat, safety goggles, N95 respirator (or fume hood work).[1]

  • Primary Containment: Place the solid material into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid HDPE (High-Density Polyethylene) wide-mouth drum or pail.[1]

    • Why HDPE? It is resistant to weak acids and organic residues.[1]

  • Labeling: Apply a hazardous waste label.

    • Constituents: "4-[(Isobutylamino)sulfonyl]benzoic acid".[1][4][5]

    • Hazard Checkbox: Irritant.

    • Note: Add "Destruction Required: Incineration."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1]

Objective: Prevent pH hazards and solvent incompatibility.

  • Characterization: Determine the primary solvent (e.g., Methanol, Ethyl Acetate, or Water).[1]

  • pH Check: Dip a pH strip into the waste.[1]

    • Action: If pH < 2, slowly add Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      
      ) until pH is between 5 and 9.[1]
    • Reasoning: Prevents corrosion of waste drums and reduces risk of gas generation if mixed with other wastes.[1][3]

  • Segregation:

    • If solvent is Halogenated (e.g., DCM): Pour into "Halogenated Waste" carboy.[1]

    • If solvent is Non-Halogenated (e.g., MeOH): Pour into "Non-Halogenated Waste" carboy.[1]

    • If Aqueous : Pour into a dedicated "Aqueous Toxic" carboy.[1] DO NOT POUR DOWN SINK.

  • Documentation: Log the volume and concentration (~%) on the waste tag.

Part 5: Emergency Response (Spill Protocol)

In the event of a benchtop spill, immediate neutralization is required to prevent surface corrosion and aerosolization.[1][3]

SpillResponse Spill Spill Detected Isolate 1. Isolate Area Alert Personnel Spill->Isolate PPE 2. Don PPE (Gloves, Goggles, Mask) Isolate->PPE Type Liquid or Solid? PPE->Type SolidSpill Solid: Cover with Wet Paper Towel (Prevent Dust) Type->SolidSpill LiquidSpill Liquid: Cover with Sodium Bicarbonate Type->LiquidSpill Clean 3. Scoop into Waste Bag SolidSpill->Clean LiquidSpill->Clean Wash 4. Wash Surface with Soap & Water Clean->Wash

Figure 2: Immediate response workflow for laboratory spills.

Neutralization Protocol:

  • Cover: For liquid spills, cover the area with Sodium Bicarbonate powder.[1] Wait for bubbling (CO2 release) to cease.[1]

  • Collect: Use a plastic scoop/dustpan. Do not use a vacuum cleaner (risk of dispersing dust through exhaust).[1]

  • Wipe: Clean the area with water and detergent.[1] The sulfonamide residue is generally soluble in basic aqueous solutions or alcohols.[1][3]

Part 6: Regulatory Compliance (RCRA & EPA)

While 4-[(Isobutylamino)sulfonyl]benzoic acid is not explicitly "P-listed" or "U-listed" under 40 CFR Part 261, it must be managed as follows:

  • Generator Knowledge: As a researcher, you are responsible for characterizing the waste.[1] Due to the benzoic acid functionality, if the waste stream has a pH

    
     2, it is a D002 Corrosive Waste .[1][3]
    
  • Satellite Accumulation: Keep containers closed except when adding waste. Secondary containment is mandatory.[1]

  • Destruction Method: The EPA encourages pollution prevention.[1] Since sulfonamides are bioactive pollutants, incineration is the Best Demonstrated Available Technology (BDAT) for this class of compounds.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 24892374, 4-Sulfamoylbenzoic acid (Analogous Structure). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][3]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[1] Retrieved from [Link][1][3]

  • Baran, W., et al. (2011).[1] Hydrolysis and photolysis of sulfonamides in aqueous solutions. Journal of Hazardous Materials. (Context for environmental persistence). Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.